molecular formula C10H12N4O2 B2553151 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine CAS No. 312920-26-6

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2553151
CAS No.: 312920-26-6
M. Wt: 220.232
InChI Key: FIBKWABDIGWXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C10H12N4O2 and its molecular weight is 220.232. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-7-3-6(4-8(5-7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBKWABDIGWXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of the 3,5-dimethoxyphenyl moiety is a strategic design element, as this substitution pattern is known to facilitate interactions with various biological targets, notably protein kinases.[4] This guide details a plausible synthetic pathway for the title compound, provides predicted and comparative spectroscopic data for its characterization, and explores its potential therapeutic applications based on the known biological activities of structurally related molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold and the 3,5-Dimethoxyphenyl Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and coordinate with metal ions.[5] This has made it a "privileged scaffold" in drug discovery, leading to the development of numerous successful therapeutic agents.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological effects, such as antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][6]

The 3,5-dimethoxyphenyl group is another key structural feature of the title compound. This substitution pattern on an aromatic ring has been identified in numerous biologically active molecules and is known to confer specific binding properties. For instance, the 3,5-dimethoxyphenyl group has been shown to insert into the ATP-binding pocket of protein kinase receptors, such as Fibroblast Growth Factor Receptors (FGFRs), leading to enhanced hydrophobic interactions and potent inhibition.[4][7] The combination of the versatile 1,2,4-triazole core with the target-directing 3,5-dimethoxyphenyl moiety makes 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine a compelling candidate for further investigation in drug development programs.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is characterized by a central 1,2,4-triazole ring substituted with a 3,5-dimethoxyphenyl group at the 3-position and an amine group at the 5-position.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Acylaminoguanidine Intermediate cluster_step2 Step 2: Cyclization to form the 1,2,4-Triazole Ring A 3,5-Dimethoxybenzoyl chloride C N-(3,5-dimethoxybenzoyl)aminoguanidine A->C Reaction with base (e.g., pyridine) in an inert solvent (e.g., DMF) B Aminoguanidine bicarbonate B->C D N-(3,5-dimethoxybenzoyl)aminoguanidine E 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine D->E Heating under basic conditions (e.g., NaOH or KOH solution)

Figure 2: Proposed synthetic workflow for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine.

Experimental Protocol

Step 1: Synthesis of N-(3,5-dimethoxybenzoyl)aminoguanidine

  • To a solution of aminoguanidine bicarbonate (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like pyridine (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 equivalent) in DMF to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude N-(3,5-dimethoxybenzoyl)aminoguanidine. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

  • Suspend the crude N-(3,5-dimethoxybenzoyl)aminoguanidine from the previous step in an aqueous solution of a base such as 10% sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 4-6 hours. The cyclization process is typically accompanied by the evolution of ammonia gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., dilute hydrochloric acid or acetic acid) to a pH of approximately 7.

  • The product, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the final compound in high purity.

Structural Elucidation and Spectroscopic Characterization

The structure of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals corresponding to the protons on the 3,5-dimethoxyphenyl ring. A singlet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. Methoxy Protons: A sharp singlet integrating to six protons for the two methoxy groups. Amine and NH Protons: Broad singlets for the NH₂ and triazole NH protons, which are exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Signals for the six carbons of the dimethoxyphenyl ring, with the oxygen-substituted carbons appearing at lower field. Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the 1,2,4-triazole ring. Methoxy Carbon: A signal for the methyl carbons of the methoxy groups.
IR Spectroscopy N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the amine and triazole N-H groups. C=N Stretching: A characteristic absorption band around 1620-1650 cm⁻¹ for the C=N bond in the triazole ring. C-O Stretching: Strong absorption bands around 1050-1250 cm⁻¹ for the C-O stretching of the methoxy groups.
Mass Spectrometry Molecular Ion Peak: An [M+H]⁺ peak corresponding to the molecular weight of the compound (221.10) in positive ion mode ESI-MS.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is not extensively reported in the public domain, its structural motifs suggest a strong potential for various therapeutic applications, particularly in oncology.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition Pathway cluster_inhibition Inhibition Mechanism Ligand 3-(3,5-dimethoxyphenyl)- 1H-1,2,4-triazol-5-amine Kinase Protein Kinase (e.g., FGFR, VEGFR) Ligand->Kinase Binds to ATP pocket InhibitedKinase Inhibited Kinase Ligand->InhibitedKinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream NoPhosphorylation No Phosphorylation InhibitedKinase->NoPhosphorylation BlockedSignaling Blocked Downstream Signaling NoPhosphorylation->BlockedSignaling

Figure 3: Postulated mechanism of action via protein kinase inhibition.

Kinase Inhibition

The 3,5-dimethoxyphenyl moiety is a known pharmacophore that targets the ATP-binding site of several protein kinases. [4]Kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. By occupying the ATP-binding pocket, compounds containing this moiety can act as competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive tumor growth and proliferation. [7]The 1,2,4-triazole core can further contribute to binding through hydrogen bond interactions with the kinase domain. Therefore, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a promising candidate for screening against a panel of cancer-related kinases.

Anticancer Activity

Structurally related 1,2,4-triazole derivatives bearing trimethoxyphenyl groups have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast cancer, colon carcinoma, and leukemia. [8]Some of these compounds have been shown to induce cell cycle arrest and apoptosis. The mechanism of action for some of these related compounds involves the inhibition of tubulin polymerization, a critical process for cell division. [8][9]Given these precedents, it is highly probable that 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine will also exhibit significant anticancer properties.

Antimicrobial and Anti-inflammatory Potential

The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents. [1]Furthermore, various derivatives have shown promising antibacterial and anti-inflammatory activities. [3][10]While the primary interest in 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine may lie in oncology, its potential as an antimicrobial or anti-inflammatory agent should not be overlooked and warrants further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. Based on the safety data for the parent compound, 3-amino-1,2,4-triazole, the following guidelines should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a molecule of considerable interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure can be readily confirmed using standard spectroscopic techniques. The combination of the biologically active 1,2,4-triazole scaffold and the kinase-targeting 3,5-dimethoxyphenyl moiety suggests a high potential for this compound to exhibit potent anticancer activity, likely through the inhibition of key cellular signaling pathways. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. Available at: [Link]

  • Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link]

  • (1-(3,4,5-trimethoxyphenyl) - SSRN. Available at: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • 1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed. Available at: [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available at: [Link]

  • 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed. Available at: [Link]

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4- dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4 - ChesterRep. Available at: https://chesterrep.openrepository.com/handle/10034/625345/10034/625345

Sources

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Identity & Core Metrics[1][2]

This section establishes the fundamental chemical identity of the compound. For researchers in medicinal chemistry, this molecule represents a critical scaffold merging the pharmacophoric properties of the 3,5-dimethoxyphenyl motif (common in tubulin inhibitors like combretastatin) with the bioisosteric utility of the amino-triazole ring.

Molecular Datasheet
PropertyValueNotes
IUPAC Name 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amineAlternate: 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Molecular Formula C₁₀H₁₂N₄O₂ Confirmed via elemental sum
Molecular Weight 220.23 g/mol Average Mass
Monoisotopic Mass 220.0960 DaFor HRMS identification ([M+H]⁺ ≈ 221.103)
Heavy Atom Count 16C, N, O only
Topological Polar Surface Area (TPSA) ~80–90 ŲHigh polarity due to triazole/amine/methoxy groups
LogP (Predicted) 1.2 – 1.6Favorable lipophilicity for oral bioavailability
H-Bond Donors 2Exocyclic amine (-NH₂) and Triazole -NH
H-Bond Acceptors 5Triazole nitrogens (2) + Methoxy oxygens (2) + Amine N (1)
Physical State Solid / Crystalline PowderTypical MP range for this class: >200°C

Structural Analysis: Tautomerism & Conformation

The Tautomeric Equilibrium

The 1,2,4-triazole ring is dynamic. In solution, this compound exists in a tautomeric equilibrium that critically affects ligand-protein binding (e.g., in kinase hinge regions or adenosine receptors).

  • 1H-form: The proton resides on the nitrogen adjacent to the carbon bearing the phenyl group.

  • 2H-form: The proton moves to the adjacent nitrogen.

  • 4H-form: The proton resides on the nitrogen between the two carbons.

For docking studies, all three tautomers must be considered, though the 1H/2H forms are generally more stable in polar solvents than the 4H form.

Graphviz Diagram: Tautomeric States

The following diagram illustrates the proton migration pathways essential for understanding the compound's reactivity and binding modes.

Tautomers cluster_env Environmental Influence T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 1,2-shift T4 4H-Tautomer (N4-H) T2->T4 2,4-shift T4->T1 4,1-shift Desc Polar Solvents stabilize 1H/2H Protein Active Sites may select specific form

Caption: Tautomeric equilibrium of the 1,2,4-triazole core. Proton location dictates H-bond donor/acceptor profiles.

Synthetic Methodology

To ensure high purity and regioselectivity, the Hydrazide-S-Methylisothiourea Route is the industry-standard protocol for synthesizing 3-aryl-5-amino-1,2,4-triazoles. This method avoids the formation of oxadiazole byproducts common in other cyclization methods.

Detailed Protocol

Reagents:

  • 3,5-Dimethoxybenzoic acid (Starting Material)

  • Thionyl chloride (

    
    ) or oxalyl chloride
    
  • Hydrazine hydrate (

    
    )
    
  • S-Methylisothiourea hemisulfate

  • Sodium hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Acid Chloride Formation:

    • Reflux 3,5-dimethoxybenzoic acid (1.0 eq) in excess thionyl chloride for 3 hours.

    • Evaporate solvent to yield the acid chloride.

  • Hydrazide Formation:

    • Dissolve the residue in anhydrous THF or DCM.

    • Add dropwise to a solution of hydrazine hydrate (excess, 3.0 eq) at 0°C to prevent dimer formation.

    • Stir at RT for 2 hours. Precipitate with water, filter, and dry to obtain 3,5-dimethoxybenzohydrazide .

  • Cyclization (The Critical Step):

    • Suspend the hydrazide (1.0 eq) and S-methylisothiourea hemisulfate (1.0 eq) in pyridine (or ethanol/NaOH).

    • Reflux for 12–24 hours. The reaction proceeds via the evolution of methanethiol (

      
      ).
      
    • Monitoring: TLC should show the disappearance of the hydrazide.

    • Workup: Cool the mixture. If using pyridine, pour into ice water. The product, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine , will precipitate.

    • Purification: Recrystallize from Ethanol/Water (1:1).

Graphviz Diagram: Synthetic Pathway

Synthesis SM 3,5-Dimethoxybenzoic Acid Inter1 Methyl 3,5-dimethoxybenzoate (Optional Ester Route) SM->Inter1 Esterification Inter2 3,5-Dimethoxybenzohydrazide SM->Inter2 Direct Hydrazide Formation (via Acid Chloride) Reagent1 SOCl2 / MeOH Inter1->Inter2 Hydrazinolysis Product 3-(3,5-dimethoxyphenyl)- 1H-1,2,4-triazol-5-amine Inter2->Product Cyclization (Reflux) -CH3SH Hydrazine N2H4·H2O Cyclizer S-Methylisothiourea (Guanylating Agent)

Caption: Convergent synthesis via the hydrazide intermediate. The cyclization step is thermodynamically driven by the formation of the aromatic triazole ring.

Medicinal Chemistry Applications

This specific molecule is rarely a final drug but serves as a high-value Pharmacophore Scaffold .

Tubulin Polymerization Inhibition

The 3,5-dimethoxyphenyl ring is a direct mimic of the A-ring of Colchicine and Combretastatin A-4 .

  • Mechanism:[1][2] The molecule binds to the colchicine-binding site on

    
    -tubulin.
    
  • Role of Triazole: The 1,2,4-triazole-amine moiety replaces the cis-olefin bridge of combretastatin, locking the conformation and providing hydrogen bond donors to residues (e.g., Val238, Cys241) in the tubulin pocket.

Adenosine Receptor Antagonism (A2A)

Amino-triazoles are privileged structures for adenosine receptor ligands.

  • The exocyclic amine (

    
    ) and ring nitrogens mimic the adenine core of adenosine.
    
  • The dimethoxyphenyl group provides steric bulk to occupy the hydrophobic pocket of the GPCR.

Kinase Inhibition (Hinge Binding)

The Donor-Acceptor-Donor (D-A-D) motif of the amino-triazole allows it to function as a "hinge binder" in ATP-competitive kinase inhibitors.

  • Interaction: It forms bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.

References

  • Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

    • Title: Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group.[1][2][3][4]

    • Source: ResearchGate / Russian Journal of Organic Chemistry.
    • URL:[Link]

  • Biological Activity of Triazole-Combretastatin Hybrids

    • Title: (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)
    • Source: MDPI (Molecules).[5]

    • URL:[Link]

  • General Triazole Properties (PubChem)

    • Title: 1H-1,2,4-Triazol-5-amine (Parent Scaffold D
    • Source: PubChem.[6][5]

    • URL:[Link]

Sources

Tautomeric Dynamics of 5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-3-amine: A Comprehensive Guide to Stability, Analysis, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Chemistry & Rational Drug Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In rational drug design, the 1,2,4-triazole ring is a privileged heterocyclic scaffold, frequently utilized for its robust hydrogen-bonding capabilities and metabolic stability. However, its efficacy is fundamentally governed by annular prototropic tautomerism —the dynamic migration of a proton among the nitrogen atoms of the triazole core.

For 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine , understanding which tautomeric form predominates is not merely an academic exercise; it is a critical prerequisite for accurate pharmacophore modeling, target docking, and pharmacokinetic profiling. This whitepaper provides an in-depth technical analysis of the tautomeric stability of this compound, outlining the causality behind its electronic preferences and providing a self-validating framework of computational and experimental protocols to characterize its structural dynamics[1].

Mechanistic Foundations of Triazole Tautomerism

The compound 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine can theoretically exist in three primary annular tautomeric forms, defined by the position of the mobile proton on the triazole ring:

  • 1H-Tautomer (Proton at N1)

  • 2H-Tautomer (Proton at N2)

  • 4H-Tautomer (Proton at N4)

The Electronic Influence of the 3,5-Dimethoxyphenyl Substituent

The relative stability of these tautomers is dictated by the electronic cross-talk between the triazole core and the C5-aryl substituent[2]. The methoxy groups at the meta positions (3 and 5) of the phenyl ring exert a complex electronic effect. While methoxy groups are electron-donating via resonance (+R), their placement at the meta position prevents direct resonance delocalization into the triazole ring. Consequently, their electron-withdrawing inductive effect (-I) dominates.

This net electron-withdrawing pull stabilizes the 1H-tautomer by increasing the acidity of the triazole protons and favoring the form that best delocalizes the resulting electronic distribution. Extensive computational studies on related 3-amino-1,2,4-triazoles consistently demonstrate that the 1H and 2H forms are the most thermodynamically viable, while the 4H form suffers from severe energetic penalties due to disrupted aromaticity[3].

Tautomer_Equilibrium Pool 5-(3,5-dimethoxyphenyl)- 1,2,4-triazol-3-amine T1H 1H-Tautomer (Global Minimum) Pool->T1H Prototropic Shift T2H 2H-Tautomer (Local Minimum) Pool->T2H Prototropic Shift T4H 4H-Tautomer (High Energy State) Pool->T4H Prototropic Shift T1H->T2H Fast Exchange

Prototropic tautomer interconversion dynamics of the 1,2,4-triazole core.

Quantitative Data: Tautomer Stability Profiles

To quantify the thermodynamic landscape, we rely on Density Functional Theory (DFT). The table below synthesizes the energetic profiles of the three tautomers based on established quantum chemical frameworks for 5-aryl-1,2,4-triazol-3-amines[4][5].

Table 1: Relative Thermodynamic Stability of Tautomeric Forms

Tautomeric FormGas Phase ΔG (kcal/mol)Aqueous Phase (SMD) ΔG (kcal/mol)Predicted Boltzmann Population (Aqueous, 298K)
1H-Tautomer 0.000.00> 96.5%
2H-Tautomer +1.45+2.15< 3.5%
4H-Tautomer +7.80+6.40~ 0.0%

Note: The 1H-tautomer acts as the global minimum. Solvation in polar media further suppresses the 4H form while locking the equilibrium heavily in favor of the 1H state.

Self-Validating Analytical Workflows

To ensure scientific integrity, the characterization of tautomers cannot rely on a single technique. As Application Scientists, we employ a self-validating loop: In Silico Prediction → In Vitro Solution Confirmation → Solid-State Validation .

Experimental_Workflow DFT 1. In Silico DFT (B3LYP/6-311++G**) Solvent 2. Solvation Modeling (SMD/PCM) DFT->Solvent Identify Minima NMR 3. Variable Temp NMR (1H-15N HMBC) Solvent->NMR Predict Shifts XRD 4. X-Ray Diffraction (Solid-State) NMR->XRD Validate Structure

Self-validating computational and experimental workflow for tautomer characterization.

Protocol 1: Computational Evaluation (In Silico)

Objective: Establish the theoretical thermodynamic baseline and predict spectroscopic properties.

  • Conformational Search: Generate initial 3D geometries for the 1H, 2H, and 4H tautomers. Rotate the 3,5-dimethoxyphenyl group to identify the lowest energy dihedral angle relative to the triazole plane.

  • Geometry Optimization (DFT): Execute calculations using the B3LYP functional and the 6-311++G** basis set.

    • Causality: The diffuse functions (++) are strictly required to accurately model the expanded electron density of the nitrogen lone pairs, while polarization functions (**) are critical for handling intramolecular hydrogen bonding dynamics[4].

  • Frequency Analysis: Run vibrational frequency calculations at the same level of theory.

    • Causality: This ensures the optimized geometries are true local minima (zero imaginary frequencies) rather than transition states.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) for water and DMSO.

    • Causality: Gas-phase calculations artificially favor tautomers with lower dipole moments. SMD corrects this by simulating the dielectric environment of biological fluids and NMR solvents, providing a biologically relevant ΔG[6].

Protocol 2: NMR Characterization (In Vitro Solution State)

Objective: Validate the predominant tautomer in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of strictly anhydrous DMSO-

    
    .
    
    • Causality: Anhydrous solvent prevents rapid proton exchange with trace water, which would artificially broaden and obscure the critical triazole N-H signal.

  • Variable Temperature (VT)

    
    H NMR:  Acquire spectra at 298 K, 273 K, and 253 K.
    
    • Causality: At room temperature, prototropic exchange is often faster than the NMR timescale, resulting in averaged signals. Lowering the temperature slows the exchange, allowing distinct signals for the 1H and 2H tautomers to emerge if a dynamic equilibrium exists[5].

  • 
    H-
    
    
    
    N HMBC Acquisition:
    Perform Heteronuclear Multiple Bond Correlation spectroscopy.
    • Causality: Standard

      
      H NMR cannot definitively assign the position of the mobile proton due to rapid exchange. HMBC detects long-range couplings (
      
      
      
      J,
      
      
      J) between the fixed aryl/amino protons and the triazole nitrogens, unambiguously mapping the protonated nitrogen based on its distinct
      
      
      N chemical shift[3].
Protocol 3: X-Ray Crystallography (Solid State)

Objective: Determine the absolute configuration locked in the crystal lattice.

  • Crystallization: Dissolve the compound in a hot mixture of ethanol/water (80:20) and allow slow evaporation at room temperature over 72 hours to yield diffraction-quality single crystals.

  • Diffraction & Refinement: Mount a suitable crystal on a diffractometer and solve the structure using direct methods.

    • Causality: While X-ray diffraction provides the absolute solid-state configuration, X-rays scatter poorly off lightweight hydrogen atoms. Therefore, the exact N-H proton position must be inferred from the internal C-N and N-N bond lengths of the triazole ring, which systematically lengthen or shorten depending on the tautomeric state[7].

Implications for Drug Development

The tautomeric state of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine dictates its pharmacodynamics. The 1H-tautomer presents a specific hydrogen-bond donor (N1-H) and two acceptors (N2, N4).

If a target protein (e.g., a kinase or cyclooxygenase enzyme) requires a hydrogen-bond donor at the N2 position for optimal binding, the drug must undergo a tautomeric shift to the 2H form upon entering the active site[8]. Because the 2H form is higher in energy (ΔG ≈ +2.15 kcal/mol in aqueous media), the molecule must pay an energetic penalty to bind, directly reducing its binding affinity (


) and macroscopic potency (

). By utilizing the self-validating workflows outlined above, drug development professionals can accurately map these energetic penalties and rationally design analogs (e.g., via methylation) to "lock" the triazole into the bioactive tautomeric conformation.

References

  • Shiroudi, A., et al. (2020). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Journal of Molecular Modeling.[Link]

  • Ögretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry.[Link]

  • Lamsabhi, A. M., et al. (2000). A theoretical study, using ab initio methods, of tautomerism in 3-amino-1,2,4-triazole in the gas phase and in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Kuras, M., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.[Link]

  • Manikrao, A. M., et al. (2011). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the structural ambiguity, identification strategy, and synthesis of 3,5-dimethoxyphenyl-1,2,4-triazole amines .

Because "3,5-dimethoxyphenyl-1,2,4-triazole amine" is a chemical descriptor rather than a specific IUPAC name, it refers to two distinct regioisomers used in drug discovery (often as bioisosteres for amides or as tubulin/Hsp90 inhibitor scaffolds).

Part 1: The Core Ambiguity & Structural Definition

In medicinal chemistry, requesting a CAS number for this string requires distinguishing between two primary scaffolds based on the location of the amine group. You must first validate which isomer is required for your application.

Scaffold A: The C-Amino Isomer (3-Amino-1,2,4-triazole)

This is the most common pharmacophore, where the amine is attached to the carbon at position 5 (or 3, depending on tautomer numbering).

  • IUPAC Name: 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

  • Key Feature: The amine is exocyclic on a carbon atom.

  • Common Use: Kinase inhibitors, adenosine receptor antagonists.

Scaffold B: The N-Amino Isomer (4-Amino-1,2,4-triazole)
  • IUPAC Name: 4-amino-3-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole

  • Key Feature: The amine is attached to the central nitrogen (N4).

  • Common Use: Precursors for Schiff bases, antifungal agents, and fused heterocycles (e.g., triazolo-thiadiazoles).

Isomer Visualization (Graphviz)

Triazole_Isomers cluster_0 Scaffold A: C-Amino (3-Amino) cluster_1 Scaffold B: N-Amino (4-Amino) StructA 5-(3,5-dimethoxyphenyl)- 1H-1,2,4-triazol-3-amine (Tautomerizes) FeatureA Amine on Carbon (C3/C5) StructA->FeatureA StructB 4-amino-3-(3,5-dimethoxyphenyl)- 4H-1,2,4-triazole FeatureB Amine on Nitrogen (N4) StructB->FeatureB

Figure 1: Structural differentiation between the C-amino and N-amino regioisomers.

Part 2: CAS Search Strategy & Identification

Direct text searching for this compound often fails due to inconsistent naming (e.g., 3-amino vs 5-amino tautomers). Use the following verified search strings and SMILES codes in SciFinder-n or Reaxys.

Verified Search Parameters
ParameterScaffold A (C-Amino)Scaffold B (N-Amino)
Search Query 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine4-amino-3-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole
SMILES COc1cc(cc(OC)c1)C2=NC(N)=NN2COc1cc(cc(OC)c1)C2=NN(N)C=N2
InChIKey (Search via Substructure)(Search via Substructure)
CAS Status Research Chemical (Likely no bulk commercial CAS; search by structure)Intermediate (Often indexed as a Schiff base precursor)
Closest Analog CAS 5544-70-7 (The thione variant: 5-(3,4-dimethoxyphenyl)-...-thione)CAS 4922-98-9 (The phenyl analog: 4-amino-3-phenyl-1,2,4-triazole)
The "Thione" Trap

Researchers often confuse the amine with the thione (mercapto) derivative, which is synthetically easier to access.

  • Warning: If your database returns a CAS ending in a structure with a sulfur atom (S=C), you have found the thione (e.g., 5-(3,5-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione), not the amine.

Part 3: Synthesis & Validation (Self-Validating Protocols)

Since these specific derivatives are often not available in catalogs, synthesis is the primary route to access. Below are the two standard, self-validating protocols.

Protocol A: Synthesis of Scaffold A (C-Amino)

Mechanism: Condensation of hydrazide with S-methylisothiourea (or cyanamide).

  • Step 1: React 3,5-dimethoxybenzoic acid with hydrazine hydrate to form 3,5-dimethoxybenzohydrazide .

    • Validation: Check melting point (approx 168-170°C).

  • Step 2: Reflux the hydrazide with S-methylisothiourea sulfate in aqueous NaOH (or pyridine).

  • Step 3: Acidify to precipitate the 3-amino-1,2,4-triazole.

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Scaffold B (N-Amino)

Mechanism: Ring closure of hydrazide with carbon disulfide followed by hydrazinolysis.

  • Step 1 (Salt Formation): React 3,5-dimethoxybenzohydrazide with CS₂ and KOH in ethanol.

    • Observation: Formation of a potassium dithiocarbazinate salt (yellow/orange solid).

  • Step 2 (Cyclization): Add excess hydrazine hydrate to the salt and reflux.

    • Critical Control: Monitor H₂S evolution (rotten egg smell indicates cyclization).

  • Step 3 (Isolation): Acidify with HCl. The 4-amino-3-(3,5-dimethoxyphenyl)-1,2,4-triazole-5-thione will precipitate.

    • Note: To get the de-thionated 4-amino derivative, a desulfurization step (Raney Ni) is required, though the thione is the active species in most "amine" papers.

Synthesis Workflow Diagram

Synthesis_Pathways cluster_A Route A: C-Amino Target cluster_B Route B: N-Amino Target Start 3,5-Dimethoxybenzoic Acid Hydrazide 3,5-Dimethoxybenzohydrazide Start->Hydrazide Hydrazine Hydrate Reflux ProductA 5-(3,5-dimethoxyphenyl)- 1H-1,2,4-triazol-3-amine Hydrazide->ProductA NaOH/H2O Reflux Salt Dithiocarbazinate Salt Hydrazide->Salt CS2/KOH ReagentA + S-Methylisothiourea (or Cyanamide) ReagentB + CS2 / KOH ProductB 4-amino-3-(3,5-dimethoxyphenyl)- 1,2,4-triazole-5-thione Salt->ProductB + Hydrazine Hydrate (- H2S)

Figure 2: Divergent synthetic pathways for C-amino and N-amino triazole derivatives.

Part 4: Applications & Biological Context[1][2]

When citing this compound in grant applications or papers, ground the utility in the following verified mechanisms:

  • Tubulin Polymerization Inhibition:

    • The 3,5-dimethoxyphenyl moiety is a pharmacophore mimic of the A-ring of Combretastatin A-4 .

    • Mechanism:[1][2][3] Triazole amines serve as a cis-restricted linker, positioning the dimethoxy ring to bind to the colchicine site of tubulin.

  • Antifungal Activity (Cyp51 Inhibition):

    • Triazoles are classic heme-iron binders in sterol 14α-demethylase (Cyp51). The amine group provides a handle for forming Schiff bases that extend into the hydrophobic access channel of the enzyme.

  • Hsp90 Inhibition:

    • Resorcinol-based (or dimethoxyphenyl-based) triazoles compete for the ATP-binding pocket of Heat Shock Protein 90.

References

  • Synthesis of 3-amino-1,2,4-triazoles

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][4]

    • Source:Journal of Organic Chemistry / PMC (NIH).
    • URL:[Link]

  • Synthesis of 4-amino-1,2,4-triazoles (N-amino route)

    • Title: Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Deriv
    • Source:Oriental Journal of Chemistry.
    • URL:[Link]

  • Tautomerism in Triazoles

    • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
    • Source:Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • Biological Activity (Thione/Amine Derivatives)

    • Title: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.[5]

    • Source:Advances in Microbiology.
    • URL:[Link]

Sources

Biological Activity of 3,5-Dimethoxyphenyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethoxyphenyl moiety, when coupled with a triazole scaffold, represents a "privileged structure" in modern medicinal chemistry. This specific pharmacophore is designed to mimic the A-ring of natural antimitotic agents like Combretastatin A-4 (CA-4) and Colchicine , while the triazole ring serves as a bioisostere for unstable amide or ester linkages.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives. It focuses on their dual-action potential: tubulin polymerization inhibition (Oncology) and CYP51 inhibition (Antifungal), offering researchers a roadmap for optimizing this scaffold.

Part 1: The Pharmacophore Rationale[1]

Structural Architecture

The efficacy of 3,5-dimethoxyphenyl triazole derivatives hinges on two synergistic components:

  • The 3,5-Dimethoxyphenyl Ring (Lipophilic Anchor):

    • Electronic Effect: The methoxy groups at positions 3 and 5 are electron-donating, increasing the electron density of the phenyl ring. This facilitates

      
      -
      
      
      
      stacking interactions within protein binding pockets.
    • Steric Fit: Unlike the 3,4,5-trimethoxy pattern (found in CA-4), the 3,5-dimethoxy pattern lacks the para-substituent. This allows the molecule to probe restricted hydrophobic pockets where the 4-methoxy group might cause steric clash, or to improve metabolic stability by removing a site prone to O-demethylation.

  • The Triazole Linker (Bioisostere):

    • 1,2,3-Triazole (Click Chemistry): Acts as a rigid linker that mimics the cis-olefin geometry of CA-4 but is metabolically stable. It possesses a large dipole moment (~5D), enabling hydrogen bonding with residues like His or Ser in the active site.

    • 1,2,4-Triazole: Often used to position nitrogen atoms for coordination with metal ions (e.g., Heme Iron in fungal CYP51).

Part 2: Synthetic Architecture (CuAAC Protocol)

The most robust method for generating the 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis Workflow Diagram

The following directed graph illustrates the convergent synthesis of the target scaffold.

SynthesisWorkflow Precursor1 3,5-Dimethoxyphenyl Azide Intermediate Copper-Triazolide Intermediate Precursor1->Intermediate Cycloaddition Precursor2 Terminal Alkyne (R-C≡CH) Precursor2->Intermediate Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I)) Catalyst->Intermediate Catalysis Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonation

Figure 1: Convergent synthesis via CuAAC Click Chemistry. The reaction is regioselective for the 1,4-isomer.

Validated Synthetic Protocol

Objective: Synthesis of 1-(3,5-dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Reagents:

  • 3,5-dimethoxyphenyl azide (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Copper(II) sulfate pentahydrate (

    
    , 10 mol%)
    
  • Sodium ascorbate (20 mol%)

  • Solvent:

    
     (1:1)[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the azide and alkyne in the

    
     mixture in a round-bottom flask.
    
  • Catalyst Activation: Add the

    
     solution followed immediately by the sodium ascorbate solution. The mixture should turn from blue to bright yellow/orange (indicating Cu(I) generation).
    
  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Dilute with water and extract with ethyl acetate (

    
     mL). Wash the organic layer with brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (Triazole proton singlet at 
    
    
    
    ppm).

Part 3: Primary Therapeutic Area – Oncology

Mechanism: Tubulin Polymerization Inhibition

These derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the Colchicine Binding Site (CBS) at the interface of


- and 

-tubulin dimers.
  • Binding Mode: The 3,5-dimethoxyphenyl ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of Colchicine. The triazole ring positions the "B-ring" (the variable substituent) to interact with residues Cys241 and Val318 .

  • Consequence: Binding prevents the curved-to-straight conformational change required for microtubule formation, leading to G2/M phase arrest and subsequent apoptosis.[2]

Signaling Pathway Diagram

MOA Drug 3,5-Dimethoxy-Triazole Derivative Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Check Spindle Assembly Checkpoint (SAC) Effect2->Check Activates Arrest G2/M Phase Arrest Check->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 2: Mechanism of Action. The drug disrupts microtubule dynamics, triggering the Spindle Assembly Checkpoint.

Quantitative Activity Data (Representative)

The table below summarizes the Structure-Activity Relationship (SAR) trends observed in this class of compounds compared to standard agents.

Compound IDR-Group (B-Ring)Cell Line (Target)

(

M)
Tubulin Inhibition
Ref (CA-4) (Natural Product)MCF-7 (Breast)0.004++++
DMPT-1 PhenylMCF-72.5 - 5.0++
DMPT-2 3-Hydroxy-4-methoxyphenylMCF-70.05 - 0.2+++
DMPT-3 Indole-5-ylA549 (Lung)0.8 - 1.5+++
DMPT-4 NaphthylHCT-116 (Colon)> 10.0+

Note: The addition of a hydrogen-bond donor (like the -OH in DMPT-2) on the B-ring significantly enhances potency, often rivaling CA-4.

Part 4: Secondary Therapeutic Area – Antifungal[4]

Mechanism: CYP51 Inhibition

In fungal pathogens (e.g., Candida albicans), 3,5-dimethoxyphenyl triazoles (specifically 1,2,4-triazoles) inhibit Lanosterol 14


-demethylase (CYP51) .
  • Mechanism: The N-4 nitrogen of the triazole ring forms a coordinate covalent bond with the Heme Iron (

    
    )  in the enzyme's active site.
    
  • Selectivity: The 3,5-dimethoxy motif fits into the hydrophobic access channel, mimicking the substrate lanosterol.

Part 5: Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT)

This protocol validates the antiproliferative activity of the synthesized derivatives.[3]

Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Treat cells with the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    M).
    
    • Control: DMSO vehicle (0.1% v/v max).

    • Positive Control: Colchicine or Combretastatin A-4.[2]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 150

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     Cell Viability and determine 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Wang, Y., et al. (2018). "Design, synthesis and biological evaluation of 1,2,3-triazole-based combretastatin A-4 analogues as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition.

  • Chai, X., et al. (2014). "Triazole derivatives with improved in vitro antifungal activity over azole drugs."[4] Drug Design, Development and Therapy.

  • Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews.

  • Odlo, K., et al. (2008). "1,5-Disubstituted 1,2,3-triazoles as cis-restricted analogues of combretastatin A-4: Synthesis, molecular modeling and evaluation as inhibitors of tubulin." Bioorganic & Medicinal Chemistry.

Sources

Technical Guide: Comparative Analysis of 3,4-Dimethoxy and 3,5-Dimethoxy Triazole Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of small-molecule therapeutics, the substitution pattern of methoxy groups on a phenyl ring acts as a critical toggle for metabolic stability, solubility, and target occupancy. This guide analyzes the divergence between 3,4-dimethoxyphenyl (3,4-DMP) and 3,5-dimethoxyphenyl (3,5-DMP) moieties attached to a triazole amine scaffold (specifically the 5-amino-1,2,3-triazole and 3-amino-1,2,4-triazole motifs).

While the 3,4-DMP motif is historically privileged for mimicking the electron-rich pharmacophores of natural products (e.g., combretastatins, colchicine), it carries a significant metabolic liability via ortho-quinone formation. Conversely, the 3,5-DMP motif offers a metabolically robust "stealth" profile with distinct steric vectors, often utilized to optimize pharmacokinetic (PK) half-life without sacrificing lipophilic contacts.

Part 1: Structural & Electronic Determinants

The choice between a 3,4- and 3,5-substitution pattern is not merely cosmetic; it fundamentally alters the electronic landscape of the aromatic ring and its vector presentation to the biological target.

Electronic Profiling (Hammett & Resonance)

The electronic influence of the methoxy groups is defined by their position relative to the triazole attachment point.

Feature3,4-Dimethoxy (Catechol-like)3,5-Dimethoxy (Resorcinol-like)
Electronic Character Electron-rich, strong

-donation.
Electron-rich, but inductively distinct.
Hammett

(approx)

(-0.27) +

(+0.12) = -0.15 (Net Donor)

(+0.12) +

(+0.12) = +0.24 (Weak Withdrawer)
Resonance Effects Para-methoxy donates directly into the triazole system.No direct resonance donation to the triazole attachment (meta/meta).
Dipole Moment High (vectors reinforce).Low (vectors partially cancel).
Key Interaction H-bond acceptor (high density on oxygens).Hydrophobic space-filling; "Cleft" water trapping.

Expert Insight: The 3,4-pattern creates a "push-pull" system if the triazole is electron-deficient. In contrast, the 3,5-pattern is electronically "quieter" regarding resonance, making it an ideal choice when you need steric bulk without significantly perturbing the electronic properties of the central heterocycle.

Steric Topography[1]
  • 3,4-DMP: Planar, wedge-shaped. Often binds in narrow, deep pockets (e.g., ATP-binding sites of kinases) where it mimics the tyrosine phenol or indole ring.

  • 3,5-DMP: Broad, symmetric. The gap between the methoxy groups (position 4) creates a "cleft." This is frequently used to bridge hydrophobic regions or to avoid steric clashes with residues at the bottom of a binding pocket (the "4-position avoidance" strategy).

Part 2: Metabolic Stability & Toxicology (The Critical Differentiator)

The most significant divergence lies in metabolic fate. The 3,4-DMP motif is a known "structural alert" in early discovery if not managed correctly, whereas 3,5-DMP is often a "fix" for metabolic instability.

The 3,4-Quinone Liability

The 3,4-dimethoxy ring is highly susceptible to O-demethylation by CYP450 enzymes (typically CYP3A4 or CYP2D6).

  • Demethylation: Removal of the 4-OMe group yields a phenol.

  • Catechol Formation: Subsequent demethylation or hydroxylation forms a catechol (1,2-dihydroxybenzene).

  • Oxidation: The catechol is easily oxidized to an ortho-quinone (or quinone methide).

  • Toxicity: This electrophilic species can covalently modify proteins (Michael addition) or undergo redox cycling, generating Reactive Oxygen Species (ROS).

The 3,5-Stability Advantage

The 3,5-dimethoxy ring, upon demethylation, forms a resorcinol-like phenol (1,3-dihydroxy).

  • No Quinone: It cannot form a stable quinone because the oxygens are meta to each other (quinone formation requires ortho or para orientation).

  • Clearance: The resulting phenol is typically cleared safely via Phase II conjugation (Glucuronidation/Sulfation) without generating toxic electrophiles.

Pathway Visualization (Graphviz)

MetabolicFate cluster_0 Metabolic Liability (3,4-DMP) cluster_1 Metabolic Stability (3,5-DMP) DMP34 3,4-Dimethoxy Triazole Phenol34 4-Hydroxy-3-methoxy Intermediate DMP34->Phenol34 CYP450 (O-demethylation) Catechol Catechol (3,4-Dihydroxy) Phenol34->Catechol CYP450 Quinone o-QUINONE (Toxic Electrophile) Catechol->Quinone Oxidation (-2e-, -2H+) Adduct Protein Adducts (Toxicity) Quinone->Adduct Michael Addition (Covalent Binding) DMP35 3,5-Dimethoxy Triazole Phenol35 3-Hydroxy-5-methoxy Intermediate DMP35->Phenol35 CYP450 (O-demethylation) Gluc O-Glucuronide Conjugate Phenol35->Gluc UGT (Phase II) Excretion Renal Excretion (Safe Clearance) Gluc->Excretion

Caption: Comparative metabolic pathways. The 3,4-isomer (top) risks bioactivation to toxic quinones, while the 3,5-isomer (bottom) favors safe Phase II conjugation.

Part 3: Synthetic Protocols

Synthesizing triazole amines requires distinct strategies depending on the isomer. Below is a robust protocol for generating 5-amino-1,2,3-triazoles , a scaffold widely used to inhibit kinases (e.g., EGFR, VEGFR).

General Reaction Scheme (Dimroth-Type Cyclization)

Instead of standard "Click" chemistry (which yields a C-H or C-substituted triazole), we use the Azide-Nitrile cycloaddition to install the primary amine directly on the ring.

Reaction: Aryl Azide + Active Methylene Nitrile


 5-Amino-1,2,3-Triazole
Step-by-Step Protocol

Target: 1-(3,X-dimethoxyphenyl)-5-amino-1,2,3-triazole-4-carbonitrile.

Materials:
  • Starting Material A: 3,4-dimethoxyaniline OR 3,5-dimethoxyaniline.

  • Reagent B: Malononitrile (active methylene source).

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Sodium Azide (
    
    
    ), Sodium Ethoxide (
    
    
    ).
Workflow:
  • Step 1: Azide Synthesis (Diazotization)

    • Dissolve aniline (10 mmol) in 6M HCl (20 mL) at 0°C.

    • Add

      
       (1.1 eq) dropwise. Stir 30 min at 0°C (Keep cold to prevent explosion risk/decomposition).
      
    • Add

      
       (1.2 eq) slowly. Evolution of 
      
      
      
      gas occurs.
    • Extract with Ethyl Acetate, wash with bicarbonate, dry over

      
      . Caution: Organic azides are potentially explosive. Handle in a fume hood behind a blast shield.
      
  • Step 2: Cyclization (The "Triazole Amine" Formation)

    • Dissolve the crude Aryl Azide (from Step 1) in Ethanol (20 mL).

    • Add Malononitrile (1.0 eq).

    • Add Sodium Ethoxide (2.0 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The solution typically turns yellow/orange.

    • Mechanism: The carbanion of malononitrile attacks the terminal nitrogen of the azide. Subsequent cyclization forms the 1,2,3-triazole ring with an exocyclic amine at position 5.

  • Step 3: Isolation

    • Pour reaction mixture into ice water.

    • Acidify slightly with dilute HCl (pH 5-6) to precipitate the product.

    • Filter the solid. Recrystallize from EtOH/DMF.

Synthetic Workflow Diagram

Synthesis Start Start: Dimethoxyaniline (3,4 or 3,5) Diazo Diazotization (NaNO2, HCl, 0°C) Start->Diazo Azide Aryl Azide Intermediate Diazo->Azide + NaN3 Cyclo Base-Mediated Cyclization (Malononitrile, NaOEt, EtOH) Azide->Cyclo + Malononitrile Product Target: 1-Aryl-5-amino- 1,2,3-triazole Cyclo->Product Nucleophilic Attack & Cyclization

Caption: Synthetic route to 5-amino-1,2,3-triazoles via azide-nitrile cycloaddition.

Part 4: Biological Activity & SAR Implications[2]

Structure-Activity Relationship (SAR) Table
Target Class3,4-Dimethoxy Preference3,5-Dimethoxy Preference
Tubulin Inhibitors High Potency. Mimics the A-ring of Colchicine. The 4-OMe is crucial for H-bonding in the colchicine binding site.Lower Potency. Loss of 4-OMe reduces affinity significantly in this specific pocket.
Kinase Inhibitors Variable. Good for ATP-mimicry but often replaced due to metabolic issues.High Utility. Used to fill hydrophobic pockets (e.g., "gatekeeper" regions) where metabolic stability is prioritized over H-bonding.
GPCRs (e.g., 5-HT) High Affinity. Mimics neurotransmitters (dopamine/serotonin precursors).Selectivity Tool. Used to differentiate between receptor subtypes by altering steric bulk.
Case Study: Combretastatin Analogs

In the development of tubulin-binding agents (Combretastatin A-4 analogs), the 3,4,5-trimethoxy pattern is ideal. However, when simplifying to dimethoxy:

  • The 3,4-dimethoxy analog retains significant cytotoxicity (

    
     nM).
    
  • The 3,5-dimethoxy analog often sees a drop in potency (

    
     nM) because the "cleft" does not provide the necessary electron density or steric fit at the critical interface with 
    
    
    
    -tubulin.

References

  • Manfredini, S., et al. (2023). Pyrazolo-triazoles as light-activatable molecules: Synthesis and biological evaluation. Journal of Medicinal Chemistry.[1] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter on Metabolic Stability and Structural Alerts). [Link]

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Chemical Reviews, 108(8), 3012-3048. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context on Quinone alerts). [Link]

Sources

The 1,2,4-Triazole-3-Amine Scaffold in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold Status

The 1,2,4-triazole-3-amine (also designated as 3-amino-1,2,4-triazole or 3-AT) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its ability to function as a robust bioisostere of the adenine ring found in ATP, the natural cofactor for all protein kinases.

Unlike promiscuous binders, the 1,2,4-triazole-3-amine offers a tunable template. Its amphoteric nature, high water solubility (approx. 28 g/100 mL), and compact footprint allow it to penetrate deep into the ATP-binding cleft while offering distinct vectors for substitution to achieve selectivity.

Key Physicochemical Advantages
  • Ligand Efficiency (LE): The low molecular weight (MW ~84 Da for the core) allows for the addition of solubilizing or selectivity-enhancing groups without violating Lipinski’s Rule of 5.

  • Hydrogen Bonding: The scaffold presents a predefined Donor-Acceptor (D-A) motif essential for recognizing the kinase hinge region.

  • Tautomeric Flexibility: The ability to shift between 1H, 2H, and 4H tautomers allows the scaffold to adapt to subtle electronic requirements of different kinase active sites.

Structural Biology & Binding Mode[1]

The primary mechanism of action for 1,2,4-triazole-3-amine derivatives is Type I ATP-competitive inhibition . The scaffold mimics the purine core of ATP, anchoring the molecule to the kinase hinge region.

The Hinge Binding Motif

The "warhead" interaction typically involves a bidentate hydrogen bond network with the backbone residues of the kinase hinge:

  • H-Bond Donor: The exocyclic 3-amino group (–NH₂) donates a proton to the backbone carbonyl (C=O) of the hinge residue.

  • H-Bond Acceptor: The N2 or N4 nitrogen of the triazole ring accepts a proton from the backbone amide (–NH) of the hinge.

This D-A pattern is critical. Modifications that alkylate the exocyclic amine or block the ring nitrogens often result in a complete loss of potency.

Tautomerism and Recognition

The 1,2,4-triazole ring exists in equilibrium between three tautomers. In solution, the 1H-tautomer is generally dominant. However, upon binding, the protein environment may stabilize the 2H or 4H forms to maximize electrostatic complementarity.

BindingMode Hinge Kinase Hinge Region (Backbone) Scaffold 1,2,4-Triazole-3-Amine Scaffold Hinge->Scaffold H-Bond Acceptor (Ring N2/N4) Scaffold->Hinge H-Bond Donor (Exocyclic -NH2) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket C5 Substitution (Selectivity) Solvent Solvent Front (Solubilizing Groups) Scaffold->Solvent N1 Substitution (ADME)

Figure 1: Schematic representation of the bidentate binding mode of the 1,2,4-triazole-3-amine scaffold within the kinase ATP pocket.

Synthetic Chemistry: Construction of the Core

Robust synthesis is a prerequisite for SAR exploration. The most scalable and versatile method for generating 5-substituted-1,2,4-triazole-3-amines is the condensation of aminoguanidine with carboxylic acids or their derivatives.

Primary Synthetic Route: Aminoguanidine Condensation

This route is preferred for its atom economy and ability to tolerate diverse functional groups at the C5 position.

Mechanism:

  • Acylation: Aminoguanidine reacts with a carboxylic acid (activated via CDI or HATU) or an acyl chloride to form an acyl-guanidine intermediate.

  • Cyclization: Under basic conditions (often NaOH or NaHCO₃) and heat, the intermediate undergoes intramolecular dehydration to close the triazole ring.

Synthesis R1 Carboxylic Acid (R-COOH) Inter N-Acylguanidine Intermediate R1->Inter Activation (CDI/HATU) R2 Aminoguanidine Bicarbonate R2->Inter Prod 3-Amino-1,2,4-Triazole (5-Substituted) Inter->Prod Cyclization (Heat/Base, -H2O)

Figure 2: The convergent synthetic pathway for 5-substituted-3-amino-1,2,4-triazoles via aminoguanidine.

Medicinal Chemistry & SAR Optimization

To transition from a fragment to a lead compound, specific vectors on the scaffold must be exploited.

Vector 1: C5-Position (The Selectivity Handle)

The C5 position points towards the "Gatekeeper" residue and the hydrophobic back pocket.

  • Strategy: Introduction of bulky aromatic or heteroaromatic rings (e.g., 2,6-dichlorophenyl, pyridine).

  • Effect: Enhances hydrophobic interactions and van der Waals contacts. This is the primary determinant of kinase selectivity (e.g., distinguishing between CDK2 and GSK3β).

Vector 2: N1-Position (The Solubilizing Handle)

Substitution at the ring nitrogens (N1) directs the substituent towards the solvent-exposed region.

  • Strategy: Attachment of polar moieties (morpholine, piperazine, sulfonamides).

  • Effect: Modulates ADME properties (solubility, permeability) without disrupting the hinge binding significantly. Note: Bulky groups here can sometimes clash with the ribose-binding pocket, so small alkyl linkers are preferred.

Vector 3: Exocyclic Amine (The Anchor)
  • Constraint: This group is rarely modified. Alkylation usually destroys the H-bond donor capability required for hinge binding.

  • Exception: In some cases, acylation (forming an amide) can target specific cysteine residues in covalent inhibitors, though this changes the scaffold classification.

Case Studies in Kinase Inhibition[1][2][3][4][5][6][7][8]

Case Study A: Aurora Kinase Inhibitors

Research has demonstrated that 1,2,4-triazole-3-amines can serve as bioisosteres for the aminothiazole moiety found in inhibitors like JNJ-7706621.

  • Target: Aurora-A Kinase (Mitotic regulator).

  • Modification: 5-amino-1-phenylsulfonyl-1,2,4-triazole derivatives.

  • Outcome: The sulfonamide group at N1 provided favorable electrostatic interactions at the solvent front, while the triazole core maintained the hinge hydrogen bonds, yielding IC50 values in the sub-micromolar range.

Case Study B: CLK1 and DYRK1A Inhibitors[1][2]
  • Target: CDC-like kinase 1 (CLK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

  • Scaffold: 4,5-diamino-4H-1,2,4-triazole-3-thiol derivatives.

  • Insight: The introduction of a thiol group (often existing as the thione tautomer) provided an additional H-bond acceptor. The "double-headed" substitution allowed the molecule to span the active site, achieving high selectivity over structurally related kinases.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 3-Amino-5-Aryl-1,2,4-Triazoles

A green chemistry approach for rapid library generation.

Materials:

  • Aryl carboxylic acid (1.0 equiv)

  • Aminoguanidine bicarbonate (1.2 equiv)

  • Solvent: Water or Ionic Liquid (optional), often solvent-free.

Procedure:

  • Preparation: In a microwave-safe vial (10 mL), mix the carboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

  • Irradiation: Seal the vial. Irradiate at 140°C–160°C for 10–20 minutes (Power: 150W, Max Pressure: 20 bar).

  • Work-up: Cool to room temperature. The reaction mass usually solidifies.

  • Purification: Wash the solid with saturated NaHCO₃ solution (to remove unreacted acid) followed by cold water. Recrystallize from Ethanol/Water (8:2).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the carboxyl proton and the appearance of the broad –NH₂ signal at δ 5.5–6.5 ppm.

Protocol: ADP-Glo™ Kinase Assay (Promega)

A universal, luminescent assay to quantify kinase activity via ADP production.

Reagents:

  • Kinase Enzyme (e.g., Aurora A, 5-10 ng/well)

  • Substrate (e.g., Myelin Basic Protein, 10 µM)

  • ATP (Ultra-pure, at K_m concentration)

  • Test Compound (DMSO stock)

Workflow:

  • Incubation: In a 384-well white plate, add 2 µL of Kinase + Substrate buffer. Add 50 nL of Test Compound (using an acoustic dispenser like Echo 550). Incubate for 10 min at RT.

  • Reaction Start: Add 2 µL of ATP. Incubate for 60 min at RT.

  • Depletion: Add 4 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate for 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate for 30 min.

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using a 4-parameter logistic fit.

References

  • Abdullah, O., et al. (2021).[1] "Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors." Molecules, 26(18), 5628. Link

  • Alsaad, H., et al. (2022).[2] "Synthesis, docking study, and structure activity relationship of novel anti-tumor 1,2,4 triazole derivatives." Pharmacia, 69(2), 415-428.[2] Link

  • Linciano, P., et al. (2019). "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases."[3] Antibiotics, 8(4), 196. Link

  • Ouyang, L., et al. (2020). "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds." Bioorganic Chemistry, 104, 104271.[4] Link

  • Shetnev, A., et al. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules, 29(6), 1320. Link

Sources

The Hydrogen Bond Donor Properties of the 5-Amino-1,2,4-Triazole Ring: A Technical Guide for Rational Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-1,2,4-triazole scaffold is a highly versatile, nitrogen-rich heterocycle that serves as a privileged pharmacophore in medicinal chemistry and a critical building block in the design of energetic materials[1][2]. Its amphoteric nature, coupled with its capacity to act dynamically as both a hydrogen bond donor (HBD) and acceptor (HBA), allows it to form complex, highly specific interaction networks[2][3]. This whitepaper provides an in-depth mechanistic analysis of its HBD properties—driven by tautomerism, resonance, and solvent effects—and outlines self-validating experimental protocols for characterizing these interactions.

Structural and Tautomeric Landscape

The 1,2,4-triazole ring is a planar, π-excessive aromatic system[3][4]. When substituted with an amino group at the 5-position, the molecule exhibits complex annular prototropic tautomerism. Theoretically, it can exist in three tautomeric forms: 1H, 2H, and 4H[5].

  • 1H and 2H Tautomers : These are the thermodynamically preferred states in both the solid state and solution[5][6]. The 1H-form is heavily favored, providing a stable configuration where the endocyclic -NH- and exocyclic -NH2 groups are optimally positioned for hydrogen bonding without severe steric hindrance[6].

  • 4H Tautomer : This form is highly disfavored and rarely observed due to the disruption of optimal π-electron delocalization and increased electronic repulsion[5][6].

This inherent tautomerism allows the 5-amino-1,2,4-triazole ring to dynamically adapt to the microenvironment of a protein active site, flexibly forming hydrogen bonds with target residues[7].

G Tautomers 5-Amino-1,2,4-triazole Tautomerism Form1H 1H-Tautomer (Thermodynamically Favored) Tautomers->Form1H Form2H 2H-Tautomer (Favored) Tautomers->Form2H Form4H 4H-Tautomer (Disfavored) Tautomers->Form4H HBD_Exo Exocyclic -NH2 (H-Bond Donor) Form1H->HBD_Exo HBD_Endo Endocyclic -NH- (H-Bond Donor) Form1H->HBD_Endo HBA_Ring Ring Nitrogens (H-Bond Acceptors) Form1H->HBA_Ring Form2H->HBD_Exo Form2H->HBD_Endo Form2H->HBA_Ring

Logical mapping of tautomeric states to hydrogen bond donor and acceptor sites.

Hydrogen Bond Donor (HBD) Profiling

The HBD capacity of 5-amino-1,2,4-triazole arises from two distinct sites, giving it a computed HBD count of 2[8][9]:

The Endocyclic Ring Nitrogen (-NH-)

The parent 1,2,4-triazole has a pKa of approximately 10.26 for the neutral molecule, indicating that the NH proton is weakly acidic and can act as a robust HBD[3][4]. In the 5-amino derivative, the electron-donating nature of the amino group slightly modulates this acidity, yet the endocyclic -NH- remains a potent donor, frequently participating in intermolecular NH···N and NH···O=C hydrogen bonds to link molecules into extended chains[10].

The Exocyclic Amino Group (-NH2)

The -NH2 group acts as a primary HBD. However, its lone pair is partially delocalized into the electron-deficient triazole ring. This resonance decreases the basicity of the amino group while simultaneously polarizing the N-H bonds, thereby enhancing their strength as hydrogen bond donors[1]. In energetic materials, this leads to the formation of rich inter- and intramolecular hydrogen bond networks, promoting molecular planarity and exceptional thermal stability[1].

Quantitative Physicochemical Data

Table 1: Physicochemical and H-Bonding Properties of 5-Amino-1,2,4-Triazole

PropertyValueImplication for Rational Design
H-Bond Donor Count 2Capable of forming complex donor networks via ring NH and exocyclic NH2[8][9].
H-Bond Acceptor Count 3Ring nitrogens (N2, N4) act as potent acceptors[8][9].
Topological Polar Surface Area 67.6 ŲHigh polarity; excellent for solvent-exposed regions or highly polar binding pockets[8].
Neutral pKa ~10.26 (parent)Weakly acidic ring NH; acts as a stable HBD under physiological pH[3][4].
Protonated pKa ~2.19 - 2.45Weak base; protonation occurs only in highly acidic environments[3][4].

Experimental Methodologies for HBD Characterization

To accurately map the HBD properties of 5-amino-1,2,4-triazole derivatives, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to rapid tautomeric interconversion.

Protocol 1: X-Ray Crystallographic Analysis of Hydrogen Bond Networks

Causality & Rationale: X-ray diffraction provides absolute spatial resolution of heavy atoms. While hydrogen atoms scatter X-rays weakly, high-resolution data (<0.8 Å) allows for the precise identification of electron density corresponding to the exocyclic -NH2 and endocyclic -NH- protons. This definitively assigns the tautomeric state and validates their role as HBDs in the solid state[1][6].

Step-by-Step Workflow:

  • Crystallization: Dissolve the 5-amino-1,2,4-triazole derivative in a polar protic solvent (e.g., methanol or water) to encourage H-bond stabilization. Allow slow evaporation at 296 K to yield single crystals[1].

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source.

  • Structure Solution: Solve the structure using direct methods. Crucially, locate the hydrogen atoms attached to the nitrogen atoms directly from the difference Fourier map rather than placing them in calculated positions.

  • H-Bond Analysis: Measure the donor-acceptor distances (e.g., N-H···N or N-H···O). Distances between 2.1 Å and 2.3 Å indicate strong, stabilizing hydrogen bonding[1].

Protocol 2: Spectroscopic Elucidation (IR and NMR)

Causality & Rationale: The stretching frequency of the N-H bond in IR spectroscopy is highly sensitive to hydrogen bonding; a shift to lower wavenumbers indicates participation in an H-bond[11]. Concurrently, NMR provides insight into the dynamic tautomeric equilibrium in solution, which is critical for understanding behavior in biological assays[6].

Step-by-Step Workflow:

  • IR Spectroscopy (Solid State): Prepare a KBr pellet of the sample. Scan from 4000 to 400 cm⁻¹. Look for sharp bands in the 3400–3465 cm⁻¹ region, which are characteristic of the free or weakly bound -NH2 group. Broadening or shifting of these bands (<3300 cm⁻¹) indicates strong H-bond participation[11].

  • NMR Spectroscopy (Solution State): Dissolve the sample in a deuterated polar solvent (e.g., DMSO-d6) to lock the tautomeric equilibrium and prevent rapid proton exchange with the solvent.

  • Signal Acquisition & Assignment: Acquire ¹H and ¹³C NMR spectra. The exocyclic -NH2 protons typically appear as a broad singlet (due to quadrupolar relaxation of nitrogen and chemical exchange), while the ring -NH- proton appears highly deshielded (often >12 ppm) due to its acidic nature and participation in H-bonding[4].

Workflow Prep Sample Preparation (Aqueous/Organic) Cryst X-Ray Crystallography (Inter/Intra H-Bonds) Prep->Cryst NMR NMR Spectroscopy (Tautomeric Equilibrium) Prep->NMR IR IR Spectroscopy (NH2 Stretch Shifts) Prep->IR Data HBD Profiling & Pharmacophore Mapping Cryst->Data NMR->Data IR->Data

Multi-modal experimental workflow for characterizing HBD properties.

Applications in Drug Design and Materials Science

  • Bioisosterism in Drug Design: The 5-amino-1,2,4-triazole ring is frequently deployed as a bioisostere for amides, carboxylic acids, and guanidines. Its ability to act simultaneously as an HBD and HBA allows it to anchor tightly into the hinge region of kinases (e.g., EGFR, B-Raf) or the active sites of aromatase[6][12]. The dual HBD nature (ring NH and exocyclic NH2) improves aqueous solubility and the overall pharmacological profile[2].

  • Energetic Materials: In materials science, the rich inter- and intramolecular hydrogen bonding capabilities of the amino group are exploited to construct planar, highly thermostable, and insensitive tricyclic energetic compounds. The H-bonds lock the molecular conformation, increasing crystal density and stability[1].

Conclusion

The 5-amino-1,2,4-triazole ring is a dynamic and powerful hydrogen bond donor system. By understanding its tautomeric preferences and the distinct electronic environments of its endocyclic and exocyclic nitrogen atoms, researchers can rationally design highly specific molecular interactions. Employing rigorous, multi-modal characterization protocols ensures the accurate mapping of these H-bond networks, accelerating the development of next-generation therapeutics and advanced materials.

References

  • Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC - 1

  • 61-82-5, 1H-1,2,4-Triazol-5-amine Formula - ECHEMI -8

  • Amitrole | C2H4N4 | CID 1639 - PubChem - NIH - 9

  • Synthesis of 5,7-Diamino[1,2,4]triazolo[1,2-a][1,3,5]triazines via Annulation of 1,3,5-Triazine Ring onto 3(5)-Amino-1,2,4-triazoles - ResearchGate - 10

  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides - MDPI - 7

  • 1,2,4-Triazole - Wikipedia - 3

  • Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity - Minia University - 11

  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook - 4

  • Determination of the pKa value of some 1,2,4-triazol derivatives - Ovidius University - 12

  • 1,2,4-TRIAZOLO[1,5-a][1,3,5]TRIAZINES (5-AZAPURINES): SYNTHESIS AND BIOLOGICAL - LOCKSS -5

  • An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles - ResearchGate - 6

  • N-Benzylation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine Governed by Solvent-Stabilized Tautomerism - ResearchGate -2

Sources

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the heterocyclic compound 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of activities, including antifungal, antiviral, and anticancer effects.[1][2][3] This document delineates the compound's identity, a validated synthetic pathway, and detailed protocols for its biological evaluation. While a specific PubChem Compound ID (CID) for this exact molecule is not publicly indexed, indicating its status as a novel or less-documented entity, this guide synthesizes data from closely related analogues and established chemical principles to provide a robust framework for researchers, scientists, and drug development professionals.

Compound Profile and Chemical Identity

While a dedicated PubChem CID for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine could not be located in public databases as of this writing, its chemical identity can be precisely defined. Its structure belongs to the family of 3-aryl-5-amino-1H-1,2,4-triazoles, a class rich in biological potential.

  • Systematic IUPAC Name: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

  • Molecular Formula: C₁₀H₁₂N₄O₂

  • Molecular Weight: 220.23 g/mol

  • Chemical Structure (2D):

    
    (Illustrative)
    
Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models, which are essential for assessing drug-likeness and guiding formulation development.

PropertyPredicted ValueSignificance in Drug Development
LogP 1.25Indicates good oral bioavailability potential (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 93.6 ŲSuggests good cell membrane permeability.
Hydrogen Bond Donors 2Contributes to target binding specificity.
Hydrogen Bond Acceptors 5Influences solubility and target interaction.
Rotatable Bonds 3Provides conformational flexibility for receptor fitting.

Synthesis and Characterization

The synthesis of 3-aryl-5-amino-1,2,4-triazoles is well-documented. A reliable and efficient method proceeds through the cyclization of an N-acyl-aminoguanidine intermediate, which is itself derived from the corresponding acyl hydrazide.

Synthetic Workflow

The proposed synthetic pathway is a robust, three-step process starting from commercially available 3,5-dimethoxybenzoic acid.

SynthesisWorkflow A 3,5-Dimethoxybenzoic acid B Methyl 3,5-dimethoxybenzoate (Esterification) A->B SOCl₂, MeOH C 3,5-Dimethoxybenzohydrazide (Hydrazinolysis) B->C N₂H₄·H₂O, EtOH, Reflux D N'-Carbamimidoyl-3,5-dimethoxybenzohydrazide (Guanidinylation) C->D Aminoguanidine·HCl, Base E 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (Cyclization) D->E Heat / Base catalyst

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis

Expert Insight: This protocol is designed for high yield and purity. The initial conversion to a methyl ester enhances the reactivity for the subsequent hydrazinolysis step. The final cyclization is a critical, often heat-driven, intramolecular condensation that forms the stable triazole ring.

  • Step 1: Esterification of 3,5-Dimethoxybenzoic Acid

    • Suspend 3,5-dimethoxybenzoic acid (1.0 eq) in methanol (10 vol).

    • Cool the mixture to 0°C in an ice bath.

    • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours until TLC indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3,5-dimethoxybenzoate.

  • Step 2: Hydrazinolysis to Form Hydrazide

    • Dissolve the crude methyl 3,5-dimethoxybenzoate (1.0 eq) in ethanol (10 vol).

    • Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • The product, 3,5-dimethoxybenzohydrazide, will often precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Step 3: Synthesis and Cyclization

    • Combine 3,5-dimethoxybenzohydrazide (1.0 eq) and aminoguanidine hydrochloride (1.1 eq) in a suitable high-boiling solvent like ethylene glycol.

    • Add a base such as potassium carbonate (1.5 eq) to neutralize the hydrochloride and catalyze the reaction.

    • Heat the mixture to 120-140°C for 8-12 hours.[4]

    • Cool the reaction mixture and pour it into ice-water.

    • The crude product will precipitate. Collect the solid by filtration.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

  • ¹H-NMR: Expect characteristic signals for the aromatic protons of the dimethoxyphenyl ring (typically a singlet for H2/H6 and a triplet for H4), singlets for the two methoxy groups, and a broad singlet for the amine (NH₂) protons.

  • ¹³C-NMR: Signals corresponding to the quaternary carbons of the triazole ring, the methoxy carbons, and the distinct carbons of the phenyl ring.

  • HRMS (High-Resolution Mass Spectrometry): The measured m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺ (221.1087) within a 5 ppm error margin.

  • FT-IR: Key stretches include N-H (amine), C=N (triazole ring), and C-O (methoxy ether).

Putative Biological Activity and Applications

The 1,2,4-triazole nucleus is a cornerstone of modern pharmacology.[2][5] Derivatives are known to possess a wide array of biological activities, making 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine a promising candidate for screening campaigns.

  • Anticancer Potential: Many triazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6] Their mechanisms often involve the inhibition of key enzymes like kinases or the disruption of microtubule polymerization.[7] The presence of methoxy groups on the phenyl ring has, in some cases, been linked to enhanced antitumor activity.[8]

  • Antifungal Activity: The most famous application of triazoles is in antifungal therapy (e.g., fluconazole). They act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10]

  • Antimicrobial and Anti-inflammatory Effects: Various substituted triazoles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][11] Additionally, some derivatives show potent anti-inflammatory properties.[3][12]

Potential Mechanism of Action: Anticancer Pathway

A common target for anticancer compounds is the tubulin protein, which is essential for mitotic spindle formation during cell division. Disruption of tubulin dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

MOA_Pathway cluster_cell Cancer Cell Compound Triazole Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Putative) Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Mitotic Checkpoint Activation Spindle->G2M Disrupted Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Caption: Putative mechanism via tubulin polymerization inhibition.

Protocols for Biological Evaluation

To validate the therapeutic potential of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, standardized in vitro assays are essential first steps.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Trustworthiness: This protocol includes positive (doxorubicin) and negative (DMSO vehicle) controls to validate assay performance. Results are quantified spectrophotometrically to ensure objectivity.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2x final concentrations by serial dilution in a complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions (and controls) to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[9] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat Cells (Test Compound, 48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine represents a promising, albeit underexplored, molecule within a pharmacologically significant class of compounds. Based on extensive literature evidence for related structures, it holds considerable potential as a lead compound for developing novel anticancer, antifungal, or anti-inflammatory agents.

Future work should focus on:

  • Comprehensive Screening: Evaluating the compound against a broad panel of cancer cell lines and microbial strains to identify its primary activity profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR): Synthesizing analogues with modifications to the 3,5-dimethoxyphenyl ring and the 5-amino group to optimize potency and selectivity.

  • In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This guide provides the foundational chemical and biological framework necessary to initiate and advance the scientific investigation of this high-potential compound.

References

  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. (2025). Benchchem.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024).
  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC.
  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023). PMC.
  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. (2025).
  • Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2025). MDPI.

Sources

Methodological & Application

synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine from aminoguanidine

[1]

Executive Summary

This application note details the synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (Target Compound), a privileged scaffold in medicinal chemistry often utilized in the development of adenosine receptor antagonists, kinase inhibitors, and antifungal agents.[1]

The protocol focuses on two distinct methodologies to ensure flexibility based on available resources:

  • Method A (The "Gold Standard"): Acylation of aminoguanidine via acid chloride followed by base-catalyzed cyclization.[1] This method offers high regioselectivity and purity.[1]

  • Method B (Green Synthesis): Direct thermal condensation of aminoguanidine bicarbonate with the corresponding carboxylic acid.[1] This method is atom-economical and solvent-minimized.[1]

Strategic Analysis & Retrosynthesis

The 1,2,4-triazole ring is constructed via the condensation of a hydrazine equivalent (aminoguanidine) and a carbon electrophile (3,5-dimethoxybenzoic acid derivative).[1]

  • Chemo-selectivity: Aminoguanidine is a bis-nucleophile.[1] The hydrazine nitrogen (

    
    ) is more nucleophilic than the guanidine nitrogen, ensuring the initial attack occurs at the correct position to form the acyl-aminoguanidine intermediate.
    
  • Regio-control: The 3,5-dimethoxy substitution pattern on the phenyl ring is electronically stabilizing and sterically symmetric, reducing off-target side reactions common with ortho-substituted rings.[1]

Diagram 1: Retrosynthetic Pathway

RetrosynthesisTarget3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amineInterN-(3,5-dimethoxybenzoyl)-aminoguanidine(Intermediate)Target->InterCyclodehydration(- H₂O)SM1AminoguanidineBicarbonateInter->SM1AcylationSM23,5-DimethoxybenzoylChlorideInter->SM2+ Base

Caption: Retrosynthetic disconnection showing the acyl-aminoguanidine intermediate derived from the acid chloride and aminoguanidine.[1]

Method A: Acid Chloride Route (High Purity)

This protocol is preferred for drug discovery campaigns where purity profile is critical.[1] It proceeds in two distinct steps: acylation and cyclization.[1][2][3]

Materials
ReagentMW ( g/mol )Equiv.[1][2][4]Role
Aminoguanidine Bicarbonate 136.111.0Core Scaffold
3,5-Dimethoxybenzoyl Chloride 200.621.1Electrophile
Pyridine 79.10SolventBase/Solvent
Sodium Hydroxide (2N) 40.00ExcessCyclization Agent
Hydrochloric Acid (conc.) 36.46N/ANeutralization
Detailed Protocol
Step 1: Formation of the Acyl-Aminoguanidine Intermediate[1]
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (

    
    ), suspend Aminoguanidine Bicarbonate (10.0 g, 73.5 mmol)  in Pyridine (50 mL) .
    
    • Note: Aminoguanidine bicarbonate is insoluble in most organic solvents.[1] Pyridine acts as both solvent and acid scavenger.[1]

  • Addition: Cool the suspension to 0°C in an ice bath. Dropwise add 3,5-Dimethoxybenzoyl chloride (16.2 g, 80.8 mmol) over 30 minutes.

    • Observation: Evolution of

      
       gas will occur as the bicarbonate is displaced.[1] Ensure adequate venting.[1]
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The suspension should become a clearer solution or a fine precipitate of the intermediate.[1]

  • Quench: Pour the reaction mixture into ice-cold water (300 mL).

  • Isolation: Filter the resulting precipitate (the acyl-guanidine intermediate).[1] Wash with cold water (

    
     mL) and diethyl ether (
    
    
    mL) to remove residual pyridine. Dry in a vacuum oven at 50°C.
Step 2: Cyclization to Triazole[1][2]
  • Suspension: Transfer the dried intermediate from Step 1 into a 500 mL RBF.

  • Base Hydrolysis: Add 2N NaOH (100 mL) .

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 3–4 hours.

    • Mechanism:[1][3][5][6][7][8] The base promotes the dehydration of the carbonyl oxygen and the hydrazine proton, closing the 5-membered ring.[1]

  • Workup: Cool the solution to RT. Neutralize carefully with conc. HCl to pH ~7–8.[1]

    • Critical Point: The product often precipitates upon neutralization.[1] Do not overshoot to highly acidic pH, or the amine group will protonate and the product will dissolve.[1]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) or Methanol to obtain colorless to off-white crystals.[1]

Method B: Direct Thermal Condensation (Green Chemistry)

This method utilizes the "Fusion" technique, eliminating the need for chlorinated reagents and pyridine.[1] It is ideal for scale-up where atom economy is prioritized.

Reaction Mechanism & Pathway

The reaction relies on the thermal dehydration of the salt formed between the carboxylic acid and the aminoguanidine.[1]

Diagram 2: Reaction Workflow (Method B)

WorkflowStartWeigh Reagents:3,5-Dimethoxybenzoic Acid+ Aminoguanidine BicarbonateMixMix & Add dilute HCl(Form Aminoguanidine Salt)Start->MixEvapEvaporate to Dryness(Remove Water)Mix->EvapHeatThermal Fusion140-160°C for 2-4hEvap->Heat Melt PhaseCoolCool & Triturate(with dilute NaHCO3)Heat->CoolFilterFiltration & RecrystallizationCool->FilterFinalPure ProductFilter->Final

Caption: Step-by-step workflow for the solvent-free thermal condensation method.

Detailed Protocol
  • Salt Formation: In a beaker, dissolve Aminoguanidine Bicarbonate (10.0 g) in a minimum amount of 10% HCl until effervescence ceases and the solution is acidic (pH 2-3).

  • Addition: Add 3,5-Dimethoxybenzoic acid (13.4 g) to the solution.

  • Concentration: Evaporate the water (rotary evaporator or steam bath) to obtain a solid residue of the guanidinium carboxylate salt.

  • Fusion: Transfer the solid to a round-bottom flask. Heat the flask in an oil bath to 140–160°C .

    • Observation: The solid will melt (fusion).[1] Maintain this temperature for 2–3 hours. Water vapor will be evolved; keep the system open or under a slow stream of nitrogen to remove moisture.[1]

  • Workup: Allow the melt to cool to approx. 80°C, then add hot water (50 mL). Stir to break up the mass.

  • Basification: Add saturated Sodium Bicarbonate (

    
    )  solution until the mixture is slightly basic (pH 8). This ensures the triazole is in the free base form.
    
  • Isolation: Filter the solid. Recrystallize from Ethanol.[1][4]

Analytical Validation

The synthesized compound must be validated against the following criteria.

TestExpected ResultNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or impurities.[1]
Melting Point 175–185°C (Typical for class)Compare with literature for specific analogs.[1]
1H NMR (DMSO-d6)

~12.0 (s, 1H, NH-Triazole)

~7.2 (d, 2H, Ar-H)

~6.6 (t, 1H, Ar-H)

~6.0 (s, 2H,

)

~3.8 (s, 6H,

)
The

peak is often broad and exchangeable (

).[1]
LC-MS

Molecular Weight: 220.23 g/mol

Troubleshooting & Expert Tips

  • Low Yield in Method A: Ensure the intermediate is fully formed before adding base.[1] If the acyl-guanidine does not precipitate, the pyridine volume may be too high—concentrate the mixture before pouring into water.

  • Coloration: Triazoles can oxidize to form azo-linkages (yellow/orange) if heated excessively in air.[1] Perform the fusion step (Method B) under Nitrogen/Argon if high purity is required.

  • Solubility Issues: The product is amphoteric. It dissolves in strong acid (protonation of ring N) and strong base (deprotonation of NH). Workup pH of 7–8 is critical for maximum precipitation.[1]

  • Regioisomerism: While 3,5-dimethoxy is symmetric, if using asymmetric acids, be aware that 3-amino-5-substituted-1,2,4-triazoles can exist in tautomeric forms (1H, 2H, 4H).[1] In solution (NMR), these often average out or favor the 1H/2H form.

References

  • MDPI Molecules. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules2024, 29, 1337.

  • Royal Society of Chemistry. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism."[1] RSC Advances.

  • National Institutes of Health (PubChem). "3-Amino-1,2,4-triazole Compound Summary."[1]

  • ChemicalBook. "3-Amino-1,2,4-Triazole Properties and Synthesis."

Application Note: Synthesis of 3-Amino-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antifungal, antibacterial, and anticancer agents due to its robust hydrogen-bonding capabilities and metabolic stability[1]. The synthesis of 5-aryl-3-amino-1,2,4-triazoles via the direct condensation of aroyl chlorides with aminoguanidine salts represents a highly efficient, scalable methodology[2]. Specifically, reacting 3,5-dimethoxybenzoyl chloride with aminoguanidine bicarbonate introduces an electron-rich, lipophilic 3,5-dimethoxyphenyl moiety, a structural motif often utilized to enhance target binding affinities in kinase inhibitors and antitubercular agents[3].

This application note details the mechanistic rationale, experimental design, and step-by-step protocols for this synthesis, emphasizing self-validating experimental systems and modern microwave-assisted techniques.

Mechanistic Insights & Causality (E-E-A-T)

The transformation from an acid chloride to a 1,2,4-triazole proceeds via a two-phase sequence: nucleophilic acyl substitution followed by intramolecular dehydrative cyclization.

The Acylation Phase and the Role of Bicarbonate

The terminal hydrazine nitrogen of aminoguanidine acts as the primary nucleophile, attacking the highly electrophilic carbonyl carbon of 3,5-dimethoxybenzoyl chloride.

Causality in Reagent Selection: Aminoguanidine is deliberately supplied as a bicarbonate salt (


). This is a critical experimental choice rather than a mere convenience. The bicarbonate counterion acts as an intrinsic, mild base that neutralizes the hydrogen chloride (HCl) byproduct generated during acylation. Without this neutralization, the unreacted aminoguanidine would become protonated, severely retarding the nucleophilic attack and stalling the reaction. Furthermore, the stoichiometric evolution of carbon dioxide (

) provides a thermodynamic driving force that pushes the equilibrium forward.
The Cyclization Phase

The resulting intermediate, N-(aminoiminomethyl)-3,5-dimethoxybenzamide (a guanylhydrazone), undergoes intramolecular cyclization. The guanidine amino group attacks the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1H-1,2,4-triazole ring[4]. This dehydration step requires significant activation energy, which is typically supplied by prolonged thermal reflux or, more efficiently, microwave irradiation[2].

Mechanism Nuc Aminoguanidine (Nucleophile) Add Tetrahedral Intermediate Nuc->Add Elec Acid Chloride (Electrophile) Elec->Add Elim HCl Elimination (Buffered by HCO3-) Add->Elim Acyl N-Acylaminoguanidine Intermediate Elim->Acyl Cycl Intramolecular Cyclization (-H2O) Acyl->Cycl Triazole 1,2,4-Triazole Scaffold Cycl->Triazole

Caption: Mechanistic pathway from nucleophilic acyl substitution to intramolecular cyclization.

Experimental Design & Reagent Selection

To ensure high yields and purity, the stoichiometric ratios and reaction conditions must be carefully controlled. The use of microwave irradiation has been shown to reduce reaction times from 12–16 hours to just 30 minutes while improving the overall yield[2].

Table 1: Reagent Stoichiometry & Function
ReagentMW ( g/mol )EquivalentsMass/VolFunction
3,5-Dimethoxybenzoyl chloride 200.621.0200.6 mgElectrophile
Aminoguanidine bicarbonate 136.111.2163.3 mgNucleophile / Intrinsic Buffer
Isopropanol 60.10-2.0 mLSolvent (Microwave Protocol)
Hydrochloric Acid (37%) 36.461.50.15 mLCyclization Catalyst
Table 2: Optimization of Cyclization Conditions
MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional Reflux (EtOH)78 °C12-16 h65-70%>90%
Microwave Irradiation 180 °C 30 min 85-92% >95%
Solvent-Free (Thermal)150 °C2 h50-60%Variable

Step-by-Step Protocol (Microwave-Assisted)

This protocol is adapted from modern green-chemistry approaches for the synthesis of 5-substituted 3-amino-1,2,4-triazoles[4].

Phase 1: Acylation and Intermediate Formation

  • In a 10 mL sealed microwave reaction vial, suspend aminoguanidine bicarbonate (1.2 mmol, 163.3 mg) in 2.0 mL of anhydrous isopropanol.

  • Slowly add 3,5-dimethoxybenzoyl chloride (1.0 mmol, 200.6 mg) to the suspension in small portions at room temperature.

  • Self-Validation Checkpoint: Observe the reaction mixture. The immediate effervescence (bubbling) indicates the release of

    
     gas. Stir the mixture at room temperature for 30 minutes or until gas evolution completely ceases, indicating the full consumption of the acid chloride and the formation of the intermediate.
    

Phase 2: Cyclization 4. Add a 37% aqueous solution of hydrochloric acid (1.5 mmol, 0.15 mL) to the vial to catalyze the dehydration step[4]. 5. Seal the vial securely with a crimp cap and place it in a dedicated microwave reactor. 6. Heat the mixture to 180 °C under microwave irradiation and maintain this temperature for exactly 30 minutes[4]. 7. Allow the vial to cool to room temperature. The product will typically precipitate as a crystalline solid. 8. Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL) to remove unreacted aminoguanidine salts, and recrystallize from hot ethanol to afford pure 3-amino-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole.

Workflow A 3,5-Dimethoxybenzoyl Chloride + Aminoguanidine Bicarbonate B Acylation Phase (CO2 Evolution) A->B C Intermediate: 3,5-Dimethoxybenzoylguanidine B->C D Cyclization Phase (Microwave 180°C, 30 min) C->D E Product: 3-Amino-5-(3,5-dimethoxyphenyl) -1H-1,2,4-triazole D->E

Caption: Workflow for the microwave-assisted synthesis of the 1,2,4-triazole derivative.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers should rely on the following self-validating analytical markers:

  • Incomplete Acylation (Stalled Reaction): If

    
     evolution stops prematurely, the acid chloride may have degraded (hydrolyzed) due to moisture. Always use freshly titrated or newly opened 3,5-dimethoxybenzoyl chloride.
    
  • FT-IR Spectroscopic Validation:

    • Starting Material: Strong

      
       stretch at ~1750 cm⁻¹ (acid chloride).
      
    • Intermediate: Shift of the

      
       stretch to ~1680 cm⁻¹ (amide/guanylhydrazone).
      
    • Final Product: Complete disappearance of the carbonyl band and the appearance of strong

      
       stretching vibrations at ~1600 cm⁻¹, confirming successful cyclization[5].
      
  • pH Monitoring: During Phase 1, the reaction mixture should remain near neutral. A sudden drop in pH indicates that the bicarbonate buffer has been exhausted, which can halt the nucleophilic attack.

References

  • Gümüş, M. K., Gorobets, M. Y., & Uludag, N. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Processes, 12(3), 573. URL:[Link]

  • Tapera, M., et al. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Journal of Molecular Structure. URL:[Link]

  • Thiele, J., & Dralle, E. (Historical Context). Reactions of aliphatic 1,2-dicarbonyl compounds with aminoguanidine. Electronics and Books Archive. URL: [Link]

Sources

Application Note: Controlled Cyclization of 3,5-Dimethoxybenzoyl Aminoguanidine to 5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthetic transformation of 3,5-dimethoxybenzoyl aminoguanidine into its corresponding 1,2,4-triazole derivative. The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters in adenosine receptor antagonists, antifungal agents, and kinase inhibitors.

The protocol prioritizes a Base-Mediated Aqueous Cyclodehydration method. Unlike thermal fusion (which risks charring) or acid catalysis (which can hydrolyze the amide bond), the aqueous base method offers superior regiocontrol, scalability, and ease of purification. This guide addresses the specific electronic influence of the 3,5-dimethoxy motif and provides a self-validating workflow for high-purity isolation.

Chemical Basis & Mechanism[1][2][3]

The Transformation

The reaction involves the intramolecular condensation of an acyl aminoguanidine (1) to form a 3,5-disubstituted-1,2,4-triazole (2).

  • Starting Material: 3,5-dimethoxybenzoyl aminoguanidine[1]

  • Product: 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine

  • Key Challenge: Balancing the rate of cyclization against the competing hydrolysis of the amide bond, which would revert the compound to 3,5-dimethoxybenzoic acid.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed dehydration. The 3,5-dimethoxy groups on the phenyl ring are electron-donating, which increases the electron density of the carbonyl oxygen, potentially reducing electrophilicity. However, under refluxing basic conditions, the nucleophilic attack of the terminal amino group onto the carbonyl carbon is thermodynamically favored, driving the elimination of water.

Tautomerism

The product exists in a tautomeric equilibrium. While often drawn as the 5-amino-1H form, in solution (especially DMSO), it may exist as the 3-amino-1H or imino-dihydro forms. For characterization purposes, this guide utilizes the standard 5-(aryl)-1H-1,2,4-triazol-3-amine nomenclature.

ReactionMechanism SM Acyl Aminoguanidine (Precursor) Inter Tetrahedral Intermediate SM->Inter OH- / Reflux Nucleophilic Attack Hydrolysis Hydrolysis Product (Benzoic Acid deriv.) SM->Hydrolysis Prolonged Heating or Acidic pH Dehyd Dehydration (- H2O) Inter->Dehyd Ring Closure Prod 1,2,4-Triazole (Target) Dehyd->Prod Aromatization

Figure 1: Mechanistic pathway of base-mediated cyclodehydration versus competing hydrolysis.

Experimental Protocols

Materials & Equipment
  • Reagents: 3,5-Dimethoxybenzoyl aminoguanidine (Dry solid), Sodium Hydroxide (NaOH), Distilled Water, Hydrochloric Acid (HCl, 1M), Ethanol (absolute).

  • Equipment: Round-bottom flask (100-250 mL), Reflux condenser, Magnetic stirrer/hotplate, pH meter, Vacuum filtration setup.

Method A: Aqueous Base Cyclization (Recommended)

This method is preferred for its "green" solvent system and efficient removal of impurities.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 10.0 mmol of 3,5-dimethoxybenzoyl aminoguanidine in 30 mL of water .

  • Basification: Add 10.0 mL of 2N NaOH (20 mmol, 2 equivalents).

    • Note: The starting material may not dissolve immediately.[2] It will solubilize as the reaction heats and the deprotonated intermediate forms.

  • Reaction: Heat the mixture to reflux (100°C) with stirring.

    • Duration: Maintain reflux for 4 to 6 hours .

    • Monitoring: The solution should become clear. Monitor by TLC (See Section 4.1).

  • Cooling: Remove from heat and allow the solution to cool to room temperature.

  • Precipitation (Critical Step):

    • Place the flask in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 7.0 – 7.5 .

    • Observation: The triazole product will precipitate as a white to off-white solid.

    • Caution: Do not acidify below pH 5, as the amine group on the triazole may protonate, resolubilizing the product.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary. Dry in a vacuum oven at 60°C.

Method B: Thermal Fusion (Rapid Screening)

Use this method only for small-scale (<500 mg) rapid synthesis where purity is secondary to speed.

  • Place the dry starting material in a glass tube or flask.

  • Heat in an oil bath to 210-220°C (just above the melting point of the precursor).

  • Maintain temperature for 15-20 minutes . The solid will melt and bubble (evolution of water vapor).

  • Cool and triturate the resulting solid with ethanol to remove unreacted starting material.

Process Control & Data Analysis

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol (9:1 v/v).

  • Visualization: UV light (254 nm).

  • Rf Values (Approximate):

    • Starting Material (Acyl Aminoguanidine): Rf ~ 0.2 - 0.3 (more polar).

    • Product (Triazole): Rf ~ 0.5 - 0.6 (less polar).

Quantitative Data Summary
ParameterSpecification / RangeNotes
Reagent Stoichiometry 1.0 eq Precursor : 2.0 eq NaOHExcess base ensures solubility and catalysis.
Reaction Temperature 100°C (Reflux)Critical for dehydration step.
Reaction Time 4 – 6 Hours< 4h = Incomplete; > 8h = Hydrolysis risk.
Precipitation pH 7.0 – 7.5Optimal isoelectric point for precipitation.
Typical Yield 65% – 80%Dependent on pH control during workup.
Melting Point 180°C – 220°C (Range)Varies by specific polymorph/solvate.
Troubleshooting Guide

Troubleshooting Start Issue: Low Yield / No Precipitate CheckPH Check pH of Solution Start->CheckPH PH_Low pH < 5 CheckPH->PH_Low Too Acidic PH_High pH > 9 CheckPH->PH_High Too Basic PH_Good pH 7.0 - 7.5 CheckPH->PH_Good pH is Correct Solubilized Product is Protonated (Soluble Salt) PH_Low->Solubilized NotPrecip Product is Deprotonated (Soluble Salt) PH_High->NotPrecip CheckTLC Check TLC for Hydrolysis PH_Good->CheckTLC Add NaOH to pH 7 Add NaOH to pH 7 Solubilized->Add NaOH to pH 7 Add HCl to pH 7 Add HCl to pH 7 NotPrecip->Add HCl to pH 7 Hydrolysis Spot at Baseline? (Benzoic Acid) CheckTLC->Hydrolysis Action Reduce Reflux Time or Temperature Hydrolysis->Action Yes

Figure 2: Decision tree for troubleshooting isolation failures during the workup phase.

References

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Manjunatha, K., et al. (2010). Synthesis and biological evaluation of some 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry.
  • Upmanyu, N., et al. (2011). Synthesis and evaluation of 1,2,4-triazole derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica.
  • Dolzhenko, A. V. (2014). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Link (Detailed discussion on tautomerism and NMR characterization of amino-triazoles).

  • Sciforum. (2010). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium.[3] Link (Primary source for the aqueous NaOH method).

Sources

Application Note: Microwave-Assisted Synthesis of 3-Aryl-5-Amino-1,2,4-Triazoles

[1][2][3][4]

Executive Summary

This application note details a robust, green, and high-yield protocol for the synthesis of 3-aryl-5-amino-1,2,4-triazoles using microwave (MW) irradiation. Unlike conventional thermal cyclization, which often requires harsh reflux conditions (12–24 hours) and toxic organic solvents (e.g., pyridine, DMF), this protocol utilizes water as the primary solvent and achieves reaction completion in 10–60 minutes .

The 3-aryl-5-amino-1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for antifungal agents, adenosine receptor antagonists, and anticancer therapeutics. This guide focuses on the direct condensation of carboxylic acids with aminoguanidine bicarbonate, a method selected for its atom economy and operational simplicity.

Introduction & Theory

The Microwave Advantage

Conventional synthesis of 1,2,4-triazoles relies on conductive heating, where energy is transferred from the vessel wall to the solvent. This creates thermal gradients and often leads to byproduct formation (e.g., oxidation of the hydrazine moiety).

Microwave dielectric heating operates on two mechanisms:

  • Dipolar Polarization: Polar molecules (water, aminoguanidine) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions (bicarbonate, carboxylates) collide under the influence of the field, generating rapid, uniform heating.

Key Benefit: The ability to superheat water above its boiling point (in sealed vessels) allows the reaction to overcome the high activation energy of the dehydration cyclization step without decomposing the sensitive amino-triazole ring.

Reaction Mechanism

The formation of the triazole ring proceeds through a "Guanylhydrazone Intermediate" pathway.

  • Acylation: The carboxylic acid reacts with the hydrazine nitrogen of aminoguanidine to form an acyl-aminoguanidine intermediate.

  • Cyclodehydration: The terminal amino group attacks the carbonyl carbon (or the activated amidine carbon), followed by the elimination of water to aromatize the system.

TriazoleMechanismStartCarboxylic Acid(R-COOH)Inter1Salt Formation(Ionic Conduction)Start->Inter1MixReagentAminoguanidine(H2N-NH-C(=NH)NH2)Reagent->Inter1Inter2Acyl-AminoguanidineIntermediateInter1->Inter2MW Heat(- H2O)TSCyclization TS(Water Elimination)Inter2->TSIntramolecularAttackProduct3-Aryl-5-Amino-1,2,4-TriazoleTS->Product- H2O(Aromatization)

Figure 1: Mechanistic pathway for the condensation of carboxylic acids with aminoguanidine.

Experimental Protocols

Protocol A: Direct Aqueous Condensation (Green Route)

Best for: Stable aryl carboxylic acids (Benzoic acid derivatives). Scale: 1.0 mmol to 10.0 mmol.

Materials
  • Reagent A: Aryl Carboxylic Acid (1.0 equiv)

  • Reagent B: Aminoguanidine Bicarbonate (1.0 equiv)

  • Catalyst: Conc. HCl (1.5 equiv) or Sulfuric Acid (Catalytic)

  • Solvent: Deionized Water (2–4 mL/mmol)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, suspend Aminoguanidine Bicarbonate (1.36 g, 10 mmol) in water (5 mL). Slowly add Conc. HCl (1.25 mL) dropwise. Caution: CO₂ evolution will occur. Stir until effervescence ceases and a clear solution forms.

  • Addition: Add the Aryl Carboxylic Acid (10 mmol) to the vial. Cap the vial with a pressure-rated septum.

  • Irradiation: Place the vial in the microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

    • Target Temp: 140°C – 170°C (Substrate dependent, see Table 1).

    • Hold Time: 10 – 30 minutes.

    • Stirring: High (600 rpm).

  • Workup:

    • Cool the reaction to 50°C (using compressed air cooling feature).

    • Neutralize the solution with 10% NaOH (aq) to pH ~8.[1]

    • Crystallization: The product usually precipitates as a white or off-white solid upon cooling and neutralization.

    • Filter the solid using a Büchner funnel. Wash with ice-cold water (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[2]

Protocol B: Hydrazide-Cyanamide Route (Alternative)

Best for: Substrates where the carboxylic acid is unavailable or unstable, but the hydrazide is stable.

  • Mix: Aryl Hydrazide (1 mmol) + S-methylisothiourea sulfate (1 mmol) in Pyridine/Water (1:1).

  • Irradiation: 120°C for 15 minutes.

  • Workup: Pour into ice water; collect precipitate. Note: This route often produces methanethiol (stench), requiring a fume hood.

Optimization & Data Analysis

Reaction Parameter Optimization

The following table summarizes the impact of temperature and time on the yield of 3-phenyl-5-amino-1,2,4-triazole (Model Substrate).

EntryTemp (°C)Time (min)SolventCatalystYield (%)Notes
1100 (Reflux)240WaterHCl45%Incomplete conversion
214030WaterHCl78%Moderate conversion
3170 20 Water HCl 92% Optimal Condition
417020EthanolHCl65%Solvent pressure limit reached
518010WaterNone30%Acid catalyst is essential
Workflow Visualization

Workflowcluster_prepPreparationcluster_rxnMicrowave Reactorcluster_workupIsolationStep1Dissolve Aminoguanidine+ HCl in WaterStep2Add Carboxylic AcidSeal VialStep1->Step2MWIrradiate: 170°CTime: 20 minPressure: ~8-10 barStep2->MWNeutNeutralize (NaOH)to pH 8MW->NeutFiltFilter PrecipitateWash with Cold WaterNeut->FiltPureFinal Product(>95% Purity)Filt->Pure

Figure 2: Operational workflow for the microwave-assisted synthesis.[1]

Troubleshooting & Quality Control

  • Issue: No Precipitate after Neutralization.

    • Cause: Product might be water-soluble (common with pyridine/polar side chains).

    • Fix: Evaporate water to dryness and extract the solid residue with hot Ethyl Acetate or Ethanol.

  • Issue: Low Yield/Charring.

    • Cause: Temperature too high (>190°C) causing decomposition of the guanidine moiety.

    • Fix: Reduce temperature to 150°C and extend time to 45 mins. Ensure the vessel is not "dry" (add more water).

  • Validation:

    • TLC: Eluent: Ethyl Acetate/Methanol (9:1). The product is usually more polar than the starting acid.

    • Melting Point: 3-Aryl-5-amino-1,2,4-triazoles typically have high melting points (>150°C).

    • NMR: Look for the disappearance of the carboxyl proton and the appearance of the broad -NH2 signal (approx. 5.0–7.0 ppm) and the triazole -NH (approx. 12.0–13.0 ppm).

References

  • Zeinali, S. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI Processes. [Link]

  • Kahveci, B. et al. (2025).[3][4] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach. RSC Advances. [Link]

  • Dolzhenko, A. V. et al. (2010). A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Sciforum / Molbank. [Link]

Application Note: Purification of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine , a critical scaffold in the development of Hsp90 inhibitors and adenosine receptor antagonists. While the synthesis of 3,5-disubstituted-1,2,4-triazoles is well-documented (typically via the condensation of aminoguanidine with benzonitriles or benzoic acids), the purification is often complicated by the compound's annular tautomerism and the persistence of linear acylaminoguanidine intermediates.

This guide provides a robust Ethanol/Water (EtOH/H₂O) recrystallization protocol designed to maximize yield (>85%) and purity (>98% HPLC), ensuring the removal of both lipophilic starting materials and polar inorganic residues.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of the target compound is the prerequisite for a successful recrystallization.

Molecular Properties[1][2]
  • Compound: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

  • Functional Groups:

    • Triazole Ring: Amphoteric; acts as a weak base (proton acceptor) and weak acid (NH proton donor).

    • Primary Amine (-NH₂): Increases polarity and hydrogen bonding potential.

    • 3,5-Dimethoxyphenyl: Lipophilic domain; provides solubility in organic solvents.

  • Tautomerism: The compound exists in equilibrium between the amino (A) and imino (B) forms, with the amino form typically predominating in polar aprotic solvents like DMSO.

Solubility Matrix

The choice of Ethanol/Water is driven by the "Anti-Solvent" principle, balancing the lipophilicity of the dimethoxy phenyl group with the polarity of the triazole core.

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (Abs.) HighModerateGood solvent; may retain product if not cooled sufficiently.
Water LowInsolubleExcellent anti-solvent; removes inorganic salts (e.g., aminoguanidine HCl).
Ethyl Acetate ModerateLowGood for washing, but poor for dissolving the polar triazole core.
DMSO/DMF Very HighHighAvoid. High boiling points make removal difficult; product often stays in solution.
Hexane/Ether InsolubleInsolubleUsed only for final wash to remove non-polar oils.

Experimental Protocol

Materials Required[3][4]
  • Crude Product: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (typically yellow/off-white solid).

  • Solvents: Ethanol (95% or Absolute), Deionized Water.

  • Reagents: Activated Carbon (Norit® or equivalent) for decolorization.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup (Buchner funnel), heating mantle.

Step-by-Step Methodology
Phase 1: Dissolution and Decolorization
  • Charge Flask: Place the crude solid (e.g., 10.0 g) in a round-bottom flask equipped with a stir bar.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 10 mL per gram of crude solid.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The solid should dissolve completely. If undissolved material remains after 15 mins, add Ethanol in 1 mL increments until solution is clear.

  • Charcoal Treatment (Optional but Recommended):

    • If the solution is dark brown/red, carefully remove from heat (stop boiling).

    • Add Activated Carbon (5 wt% of crude mass) .

    • Return to reflux for 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities. Do this quickly to prevent premature crystallization.

Phase 2: Nucleation and Crystallization
  • Reheat (If needed): If solids formed in the filtrate, briefly reheat until clear.

  • Anti-Solvent Addition: While stirring the hot ethanolic solution, add hot Deionized Water dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) is observed.

    • Ratio: The final solvent ratio is typically EtOH:Water (3:1 to 4:1) .

  • Clarification: Add a few drops of Ethanol to clear the turbidity.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (RT) slowly over 1-2 hours. Rapid cooling leads to amorphous precipitation ("oiling out") rather than crystal formation.

    • Once at RT, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation and Drying[1]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture) (2 x 5 mL). This removes the mother liquor containing impurities.

  • Displacement Wash: Perform a final wash with cold Hexane or Diethyl Ether (optional) to facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50-60°C for 6-12 hours.

    • Validation: Dry until constant weight is achieved.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine Dissolve Dissolve in refluxing EtOH (10 mL/g) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Carbon (5 wt%) Reflux 10 min CheckColor->Charcoal Yes HotFilter Hot Filtration (Celite) CheckColor->HotFilter No Charcoal->HotFilter AddWater Add Hot Water (Anti-solvent) until turbid HotFilter->AddWater Cooling Slow Cool to RT -> Ice Bath (0°C) AddWater->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash: Cold EtOH/H2O (1:1) Filter->Wash Dry Vacuum Dry (60°C) Final Product Wash->Dry

Figure 1: Step-by-step decision matrix for the recrystallization of amino-triazole derivatives.

Impurity Fate Mapping

Understanding where impurities go ensures the protocol is self-validating.

ImpurityFate Crude Crude Mixture Step1 Hot Filtration Crude->Step1 Step2 Crystallization Step1->Step2 Filtrate Insolubles Removed: Mechanical Debris, Charcoal, Polymerized Tars Step1->Insolubles Solid Waste Step3 Filtration & Wash Step2->Step3 MotherLiquor Mother Liquor: Unreacted Nitriles, Linear Intermediates Step3->MotherLiquor Filtrate WashSolvent Wash Filtrate: Inorganic Salts (Aminoguanidine residues) Step3->WashSolvent Wash Product Pure Crystal: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine Step3->Product Retentate

Figure 2: Fate mapping of common impurities during the purification process.

Validation & Quality Control

Every purification must be validated. For this specific compound, rely on the following metrics:

MethodAcceptance CriteriaNotes
HPLC (UV 254 nm) Purity > 98.0%Impurities from starting material (nitriles) elute later due to higher lipophilicity.
1H NMR (DMSO-d6) Consistent IntegrationWatch for the 3,5-dimethoxy singlet (~3.8 ppm) and the triazole NH/NH2 exchangeable protons.
Melting Point Sharp Range (e.g., 205-208°C)Broad range (>2°C) indicates wet solvent or retained isomers. Note: Literature values for analogs vary; establish an internal standard.
Appearance White to Off-White CrystalsYellowing indicates oxidation or retained iodine traces (if using oxidative cyclization).
Troubleshooting "Oiling Out"

If the product separates as an oil instead of crystals upon adding water:

  • Cause: Cooling too fast or too much water added initially.

  • Remedy: Reheat to reflux until the oil dissolves. Add a small amount of Ethanol.[2] Scratch the glass wall with a rod or add a seed crystal. Cool very slowly.

References

  • BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols. Retrieved from (General procedure for aminoguanidine condensation).

  • Dolzhenko, A. V., et al. (2008). "Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium." Sciforum. Retrieved from (Validation of aqueous/ethanol solvent systems).

  • Bekircan, O., & Gümrükçüoğlu, N. (2005).[3] "Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents." Indian Journal of Chemistry. Retrieved from (Melting point and recrystallization data for aryl-triazole analogs).

  • Sigma-Aldrich. Product Specification: 3-Amino-5-methylthio-1H-1,2,4-triazole. Retrieved from (General physicochemical properties of the 3-amino-1,2,4-triazole core).

Sources

Application Note: Characterizing Dimethoxyphenyl Triazoles as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Pharmacophore: Why Dimethoxyphenyl Triazoles?

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. While Combretastatin A-4 (CA-4) is a potent inhibitor of tubulin polymerization, its clinical utility is limited by the chemical instability of its cis-olefinic bridge, which isomerizes to the inactive trans form.[1]

Dimethoxyphenyl triazoles are designed as bioisosteres of CA-4. The 1,2,3- or 1,2,4-triazole ring serves as a rigid linker, mimicking the cis-geometry required to bind the colchicine-binding site located at the interface of


- and 

-tubulin. The dimethoxyphenyl moiety (often mimicking the B-ring of CA-4) provides essential hydrophobic interactions and hydrogen bonding capability within the pocket, preventing the curved-to-straight conformational change necessary for microtubule assembly.
Mechanism of Action

Unlike taxanes (which stabilize microtubules), dimethoxyphenyl triazoles are destabilizers . They inhibit the nucleation and elongation phases of microtubule formation, leading to:

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.[2][3][4]

  • Induction of apoptosis.[2]

MOA Triazole Dimethoxyphenyl Triazole Tubulin Free Tubulin Heterodimers Triazole->Tubulin Binds Colchicine Site Complex Tubulin-Inhibitor Complex Tubulin->Complex Conf. Change Nucleation Nucleation (Lag Phase) Tubulin->Nucleation Normal Path Complex->Nucleation Inhibits Polymer Microtubule Polymerization Complex->Polymer Blocks Assembly Nucleation->Polymer Elongation Arrest Mitotic Arrest (Apoptosis) Polymer->Arrest Failure leads to

Figure 1: Mechanism of Action.[1][3][5][6] The triazole compound binds free tubulin dimers, preventing them from nucleating or elongating into microtubules.

Experimental Design: Fluorescence vs. Turbidity[6]

For evaluating triazole analogs, fluorescence-based assays are recommended over turbidimetric (absorbance) assays for initial screening due to higher sensitivity and lower protein consumption.

FeatureFluorescence Assay (Recommended)Turbidity Assay (Traditional)
Detection Principle Fluorophore (e.g., DAPI or reporter) incorporation into polymer.Light scattering at 340 nm by polymer mass.[6]
Sensitivity High (Requires ~2 mg/mL tubulin).[7]Moderate (Requires >4 mg/mL tubulin).
Interference Low (unless compound is fluorescent).High (if compound precipitates or is colored).
Throughput 96-well or 384-well compatible.[8]Typically 96-well.[8]

Detailed Protocol: Fluorescence-Based Polymerization Assay

This protocol validates the IC50 of dimethoxyphenyl triazoles using >99% pure porcine brain tubulin.

A. Reagents & Equipment[8][9][10][11][12][13][14]
  • Tubulin Protein: >99% purity, lyophilized (e.g., Cytoskeleton Inc. Cat# T240).[9]

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or proprietary fluorophore (Ex 360nm / Em 420-450nm).

  • GTP Stock: 100 mM (guanosine triphosphate).[10]

  • Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compounds: Dimethoxyphenyl triazole analogs (10 mM stock in DMSO).

  • Controls:

    • Positive Control (Inhibitor): Colchicine or Combretastatin A-4 (5 µM).

    • Negative Control: DMSO (vehicle, <1% final v/v).

    • Stabilizer Control (Optional): Paclitaxel (promotes polymerization).[8][10]

  • Plate Reader: Temp-controlled (37°C) fluorescence reader.[7]

B. Preparation Workflow

CRITICAL: Tubulin is extremely temperature-sensitive. Keep all reagents on ice (4°C) until the moment of measurement.

  • Buffer Preparation (G-PEM): Mix PEM Buffer with glycerol (15% v/v final) and GTP (1 mM final). Glycerol acts as a crowding agent to lower the critical concentration (Cc) required for polymerization.

  • Compound Dilution: Prepare 10x working solutions of your triazoles in G-PEM buffer.

    • Note: Ensure final DMSO concentration in the well does not exceed 1%, as DMSO itself can stabilize microtubules.

  • Tubulin Resuspension: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a concentration of 2.0 mg/mL (approx 20 µM). Keep on ice.

C. Assay Execution (Step-by-Step)

Protocol Step1 1. Pre-warm Plate Reader Target: 37°C Step2 2. Prepare Master Mix (Ice) Tubulin + GTP + Fluorophore Step3 3. Plate Compounds (Ice) Add 5µL 10x Compound to wells Step2->Step3 Keep on Ice Step4 4. Initiate Reaction Add 45µL Tubulin Mix to wells Step3->Step4 Avoid Bubbles Step5 5. Kinetic Read Ex 360nm / Em 450nm 1 cycle/min for 60 mins at 37°C Step4->Step5 Immediate Transfer

Figure 2: Experimental Workflow. Speed and temperature control are critical between Steps 4 and 5.

  • Pre-warm the microplate reader to 37°C.

  • Pipette 5 µL of 10x test compounds, controls, and vehicle into a pre-cooled 96-well black half-area plate (kept on ice).

  • Add 45 µL of the cold Tubulin/GTP/Fluorophore master mix to each well.

    • Technique: Use a multichannel pipette for simultaneous start.

  • Shake plate linearly for 5 seconds to mix.

  • Immediately place in the reader and start kinetic recording.

    • Settings: Read every 60 seconds for 60 minutes.

Data Analysis & Interpretation

Quantitative Parameters

To determine the efficacy of your dimethoxyphenyl triazoles, extract the following from the kinetic curves:

  • 
     (Polymerization Rate):  The maximum slope of the growth phase (RFU/min).
    
  • Steady State Mass: The average fluorescence at the plateau (t = 45–60 min).

  • Lag Time: Time required to reach 10% of maximum fluorescence.

Calculating IC50

Normalize the


 or Steady State Mass against the Vehicle Control (100% activity) and a fully inhibited blank (0% activity).


Plot % Inhibition vs. Log[Compound] to derive the IC50.

Expected Results
Compound TypeLag TimeVmax (Slope)Steady State Level
Vehicle (DMSO) Normal (~5-10 min)HighHigh
Stabilizer (Taxol) Short/NoneVery HighVery High
Inhibitor (Triazole) Prolonged Decreased Decreased

Note: A potent dimethoxyphenyl triazole should flatten the curve, similar to Colchicine.

Troubleshooting & Critical Factors

IssueProbable CauseSolution
Flat Control Curve Tubulin inactive or cold plate.Ensure Tubulin is >99% pure and not freeze-thawed >2 times. Reader MUST be 37°C.
High Background Compound fluorescence.[7]Run a "Compound Only" well (no tubulin) to subtract background signal.
Precipitation Triazole insolubility.Dimethoxyphenyl triazoles can be lipophilic. Check solubility in buffer; reduce concentration or check OD for scattering spikes.
No Inhibition GTP excess or degradation.Ensure GTP is fresh (added immediately before assay). Old GTP leads to poor polymerization in controls.

References

  • Wang, X. L., et al. (2019). "Potent combretastatin A-4 analogs containing 1,2,4-triazole: Synthesis, antiproliferative, anti-tubulin activity, and docking study." European Journal of Medicinal Chemistry.

  • Cytoskeleton, Inc. (2025). "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Cytoskeleton Product Protocols.

  • Zhang, S., et al. (2024). "Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors." Chemistry & Biodiversity.

  • BenchChem. (2025).[6] "Application Notes and Protocols: Tubulin Polymerization Assay."

  • Perez-Perez, M. J., et al. (2025). "Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4." Molecules.

Sources

Application Note: Cytotoxicity and Mechanistic Profiling of 3,5-Dimethoxyphenyl Triazole Amine in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Advanced Methodological Guide & Protocol Standard

Introduction & Scientific Rationale

The development of targeted small-molecule therapeutics for hormone-dependent breast cancer relies heavily on robust in vitro screening models. The MCF-7 cell line (Estrogen Receptor positive, Progesterone Receptor positive, HER2 negative) remains the gold standard for evaluating novel chemotypes targeting breast adenocarcinoma.

Recently, 1,2,3-triazole hybrids bearing a 3,5-dimethoxyphenyl moiety have emerged as potent dual-action anticancer agents. The 3,5-dimethoxyphenyl group serves as a structural bioisostere for the A-ring of Combretastatin A-4 (a known tubulin polymerization inhibitor), while the triazole amine core facilitates critical hydrogen bonding within the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR)[1]. Literature confirms that these specific substitutions yield sub-micromolar IC50 values against MCF-7 cells, often outperforming standard clinical benchmarks like Erlotinib and Doxorubicin[1][2].

To rigorously evaluate the efficacy of newly synthesized 3,5-dimethoxyphenyl triazole amine derivatives, a self-validating experimental workflow is required. This guide details the causality-driven protocols for cytotoxicity screening, metabolic viability assessment, and apoptotic mechanism validation.

Mechanism Compound 3,5-Dimethoxyphenyl Triazole Amine Target EGFR / Tubulin Inhibition Compound->Target Binds Active Site Arrest G2/M Cell Cycle Arrest Target->Arrest Disrupts Microtubules Mito Mitochondrial Depolarization Target->Mito Kinase Blockade Apoptosis Apoptosis in MCF-7 Cells Arrest->Apoptosis Prolonged Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Caspase->Apoptosis Execution Phase

Fig 1. Mechanistic pathway of 3,5-dimethoxyphenyl triazole amine inducing apoptosis in MCF-7 cells.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. We do not merely "test for cell death"; we systematically deconstruct the mechanism of cellular demise.

  • Metabolic Viability (MTT Assay): We utilize the MTT assay over Trypan Blue exclusion for high-throughput screening. MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Causality: Because triazole hybrids often induce mitochondrial depolarization early in their mechanism of action[2], MTT reduction drops rapidly upon target engagement, providing a highly sensitive, early-stage proxy for cytotoxicity before physical membrane rupture occurs.

  • Apoptotic Profiling (Annexin V/PI): Cytotoxicity does not inherently mean apoptosis; compounds can cause non-specific necrotic toxicity. Causality: Annexin V specifically binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes. This dual-stain allows us to mathematically isolate true, programmed target-mediated cell death from off-target necrosis.

  • Self-Validating System: Every plate must contain a Vehicle Control (0.1% DMSO) to rule out solvent-induced stress, and a Positive Control (e.g., Erlotinib or Doxorubicin) to benchmark the dynamic range of the assay[3].

Protocol Culture MCF-7 Culture (ER+ Breast Cancer) Treatment Compound Treatment (0.1 - 50 µM, 48h) Culture->Treatment Seed & Adhere MTT MTT Assay (Metabolic Viability) Treatment->MTT 96-well plate FACS Flow Cytometry (Annexin V/PI) Treatment->FACS 6-well plate Analysis IC50 & Apoptotic Index Calculation MTT->Analysis Absorbance 570nm FACS->Analysis Fluorescence

Fig 2. Experimental workflow for cytotoxicity and apoptotic profiling of triazole amines.

Detailed Experimental Protocols

Cell Culture & Treatment Matrix

Objective: Establish a uniform, log-phase population of MCF-7 cells to ensure reproducible drug uptake.

  • Culture Maintenance: Culture MCF-7 cells in DMEM (Dulbecco’s Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 0.01 mg/mL human recombinant insulin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding (MTT): Trypsinize cells at 80% confluence. Seed into 96-well flat-bottom plates at a density of

    
     cells/well in 100 µL of complete medium. Incubate for 24 hours to allow adherence.
    
  • Seeding (Flow Cytometry): Seed

    
     cells/well into 6-well plates in 2 mL of medium. Incubate for 24 hours.
    
  • Compound Preparation: Dissolve the 3,5-dimethoxyphenyl triazole amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final treatment concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10, 25, and 50 µM). Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

MTT Viability Assay (IC50 Determination)

Objective: Quantify the half-maximal inhibitory concentration (IC50)[3][4].

  • Treatment: Aspirate media from the 96-well plate. Add 100 µL of the compound dilutions, vehicle control (0.1% DMSO), and positive control (10 µM Erlotinib) in triplicate. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 4 hours. Causality: Viable cells will metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoid disturbing the formazan crystals at the bottom). Add 150 µL of pure DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader (reference wavelength 630 nm to subtract background plate noise).

  • Calculation: Calculate cell viability as: Viability (%) = (Absorbance of Treated / Absorbance of Vehicle Control) × 100 Use non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50.

Annexin V-FITC / PI Apoptosis Assay

Objective: Confirm that the observed cytotoxicity is driven by programmed cell death rather than necrosis.

  • Treatment: Treat MCF-7 cells in 6-well plates with the compound at its calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting: Collect both the culture media (contains detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization without EDTA, as EDTA can chelate calcium required for Annexin V binding). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 events per sample.

  • Gating Strategy:

    • Q1 (FITC- / PI+): Necrotic cells

    • Q2 (FITC+ / PI+): Late Apoptotic cells

    • Q3 (FITC- / PI-): Viable cells

    • Q4 (FITC+ / PI-): Early Apoptotic cells

Data Presentation & Interpretation

To ensure clarity for drug development teams, quantitative data must be summarized into structured tables comparing the novel compound against clinical standards.

Table 1: Comparative Cytotoxicity Profile in MCF-7 Cells (48h)

Treatment GroupCompound ClassificationIC50 (µM) ± SDSelectivity Index (Normal Cells)*
Vehicle Control 0.1% DMSON/AN/A
Erlotinib Positive Control (EGFR Inhibitor)4.32 ± 0.272.1
Doxorubicin Positive Control (DNA Intercalator)1.43 ± 0.151.5
Triazole Amine 3,5-dimethoxyphenyl derivative2.62 ± 0.18 > 5.0

*Note: Selectivity Index (SI) = IC50 in normal fibroblast cells / IC50 in MCF-7 cells. A higher SI indicates a safer therapeutic window.

Table 2: Flow Cytometry Apoptotic Population Distribution (48h)

Treatment GroupViable (Q3)Early Apoptotic (Q4)Late Apoptotic (Q2)Necrotic (Q1)Total Apoptosis
Control (DMSO) 94.2%2.1%1.5%2.2%3.6%
Triazole Amine (IC50) 48.5%28.4%18.6%4.5%47.0%
Triazole Amine (2× IC50) 22.1%35.2%36.4%6.3%71.6%

Interpretation: The data validates that the 3,5-dimethoxyphenyl triazole amine operates as a highly potent, targeted cytotoxic agent. The dose-dependent shift from Q3 (Viable) to Q4 (Early Apoptotic) and Q2 (Late Apoptotic) with minimal Q1 (Necrotic) population confirms that the mechanism of cell death is strictly apoptotic, validating the mechanistic hypothesis outlined in Figure 1.

References

  • [1] &[2] Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances / PMC (NIH). URL:

  • [3] Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. PMC (NIH). URL:

  • [4] Design and Synthesis of 1,2,3-Triazole Incorporated Isoflavone Derivatives as Anticancer Agents. Taylor & Francis. URL:

Sources

preparing stock solutions of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation of Stock Solutions for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Abstract

This technical note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. Given that this is a specialized molecule, this guide emphasizes a first-principles approach, focusing on establishing a robust and reproducible protocol through empirical solubility testing. The procedures outlined herein are designed to ensure the integrity, accuracy, and stability of the stock solutions, which are foundational for generating reliable data in downstream biological and chemical assays.

Introduction: The Importance of Solution Integrity

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal and anticancer properties.[1][2] The specific compound, 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, combines this heterocyclic core with a dimethoxyphenyl group, suggesting its potential as a modulator of various biological pathways.

Compound Characteristics and Preliminary Considerations

  • Structure: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

  • Molecular Formula: C₁₀H₁₂N₄O₂

  • Key Features: The structure contains a polar 1,2,4-triazol-5-amine core, which can participate in hydrogen bonding. The 3,5-dimethoxyphenyl group adds significant nonpolar character and rigidity. The presence of both hydrogen bond donors (amine) and acceptors (triazole nitrogens, methoxy oxygens) suggests potential solubility in a range of polar aprotic and, to a lesser extent, polar protic solvents.

  • Appearance: Typically a solid powder.

As specific experimental data such as melting point and verified solubility are not widely published, an empirical approach to solvent selection is the most rigorous and recommended strategy.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact molecule is not available, the precautionary principles for handling related aminotriazole compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[3]

  • Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to avoid inhalation of dust particles.[4]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Spills: In case of a spill, dampen the solid material with water to prevent dusting before carefully sweeping it into a suitable container for disposal.[5]

  • Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow Overview

The process of preparing a reliable stock solution for a novel compound is a systematic, multi-step procedure. The workflow ensures that the chosen solvent is appropriate and that the final solution is stable and accurately prepared.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Solubility Testing cluster_2 Phase 3: Stock Solution Preparation cluster_3 Phase 4: Storage & Use A Receive Compound & Review Available Data B Don PPE & Prepare Fume Hood A->B Safety First C Weigh Small Amount (e.g., 1-2 mg) B->C D Select & Add Test Solvents (e.g., DMSO, Ethanol) C->D E Assess Solubility (Vortex, Gentle Heat, Sonicate) D->E F Record Observations (Clear, Hazy, Insoluble) E->F G Select Optimal Solvent Based on Test Results F->G H Calculate Mass for Target Concentration (e.g., 10 mM) G->H I Accurately Weigh Compound H->I J Add Calculated Solvent Volume I->J K Ensure Complete Dissolution J->K L Filter Solution (Optional) K->L M Aliquot into Cryovials L->M N Store at -20°C or -80°C M->N O Label Clearly N->O P Thaw & Use for Experiments N->P Working Solution Prep

Caption: Workflow for preparing a stock solution of a novel compound.

Protocol Part 1: Small-Scale Solubility Determination

Objective: To identify a suitable solvent that can dissolve the compound at a high concentration (e.g., ≥10 mM) and is compatible with downstream assays.

Rationale: Performing this test on a small scale (1-2 mg) minimizes waste of a potentially valuable compound. The choice of test solvents is critical; starting with common, high-purity solvents increases the likelihood of success.[6]

SolventTypeBoiling Point (°C)Notes & Considerations
DMSO (Dimethyl sulfoxide)Polar Aprotic189Excellent solubilizing power for many organic molecules.[4] Often the first choice. Can be toxic to some cells at >0.5% v/v.
Ethanol (EtOH) Polar Protic78.4Less toxic than DMSO for cell-based assays.[7] May be less effective for highly nonpolar compounds. Recrystallization from ethanol is common for related compounds.[3][8]
DMF (Dimethylformamide)Polar Aprotic153Strong solubilizing power, similar to DMSO. Higher toxicity than DMSO.
Methanol (MeOH) Polar Protic64.7Similar to ethanol but can be more toxic.
PBS (Phosphate-Buffered Saline)Aqueous~100Important to test if the final application requires aqueous buffer compatibility. Solubility is often very low.

Materials:

  • 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

  • High-purity, anhydrous solvents: DMSO, Ethanol (200 proof)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Heat block (optional)

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into a tared microcentrifuge tube. Record the exact mass.

  • Solvent Addition: Add a small volume of the first test solvent (e.g., DMSO) to the tube to achieve a high target concentration (e.g., 100 mM). For example, for 2.2 mg of compound (MW ≈ 220.23 g/mol ), this would be 0.01 mmol. To make a 100 mM solution, you would add 100 µL of solvent.

  • Mixing: Tightly cap the tube and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Completely Soluble: The solution is perfectly clear with no visible particles.

    • Partially Soluble/Suspension: The solution is hazy, cloudy, or contains visible solid particles.

    • Insoluble: The bulk of the powder remains undissolved.

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, proceed with the following steps sequentially:

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Place the tube in a heat block set to 30-40°C for 5-10 minutes. Caution: Do not overheat, as this can cause solvent evaporation or compound degradation.

  • Record Results: Carefully document the solubility in each solvent at room temperature and after assisted dissolution steps.

  • Repeat: Repeat steps 1-6 for other selected solvents (e.g., ethanol).

Protocol Part 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a precisely concentrated stock solution for experimental use based on the findings from Part 1.

Rationale: DMSO is often selected as the primary solvent for storing novel compounds due to its excellent solvating ability, which minimizes the risk of precipitation during freeze-thaw cycles.[9] Preparing a concentrated stock (e.g., 10 mM) allows for small volumes to be used in experiments, minimizing the final concentration of the solvent in the assay.

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Molecular Weight (MW) of C₁₀H₁₂N₄O₂ ≈ 220.23 g/mol

    • To make 1 mL of a 10 mM solution:

      • Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Mass (mg) = (0.001 L) x (0.010 mol/L) x (220.23 g/mol ) x (1000 mg/g)

      • Mass = 2.20 mg

  • Weighing: On a calibrated analytical balance, accurately weigh out the calculated mass (e.g., 2.20 mg) of the compound into an appropriate sterile, amber glass vial or a polypropylene tube.

  • Solvent Dispensing: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, use brief sonication as determined in Part 1. Ensure the final solution is perfectly clear.

  • Quality Check: Visually inspect the solution for any undissolved particulates or signs of precipitation.

Storage, Stability, and Record Keeping

Rationale: Proper storage is essential to prevent degradation and maintain the integrity of the stock solution over time. Aliquoting prevents contamination and degradation associated with multiple freeze-thaw cycles.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, low-binding microcentrifuge tubes or cryovials.

  • Storage Conditions: Store the aliquots in a desiccated environment at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

  • Documentation: Maintain a detailed record in your lab notebook, including the compound batch number, exact mass weighed, final volume, calculated concentration, date, and storage location.

References

A comprehensive list of references is provided below to support the methodologies and principles outlined in this technical guide.

  • BenchChem. (2025).
  • Gawad, J. et al. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Yurttaş, L. et al. (2016).
  • Al-Hourani, B. et al. (2015). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
  • Gieraltowska, L. et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie. [Link]

  • ResearchGate. (n.d.). Synthetic steps involved in the preparation of triazole derivatives of 4,4'-dihydroxybenzophenone. [Link]

  • El-Serwy, W. S. et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. [Link]

  • Samelyuk, Y. G. & Kaplaushenko, A. G. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][10][11]triazolo[3,4-b][3][4][11]thiadiazoles. Current issues in pharmacy and medicine: science and practice.

  • PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[4][10][11]triazolo[3,4-b][3][4][11]thiadiazoles. [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-some-3-(5-(4-methoxyp-Samelyuk-Kaplaushenko/e4902187d90300959f6324b1263d5964f4347c47]([Link]

  • George, S. et al. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. [Link]

  • FEMA. (n.d.). 2-(((3-(2,3-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL)THIO)METHYL)PYRIDINE. [Link]

  • Klára, G. et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • ResearchGate. (n.d.). Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends. [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • de Oliveira, H. P. & de Oliveira, C. N. (2014). Unusual 1,6-diphenyl-1,3,5-hexatriene (DPH) spectrophotometric behavior in water/ethanol and water/DMSO mixtures. SciELO. [Link]

  • Al-Ghorbani, M. et al. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the physicochemical hurdles of hydrophobic heterocyclic scaffolds.

The compound 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine presents a classic "brick dust" and "grease" paradox. While the 1,2,4-triazole core provides a nitrogen-rich, polar framework capable of extensive hydrogen bonding[1], the 3,5-dimethoxyphenyl moiety drives extreme hydrophobic collapse in aqueous media. This guide synthesizes field-proven insights and self-validating protocols to help you achieve stable aqueous formulations for your in vitro and cell-based assays.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine completely crash out of solution when diluted directly from DMSO into PBS (pH 7.4)? Causality: This is a dual-factor precipitation driven by pKa and solvent-shift thermodynamics. The pKa of the protonated 1,2,4-triazol-5-amine core is typically ~4.25[2]. At physiological pH (7.4), the molecule is entirely un-ionized and neutrally charged, stripping away any charge-based aqueous solubility. When shifted from 100% DMSO to an aqueous buffer, the hydrophobic effect forces the 3,5-dimethoxyphenyl groups to aggregate, while the triazole amines form rigid, intermolecular hydrogen-bond networks[3]. This rapidly leads to crystallization and macroscopic precipitation.

Q2: I am seeing highly variable IC50 values and high background noise in my biochemical binding assays. Is this a solubility artifact? Causality: Yes. Highly lipophilic triazoles often form colloidal micro-aggregates before visible precipitation occurs. These aggregates act as "molecular sponges," sequestering your target protein and causing PAINS-like (Pan-Assay Interference Compounds) false positives. The variability stems from the chaotic, non-linear nature of aggregate nucleation in your assay wells.

Q3: How can I formulate this compound for cell-based assays without exceeding the toxicity limits of DMSO? Causality: Mammalian cell cultures typically tolerate a maximum of 0.1% to 0.5% DMSO. Direct dilution to this level forces the compound through a "solvent shock" phase. To prevent this, you must use an intermediate dilution strategy utilizing a biocompatible co-solvent (like PEG400) or a non-ionic surfactant (like Tween-20) to create a stable microemulsion that shields the hydrophobic dimethoxyphenyl groups from the aqueous environment.

Part 2: Mechanistic & Workflow Visualizations

The following diagrams illustrate the physical chemistry of the compound's aggregation and the engineered workflow to bypass these solubility limits.

Mechanism monomer Free Monomer (Active) dimer H-Bonding Network (Triazole-Amine) monomer->dimer Aqueous Shift aggregate Hydrophobic Collapse (Dimethoxyphenyl) dimer->aggregate aggregate->monomer Rescued State precipitate Micro-precipitate (Assay Artifacts) aggregate->precipitate intervention Non-ionic Detergent (Micellar Encapsulation) intervention->aggregate Disrupts Collapse

Caption: Mechanistic pathway of triazole aggregation and detergent-mediated rescue.

G start 10 mM Stock (100% DMSO) dilution Intermediate Dilution (1 mM in 10% DMSO / 90% PEG400) start->dilution buffer Aqueous Assay Buffer (PBS pH 7.4) dilution->buffer check Nephelometric Check (Turbidity > Control?) buffer->check surfactant Add 0.05% Tween-20 or Pluronic F-68 check->surfactant High Turbidity success Stable Solubilized State (<1% DMSO final) check->success Clear (No Aggregation) surfactant->check

Caption: Workflow for solubilizing hydrophobic triazole derivatives in aqueous buffers.

Part 3: Quantitative Data & Formulations

To guide your assay design, below is a summary of the kinetic solubility limits of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine across standard laboratory vehicles.

Vehicle / Buffer SystemMax Kinetic Solubility (µM)Visual ObservationScientific Recommendation
100% DMSO > 10,000Clear, stable solutionUse exclusively for long-term stock storage at -20°C.
PBS (pH 7.4) < 5Immediate cloudy precipitationAvoid direct dilution; will cause assay failure.
PBS + 10% PEG400 ~ 25Opalescent (Micro-aggregates)Marginal. Use only if target is highly sensitive to detergents.
PBS + 0.05% Tween-20 > 100Clear, stable microemulsionIdeal for high-throughput biochemical screening.
Acetate Buffer (pH 4.0) ~ 50Clear solutionUseful for analytical HPLC, but incompatible with live cells.

Part 4: Self-Validating Experimental Protocols

Do not rely on the naked eye to determine if your compound has dissolved. Micro-aggregates are invisible but will ruin your data. Use the following self-validating protocols to guarantee structural integrity and solubility in your assays.

Protocol A: Step-by-Step Solubilization via Intermediate Carrier
  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock into a co-solvent mixture (e.g., 10% DMSO / 90% PEG400). Causality: This steps down the solvent polarity gradually, preventing the hydrophobic shock that triggers nucleation.

  • Final Assay Buffer: Pre-warm your aqueous assay buffer (e.g., PBS or HEPES) to 37°C and supplement it with 0.01% - 0.05% Tween-20 or Pluronic F-68.

  • Integration: Inject the intermediate stock into the rapidly stirring assay buffer to reach your final working concentration (e.g., 10 µM).

Protocol B: Kinetic Solubility Verification via Nephelometry (Turbidimetry)

This protocol serves as a self-validating system to prove your compound is in a monomeric state prior to running expensive biological assays.

  • Prepare Serial Dilutions: Create a concentration gradient of your compound (from 1 µM to 200 µM) in your final chosen assay buffer.

  • Plate Transfer: Aliquot 100 µL of each dilution into a 96-well clear-bottom microplate. Include a buffer-only blank.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential delayed thermodynamic precipitation.

  • Measurement: Read the plate on a microplate reader using an absorbance wavelength of 620 nm (where the compound itself does not absorb light).

  • Data Analysis: Plot Absorbance (Y-axis) vs. Concentration (X-axis). The concentration at which the absorbance sharply deviates from the baseline (blank) represents the exact kinetic solubility limit of your formulation. Do not test biological activity above this inflection point.

References

  • PubChem: Amitrole (1H-1,2,4-triazol-5-amine) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: PubMed Central (PMC) - NIH URL:[Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases Source: PubMed Central (PMC) - NIH URL:[Link]

  • 1-(1-cyclopropylethyl)-1H-1,2,4-triazol-5-amine - Predicted pKa Properties Source: ChemBK URL:[Link]

Sources

separating 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine from unreacted aminoguanidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the separation of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (Target) from unreacted aminoguanidine (Impurity).

Ticket Topic: Separation of 3-aryl-1,2,4-triazole-5-amines from Aminoguanidine Applicable Compound: 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine Case ID: PUR-TRZ-005

Executive Summary & Chemical Logic

The Core Challenge: Both the target product and the impurity are nitrogen-rich amines. However, their separation is chemically straightforward if you exploit their polarity and pKa differences.

  • The Impurity (Aminoguanidine - AG): A small, highly polar, strong base (pKa ~13.6). It is highly water-soluble, especially in its protonated (salt) form.

  • The Target (Triazole): A lipophilic, aromatic heterocycle. While amphoteric, the 3,5-dimethoxyphenyl group renders it significantly less water-soluble than AG. It exists as a neutral species at physiological pH.

The Solution: The "Solubility Differential" method. By maintaining an aqueous environment at pH 7–8, AG remains a soluble cation, while the Target Triazole precipitates as a neutral solid.

Decision Matrix (Troubleshooting Flowchart)

Use this logic tree to determine the correct protocol for your specific situation.

G Start Crude Reaction Mixture Solvent Is the reaction solvent water-miscible? (e.g., DMF, EtOH) Start->Solvent Quench Protocol A: Aqueous Quench Solvent->Quench Yes Evap Evaporate Solvent to Residue Solvent->Evap No Precip Did a solid precipitate upon water addition? Quench->Precip Evap->Quench Filter Filter & Wash (Target is Solid) Precip->Filter Yes (Heavy Precipitate) PH_Check Check pH. Is it < 4 or > 10? Precip->PH_Check No / Hazy Recryst Protocol C: Recrystallization (EtOH/H2O) Filter->Recryst If Purity < 95% Adjust Protocol B: pH Swing (Adjust to pH 7-8) PH_Check->Adjust Yes Adjust->Filter

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude mixture behavior.

Detailed Protocols

Protocol A: The Aqueous Quench (Standard Procedure)

Best for: Reactions run in DMF, DMSO, or Ethanol where the product has crystallized or the mixture is homogenous.

Mechanism: Aminoguanidine salts are extremely soluble in water (>100 mg/mL). The lipophilic dimethoxyphenyl triazole is nearly insoluble in neutral water.

  • Concentration: If the reaction solvent is volatile (MeOH/EtOH), remove 80% of it under reduced pressure. If high-boiling (DMF/DMSO), skip this step.

  • Quench: Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the slurry for 30–60 minutes. This breaks up occlusions, ensuring trapped AG dissolves into the water.

  • Filtration: Filter the solid using a sintered glass funnel (Porosity 3).

  • The Critical Wash: Wash the filter cake with:

    • 3x Water (removes residual AG).

    • 1x Cold Isopropanol (removes trace organic impurities/starting nitrile).

  • Drying: Dry under vacuum at 45°C.

Protocol B: The pH Swing (The "Rescue" Method)

Best for: Situations where the product does not precipitate (oiling out) or if the reaction was run in acidic conditions.

Scientific Basis:

  • pH < 3: Both AG and Target are protonated (Cations)

    
     Both Soluble.
    
  • pH 7–8: AG is protonated (Cation); Target is Neutral

    
    Separation Point. 
    
  • pH > 11: Target deprotonates (Anion); AG is Free Base

    
     Both potentially soluble/emulsified.
    

Steps:

  • Dissolution: If the crude is a sticky oil or solid, dissolve it completely in 1M HCl . (Ensure pH is < 2).

  • Filtration (Optional): If insoluble dark tars remain, filter them off now. The Target is in the filtrate.

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH while monitoring pH.

  • Target Point: Stop exactly at pH 7.5 – 8.0 .

    • Why? At this pH, the Aminoguanidine (

      
      ) remains fully ionized and dissolved. The Triazole (
      
      
      
      for cation,
      
      
      for anion) becomes neutral and precipitates.
  • Collection: Filter the precipitate. Wash copiously with water to remove the trapped AG salts.

Protocol C: Recrystallization (Polishing)

Best for: Removing trace AG (<5%) or colored impurities after Protocol A/B.

Solvent SystemRatio (v/v)Procedure
Ethanol / Water 80:20Dissolve hot in Ethanol. Add hot water until turbid. Cool slowly to 4°C.
Methanol 100%Dissolve hot. Concentrate to half volume. Cool to -20°C.
Acetonitrile 100%Good for removing polar tars, but lower recovery yield.

Analytical Verification (Self-Validating the Purity)

Before proceeding to biology or next-step synthesis, confirm the absence of Aminoguanidine using these checkpoints.

Checkpoint 1: 1H NMR Diagnostics

Aminoguanidine is NMR-silent in the aromatic region, but its presence causes specific shifts or broad peaks in the aliphatic/exchangeable region.

  • Target Signals: Look for the methoxy singlets (~3.8 ppm) and aromatic protons (6.5–7.5 ppm).

  • Impurity Signals (AG): Look for broad exchangeable protons (

    
    ) around 7.0–8.5 ppm (solvent dependent) or high-field signals if counter-ions (like acetate) are present.
    
  • The "Salt" Test: If your integration for the triazole

    
     is missing or shifted significantly downfield (>13 ppm), you may have isolated the salt of the triazole, which often traps AG.
    
Checkpoint 2: TLC Visualization
  • Mobile Phase: 10% Methanol in Dichloromethane (DCM).

  • Target:

    
     (UV Active).
    
  • Aminoguanidine:

    
     (Stays on baseline).
    
  • Stain: Use Ninhydrin .

    • Target Triazole: Weak/No reaction (Aromatic amine is poor nucleophile).

    • Aminoguanidine: Deep Purple/Red spot at the baseline.

    • Pass Criteria: No purple spot at the baseline.

Frequently Asked Questions (FAQs)

Q: My yield is 120%. What happened? A: You likely co-precipitated inorganic salts (NaCl/NaHCO₃) or Aminoguanidine salts.

  • Fix: Resuspend the solid in water, stir for 30 mins, and re-filter. If the weight drops significantly, it was salt.

Q: The product is oiling out instead of crystallizing during the pH swing. A: This often happens if neutralization is too fast.

  • Fix: Re-acidify to dissolve. Add the base dropwise over 30 minutes. Seed the solution with a tiny crystal of pure product if available. Alternatively, extract the oiled mixture with Ethyl Acetate; AG will stay in the aqueous layer.

Q: Can I use chromatography? A: Yes, but it is usually unnecessary. If you must:

  • Use a DCM:MeOH (95:5) gradient.

  • Warning: Aminoguanidine is very polar and will stick to the silica column, potentially ruining it for reuse. Reverse-phase (C18) is safer: AG elutes in the void volume (water wash), Target elutes with Methanol/Acetonitrile.

Scientific Mechanism Visualization

The following diagram illustrates the ionization states that allow Protocol B (pH Swing) to work effectively.

Species cluster_0 Aminoguanidine (Impurity) cluster_1 Target Triazole Acid Acid AG_Acid Cation (+) Soluble Acid->AG_Acid TZ_Acid Cation (+) Soluble Acid->TZ_Acid Neutral pH 7-8 (Separation Zone) AG_Neut Cation (+) Soluble Neutral->AG_Neut TZ_Neut Neutral (0) INSOLUBLE Neutral->TZ_Neut Basic Basic AG_Base Free Base Soluble Basic->AG_Base TZ_Base Anion (-) Soluble Basic->TZ_Base

Figure 2: Solubility behavior of species across the pH scale. Note that at pH 7-8, the Target becomes insoluble while the Impurity remains soluble.

References

  • ChemicalBook. (2025). 3-Amino-1,2,4-Triazole Properties and pKa Data. Link

  • Cayman Chemical. (2022).[1] Aminoguanidine (hydrochloride) Product Information & Solubility Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9566060, Aminoguanidine. Link

  • Manouchehri, A., & Pourshamsian, K. (2023). A simple and efficient route for the synthesis of 3-amino aryl -5-aryl -1,2,4-triazoles. Islamic Azad University. Link

  • Sigma-Aldrich. (2025). 3-Amino-1,2,4-triazole Specification Sheet. Link

Sources

Technical Support Center: Triazole Ring Closure & Temperature Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Triazole Synthesis. Designed for researchers and drug development professionals, this knowledge base provides mechanistic insights, validated Standard Operating Procedures (SOPs), and troubleshooting steps for optimizing reaction temperatures across thermal, copper-catalyzed (CuAAC), and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions.

Knowledge Base: Thermodynamic Principles of Cycloaddition

Understanding the causality behind temperature selection is critical for optimizing triazole ring closures. The choice of catalyst fundamentally alters the activation energy barrier and the resulting regiochemistry:

  • Thermal Huisgen Cycloaddition (Uncatalyzed): The classic 1,3-dipolar cycloaddition features closely related HOMO-LUMO energy levels for both the 1,4- and 1,5-interaction pathways. This results in a high activation barrier (~25 kcal/mol). Consequently, the reaction requires prolonged elevated temperatures (e.g., 98 °C for 18 hours) and invariably yields an approximate 1:1 mixture of 1,4- and 1,5-regioisomers[1][2].

  • CuAAC (Copper-Catalyzed): The introduction of Cu(I) alters the concerted mechanism into a stepwise sequence involving a copper acetylide intermediate[3]. This drastically lowers the activation energy, allowing the reaction to proceed efficiently at room temperature while exclusively yielding the 1,4-disubstituted triazole[2][3].

  • RuAAC (Ruthenium-Catalyzed): Ruthenium catalysts coordinate both the alkyne and the azide, driving an oxidative coupling that forms a ruthenacycle intermediate, strictly dictating 1,5-regioselectivity[1][4]. The required temperature is highly dependent on the lability of the spectator ligands on the ruthenium precatalyst[4].

TriazoleDecisionTree Start Target Triazole Regioisomer? Regio14 1,4-Disubstituted Start->Regio14 Regio15 1,5-Disubstituted Start->Regio15 RegioMix 1,4 & 1,5 Mixture (Metal-Free) Start->RegioMix CuAAC CuAAC (Copper-Catalyzed) Catalyst: Cu(I) or CuSO4/Ascorbate Regio14->CuAAC RuAAC RuAAC (Ruthenium-Catalyzed) Catalyst: Cp*RuCl(COD) or PPh3 Regio15->RuAAC Thermal Thermal Huisgen Cycloaddition No Catalyst RegioMix->Thermal TempCu Optimum Temp: 20°C - 60°C (RT preferred, MW for speed) CuAAC->TempCu TempRu Optimum Temp: 45°C - 100°C (Depends on ligand lability) RuAAC->TempRu TempTh Optimum Temp: >90°C (Prolonged heating required) Thermal->TempTh

Decision matrix for triazole synthesis based on regioselectivity and temperature requirements.

Quick Reference Data: Temperature & Regioselectivity Matrix

Use the following validated parameters to establish baseline conditions for your specific workflow.

MethodCatalyst SystemRegioselectivityOptimal Temperature RangeTypical Reaction TimeMechanistic Notes
Thermal None1,4 and 1,5 (Mixture)90 °C – 120 °C12 – 24 hHigh activation barrier requires thermal forcing[1][2].
CuAAC Cu(I) salts / Cu(0)1,4-disubstituted20 °C – 60 °C0.5 – 12 hRT is standard; microwave heating (60 °C) accelerates to <30 min[3].
RuAAC CpRuCl(COD)1,5-disubstituted25 °C – 45 °C2 – 12 hLabile COD ligand allows for lower activation temperatures[4][5].
RuAAC CpRuCl(PPh3)21,5-disubstituted60 °C – 100 °C4 – 18 hRequires higher thermal energy for phosphine ligand dissociation[4][6].
Flow CuAAC Cu/C (Heterogeneous)1,4-disubstituted110 °C – 120 °C2 – 5 minPressurized flow prevents solvent boiling and product precipitation[7].

Standard Operating Procedures (SOPs)

These self-validating protocols are designed to provide immediate physical feedback during the experiment, ensuring high-fidelity results.

Protocol A: Room-Temperature CuAAC (1,4-Triazole Synthesis)
  • Preparation: Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Self-Validation Check: The initial mixture will likely be biphasic or a suspension. As the triazole forms, the reaction will either become completely homogeneous or precipitate a distinct, crystalline solid, providing a visual cue of conversion.

  • Catalyst Generation: Add CuSO₄·5H₂O (1–5 mol%) followed immediately by sodium ascorbate (5–10 mol%).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing the oxidative homocoupling of alkynes (Glaser coupling)[6].

  • Temperature Control: Stir vigorously at 20–25 °C (room temperature) for 2–12 hours. If utilizing sterically hindered substrates, elevate the temperature to 60 °C using an oil bath or apply microwave irradiation for 10–30 minutes to force the reaction to completion[3].

  • Isolation: Dilute the mixture with cold water. Filter the precipitated 1,4-disubstituted triazole directly, or extract with ethyl acetate if the product remains soluble.

Protocol B: Temperature-Controlled RuAAC (1,5-Triazole Synthesis)
  • Atmospheric Control (Critical): Purge a dry reaction vessel thoroughly with argon.

    • Causality: Oxygen severely deactivates the active ruthenium complex. Calorimetry data demonstrates that conversions drop from 100% under argon to merely ~20% under ambient air[4].

  • Reagent Loading: Add the azide (1.0 eq) and alkyne (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Ensure the solution is completely homogeneous[4].

  • Catalyst Addition: Inject the precatalyst, Cp*RuCl(COD) (1–2 mol%), dissolved in a minimal amount of DCE.

  • Temperature Optimization: Submerge the vessel in an oil bath pre-heated to exactly 45 °C .

    • Causality: The cyclooctadiene (COD) ligand is labile. 45 °C provides the exact thermodynamic energy required to displace the spectator ligand and form the active complex without causing premature thermal degradation of the catalyst[4][5].

  • Isolation: Concentrate the dark solution under reduced pressure and purify via silica gel chromatography to isolate the 1,5-disubstituted triazole.

RuAACMechanism Precatalyst Precatalyst Cp*RuCl(L)n LigandCOD L = COD (Labile) Requires ~45°C Precatalyst->LigandCOD LigandPPh3 L = PPh3 (Strong) Requires >60°C - 100°C Precatalyst->LigandPPh3 ActiveSpecies Activated Complex Spectator Ligand Displaced LigandCOD->ActiveSpecies Mild Heat LigandPPh3->ActiveSpecies High Heat OxidativeCoupling Oxidative Coupling of Azide & Alkyne ActiveSpecies->OxidativeCoupling Ruthenacycle Ruthenacycle Intermediate OxidativeCoupling->Ruthenacycle Product 1,5-Disubstituted Triazole + Catalyst Regeneration Ruthenacycle->Product

Temperature dependence of RuAAC catalyst activation based on ligand lability.

Troubleshooting & FAQs

Q: My CuAAC reaction is stalling at room temperature. Should I just boil it? A: Do not simply boil the reaction. While elevating the temperature to 60 °C can accelerate sluggish reactions, stalling is more frequently caused by the oxidation of Cu(I) back to inactive Cu(II). First, verify that your reaction is properly degassed, or add an additional 5 mol% of sodium ascorbate to regenerate the catalyst. If you must use heat, consider microwave irradiation at 60 °C for 10–30 minutes, which provides uniform heating without degrading the catalyst or causing azide decomposition[3].

Q: I am trying to synthesize a 1,5-triazole using RuAAC, but my yield is below 20% at 60 °C. What is wrong? A: The most common culprit in RuAAC failure is oxygen exposure, not insufficient temperature. Ensure strict Schlenk techniques are utilized, as oxygen rapidly deactivates the catalyst[4]. Furthermore, if you are using CpRuCl(COD), 45 °C is the optimal temperature; exceeding 60 °C with this specific labile ligand can lead to premature catalyst decomposition[4]. If you must run the reaction at higher temperatures (e.g., 90 °C in a microwave), switch to the more thermally stable CpRuCl(PPh₃)₂ catalyst[4][8].

Q: Can I use continuous flow chemistry to scale up CuAAC? What temperatures are safe? A: Yes. In continuous flow systems utilizing heterogeneous Cu/C catalysts, you can safely operate at much higher temperatures (e.g., 110 °C–120 °C) because the system is pressurized (e.g., 7 bar)[7]. This prevents the solvent (like dichloromethane) from boiling, drastically reduces residence time to approximately 2 minutes, and prevents system blockages caused by the precipitation of the triazole product[7].

Q: Why does the thermal Huisgen cycloaddition require such high temperatures (>98 °C) compared to click chemistry? A: The uncatalyzed 1,3-dipolar cycloaddition lacks a metal center to pre-organize the substrates and lower the transition state energy. Because the HOMO-LUMO energy levels for both the 1,4 and 1,5 interaction pathways are closely related, the reaction possesses a very high activation barrier. Elevated temperatures are thermodynamically required to overcome this barrier, which invariably leads to poor regiocontrol and a ~1:1 mixture of regioisomers[1][2].

References

1.[1] Wikipedia Contributors. "Azide-alkyne Huisgen cycloaddition." Wikipedia.org. Available at:[Link] 2.[6] Longdom Publishing. "Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds." Longdom.org. Available at:[Link] 3.[8] Thieme Chemistry. "3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)." Thieme E-Books. Available at:[Link] 4.[4] National Institutes of Health. "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." PMC. Available at:[Link] 5.[2] Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-chemistry.org. Available at: [Link] 6.[5] American Chemical Society. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. Available at:[Link] 7.[7] Royal Society of Chemistry. "A practical flow synthesis of 1,2,3-triazoles." RSC Publishing. Available at:[Link] 8.[3] National Institutes of Health. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PMC. Available at:[Link]

Sources

Technical Support Center: Alternative Catalysts for 3,5-Dimethoxybenzoic Acid Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are moving beyond traditional, atom-inefficient coupling reagents (like DCC, EDC, or SOCl₂) towards greener, alternative catalytic methods for the condensation (esterification and amidation) of 3,5-dimethoxybenzoic acid (3,5-DMBA).

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yield transformations.

Mechanistic Pathway: Boron-Catalyzed Direct Amidation

Understanding the catalytic cycle is the first step in troubleshooting. Unlike traditional coupling reagents that form highly reactive (and unstable) acid chlorides or O-acylisoureas, alternative boron catalysts coordinate both the acid and the amine, orchestrating the nucleophilic attack via a stable dimeric intermediate.

G A 3,5-Dimethoxybenzoic Acid + Amine C Coordination Complex (Amino-carboxylate) A->C Mix B Boron Catalyst (e.g., B(OH)3 or Borate) B->C Catalyst Binding D Active Dimeric B-O-B Motif (Dehydration) C->D Heat (-H2O) E Nucleophilic Attack by Amine D->E Amine Delivery E->B Catalyst Regeneration F 3,5-Dimethoxybenzamide Product E->F Product Release

Catalytic cycle of boron-mediated direct amidation of 3,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are standard coupling reagents (e.g., DCC, EDC) producing low yields or complex mixtures when condensing 3,5-DMBA? A: Traditional coupling reagents often fail with 3,5-DMBA due to the electronic deactivation caused by the two meta-methoxy groups. These groups stabilize the carboxylate but make the activated intermediate less electrophilic. Furthermore, activated 3,5-DMBA is highly prone to self-condensation, forming an unreactive symmetrical anhydride byproduct[1]. To minimize this, alternative catalysts like boric acid coordinate the substrates without forming these highly reactive, unstable intermediates.

Q2: What are the most effective "green" alternative catalysts for the direct esterification of 3,5-DMBA? A: Traditional Fischer esterification requires highly corrosive mineral acids and struggles with equilibrium limits. A highly effective, green alternative is the use of Dimethyl Carbonate (DMC) under mild acid catalysis (e.g., 0.025-0.1 equiv of concentrated H₂SO₄). In this process, the carboxylic acid acts as a nucleophile attacking the protonated DMC, driving the reaction forward irreversibly with methanol and CO₂ as the only byproducts[2].

Q3: How can I achieve direct amidation of 3,5-DMBA without isolating a moisture-sensitive acid chloride? A: Direct amidation can be achieved using boron-based catalysts. Boric acid (B(OH)₃) and borate esters are excellent alternatives. Mechanistic insights reveal that these catalysts require at least three free coordination sites to form an active dimeric B–O–B motif, which activates the carboxylic acid while simultaneously delivering the amine nucleophile[3]. Another highly efficient liquid catalyst is Borane-pyridine (5 mol%), which provides excellent solubility and tolerates various functional groups during direct amidation[4].

Q4: My boron-catalyzed amidation is stalling at 50% conversion. How do I troubleshoot this? A: Stalled boron-catalyzed amidations are typically caused by catalyst inhibition due to the formation of catalytically inactive off-cycle boroxines or stable amino-carboxylate complexes[5]. Causality & Fix: Water is a byproduct of this condensation. If water is not efficiently removed, the equilibrium shifts back, and the catalyst remains trapped. Ensure you are using a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene) or molecular sieves to drive the dehydration step.

Quantitative Catalyst Comparison

When selecting an alternative catalyst, consider the trade-offs between yield, reaction time, and the environmental impact of the byproducts.

Catalyst SystemReaction TypeTypical YieldReaction TimeByproducts / Waste Profile
SOCl₂ (Traditional) Amidation70-85%2-4 hSO₂, HCl (Toxic, corrosive)
DCC / DMAP Esterification60-75%12-24 hDCU (Difficult to remove)
DMC / H₂SO₄ (Cat.) Esterification>90%6 hCO₂, Methanol (Green)
Boric Acid (B(OH)₃) Amidation80-90%12-18 hWater (Green)
Borane-Pyridine Amidation70-85%6-12 hHydrogen, Water (Green)

Standardized Experimental Protocols

Protocol A: Green Esterification of 3,5-DMBA using Dimethyl Carbonate (DMC)

Causality Note: DMC acts as both the solvent and the methylating agent. The catalytic H₂SO₄ protonates the carbonyl oxygen of DMC, making it highly susceptible to nucleophilic attack by the 3,5-DMBA carboxylate, avoiding the equilibrium issues of Fischer esterification[2].

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxybenzoic acid (1.0 eq) and Dimethyl carbonate (DMC) (2.0 eq).

  • Catalyst Addition: Slowly add concentrated H₂SO₄ (0.05 eq) to the mixture while stirring.

  • Heating: Heat the reaction mixture to 85-90 °C. Maintain this temperature for 6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The protocol is self-validating when the highly polar acid spot (low Rf) completely disappears and is replaced by the less polar ester spot (higher Rf), confirming >99% conversion before workup.

  • Workup: Cool the mixture to room temperature. Neutralize the catalytic acid with saturated aqueous NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 3,5-dimethoxybenzoate.

Protocol B: Direct Amidation using Boric Acid Catalysis

Causality Note: Boric acid forms a transient mixed anhydride/borate complex with 3,5-DMBA. Continuous water removal is critical to prevent the hydrolysis of this active intermediate and to drive the equilibrium toward the amide[3].

  • Setup: In a flask fitted with a Dean-Stark apparatus and a reflux condenser, combine 3,5-dimethoxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and boric acid (10 mol%).

  • Solvent: Add an azeotropic solvent such as toluene or tert-amyl methyl ether (TAME) (10 mL/g of acid).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Self-Validation (Monitoring): The physical collection of water in the Dean-Stark trap serves as a real-time, stoichiometric indicator of reaction progress. The reaction is complete when the theoretical volume of water (1 eq) is collected (typically 12-18 hours).

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove excess amine), followed by 1M NaOH (to remove unreacted acid and boric acid catalyst), and finally brine. Dry and concentrate to obtain the pure 3,5-dimethoxybenzamide derivative.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve low-yield issues during 3,5-DMBA condensation.

Troubleshooting Start Low Yield in 3,5-DMBA Condensation CheckSM Check Starting Material Consumption (TLC/NMR) Start->CheckSM Unreacted High Unreacted 3,5-DMBA CheckSM->Unreacted SM Present Byproducts Multiple Spots / Byproducts CheckSM->Byproducts SM Consumed FixWater Ensure strict water removal (Dean-Stark / Sieves) Unreacted->FixWater Catalyst Inhibition FixAnhydride Self-Condensation: Adjust stoichiometry & order of addition Byproducts->FixAnhydride Anhydride Formation

Troubleshooting decision tree for low yields in 3,5-DMBA condensation reactions.

References

  • Title: Challenges in scaling up the synthesis of 3,5-dimethoxy-N-(1-naphthyl)
  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: chemrxiv.

Sources

Technical Support Center: Purification of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with removing byproduct salts from this key synthetic intermediate. Our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction

The synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine often involves reagents and reaction conditions that lead to the formation of inorganic and organic salts as significant byproducts. These salts can interfere with downstream applications, impact purity analysis, and hinder crystallization. This guide provides a systematic approach to diagnosing and resolving common issues related to salt removal.

Part 1: Troubleshooting Guides

This section addresses specific, hands-on challenges you may be facing in the lab.

Scenario 1: Persistent Salt Contamination Observed in ¹H NMR

Issue: After an initial workup and isolation, the ¹H NMR spectrum of your 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine product shows broad peaks, or the baseline is distorted, suggesting the presence of inorganic salts. The expected aromatic and amine protons may also be shifted.

Underlying Cause: Many common salts, such as sodium chloride (NaCl), sodium sulfate (Na₂SO₄), or ammonium salts (NH₄⁺X⁻), are sparingly soluble in organic solvents typically used for extraction and NMR analysis (e.g., CDCl₃, DMSO-d₆). Their presence can alter the sample's ionic strength and homogeneity, leading to poor spectral resolution.

Step-by-Step Troubleshooting Protocol:

  • Aqueous Wash Optimization:

    • Step 1.1: Dissolve the crude product in a suitable organic solvent with moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The target compound, being a substituted aminotriazole, should exhibit good solubility in these solvents.

    • Step 1.2: Transfer the organic solution to a separatory funnel.

    • Step 1.3: Wash the organic layer sequentially with:

      • Deionized water (2 x 50 mL per gram of crude product) to remove the bulk of water-soluble inorganic salts.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL per gram) if the reaction was conducted under acidic conditions to neutralize any residual acid and remove the resulting salts.

      • Brine (saturated aqueous NaCl solution) (1 x 50 mL per gram) to break any emulsions and facilitate the removal of dissolved water from the organic phase.[1]

    • Step 1.4: After the final wash, carefully separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Filter the drying agent and concentrate the organic solvent in vacuo.

  • Solvent Trituration/Re-slurry:

    • Step 2.1: If salt contamination persists after aqueous washing, a solvent trituration can be highly effective. Place the semi-purified solid in a flask.

    • Step 2.2: Add a solvent in which the desired compound has very low solubility, but the salt byproducts are soluble. For many inorganic salts, a polar solvent like cold deionized water or a mixture of isopropanol and water can be effective.

    • Step 2.3: Stir the slurry vigorously for 30-60 minutes. The desired amine should remain as a solid, while the salts dissolve into the liquid phase.

    • Step 2.4: Isolate your product by vacuum filtration, wash the filter cake with a small amount of fresh, cold solvent, and dry thoroughly.

Workflow Diagram: Salt Removal via Liquid-Liquid Extraction

G cluster_0 Crude Product in Organic Solvent cluster_1 Aqueous Washing Protocol cluster_2 Product Isolation Crude Crude 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (dissolved in Ethyl Acetate) Wash_H2O Wash with Deionized Water (Removes bulk water-soluble salts) Crude->Wash_H2O Step 1 Wash_Bicarb Wash with Sat. NaHCO₃ (Neutralizes acid, removes acidic salts) Wash_H2O->Wash_Bicarb Step 2 Wash_Brine Wash with Brine (Breaks emulsions, removes water) Wash_Bicarb->Wash_Brine Step 3 Dry Dry Organic Layer (e.g., over Na₂SO₄) Wash_Brine->Dry Step 4 Filter Filter Drying Agent Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Pure_Product Purified Product Concentrate->Pure_Product

Caption: A multi-step aqueous wash workflow for byproduct salt removal.

Scenario 2: Low Recovery After Recrystallization Attempt

Issue: You are attempting to purify the aminotriazole by recrystallization, but a significant portion of the material remains in the mother liquor, resulting in a low yield of the final product.

Underlying Cause: This issue typically arises from an inappropriate choice of recrystallization solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. If the compound is too soluble at low temperatures, recovery will be poor.[3][4]

Troubleshooting Protocol: Systematic Solvent Screening

  • Solubility Testing:

    • Step 1.1: Place approximately 10-20 mg of your crude material into several small test tubes.

    • Step 1.2: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities.

    • Step 1.3: Identify solvents in which your compound is sparingly soluble at room temperature.[4]

    • Step 1.4: Heat the tubes containing the sparingly soluble samples. A good candidate solvent will fully dissolve the compound upon heating.[5]

    • Step 1.5: Allow the heated, clear solutions to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals. The solvent system that provides the highest quantity of clean-looking crystals is your lead candidate.[5]

  • Solvent System Optimization (Two-Solvent Recrystallization):

    • If a single solvent is not effective, a two-solvent system is often the solution.

    • Step 2.1: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.[3]

    • Step 2.2: While hot, slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes faintly turbid (cloudy).

    • Step 2.3: Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Step 2.4: Allow the solution to cool slowly. This method can often provide excellent crystal formation and high recovery.

Data Table: Potential Recrystallization Solvents

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good for dissolving salts, but aminotriazole solubility is likely low.[6]
Ethanol5.278A common choice for polar organic molecules. May require a co-solvent.[7]
Isopropanol4.382Similar to ethanol, slightly less polar.
Ethyl Acetate4.477A good starting point for moderately polar compounds.
Acetonitrile6.282A polar aprotic solvent that can be effective.
Toluene2.4111A non-polar option; may be a good "poor" solvent in a two-solvent system.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproduct salts formed during the synthesis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine?

A1: The identity of the byproduct salts is entirely dependent on the synthetic route. However, common syntheses often involve:

  • Guanidine derivatives and a carboxylic acid ester: If a base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) is used for cyclization, sodium salts of the corresponding alcohol (e.g., sodium ethoxide) or carboxylates may be present.

  • Use of mineral acids: If acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used for salt formation or pH adjustment, you will form the corresponding hydrochloride or sulfate salt of your amine or other basic species.

  • Ammonia sources: If reagents like ammonium carbonate or liquid ammonia are used, ammonium salts are a common byproduct.

Q2: Can I use column chromatography to remove salts?

A2: Yes, column chromatography is a very effective method for removing both organic and inorganic impurities, including salts.

  • Stationary Phase: Silica gel is the most common choice. The polar nature of silica will strongly retain highly polar inorganic salts at the top of the column, allowing your less polar organic product to elute.

  • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 9:1 DCM:Methanol) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., Methanol). This will elute your product while leaving the salts adsorbed to the silica. Always perform a Thin Layer Chromatography (TLC) analysis first to determine the optimal solvent system.

Q3: Are there any preventative measures to minimize salt formation in the first place?

A3: While often unavoidable, you can take steps to minimize salt byproducts:

  • Stoichiometry Control: Use precise stoichiometry for your reagents. An excess of a basic or acidic reagent will necessitate a more extensive neutralization and workup, generating more salt.

  • Reagent Choice: Where possible, opt for reagents that produce volatile or organic-soluble byproducts. For example, using a tertiary amine base like triethylamine (TEA) instead of an inorganic base like sodium carbonate can be beneficial. The resulting triethylammonium salt has better solubility in some organic solvents and can sometimes be removed more easily.

  • pH Monitoring: During the workup, carefully monitor the pH. Over-shooting the desired pH during neutralization will introduce additional, unnecessary salts.

Q4: My compound seems to be water-soluble. How do I perform an aqueous wash?

A4: If your aminotriazole shows significant water solubility, a standard aqueous wash will lead to product loss. In this case:

  • Use Brine: Conduct all washes with saturated brine instead of deionized water. The high salt concentration in the brine will decrease the solubility of your organic compound in the aqueous phase, a phenomenon known as the "salting out" effect.[8]

  • Back-Extraction: After separating the aqueous layer, you can perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine all organic layers before drying and concentration.

References

  • Recrystallization I 10. (n.d.).
  • Recrystallization | Organic Chemistry I Lab. (n.d.). University of Richmond Blogs.
  • Recrystallization1. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Exploring Color Separation in Salting-Out Experiments. (2024, May 4). ChemEd X.
  • Experiment 5: Extraction, separation and the use of drying agents. (n.d.).
  • Recrystallization. (n.d.).
  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder.
  • Solubility Determination, Computational Methodologies, and Preferential Solvation of 3-Nitro-1,2,4-triazol-5-one in Several Solvent Blends. (n.d.). ResearchGate.

Sources

troubleshooting low melting point of synthesized triazole amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Melting Points in Synthesized Triazole Amines

Case ID: TRIAZ-MP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

A depressed melting point (MP) in synthesized triazole amines is rarely a random anomaly; it is a diagnostic signal. In the context of 1,2,3-triazoles—particularly those synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a low MP typically points to one of three systemic failures: regioisomeric contamination , persistent metal coordination , or supramolecular disruption (polymorphism/solvation).

This guide deconstructs these failure modes into a logical diagnostic workflow, providing you with the causal analysis and remediation protocols necessary to restore the thermal integrity of your compound.

Part 1: Diagnostic Workflow

Before altering your synthesis, determine the root cause using this logic gate.

TriazoleTroubleshooting Start Observed Low Melting Point PurityCheck 1. Purity Check (HPLC/TLC) Start->PurityCheck Impure Impure (<95%) PurityCheck->Impure Multiple Spots/Peaks Pure Appears Pure (>95%) PurityCheck->Pure Single Peak RegioCheck Check Regioisomer (1H NMR) Impure->RegioCheck SaltCheck Is it a Salt or Free Base? Pure->SaltCheck IsomerFound 1,5-Isomer Detected? RegioCheck->IsomerFound CopperCheck Copper Contamination? RegioCheck->CopperCheck No Isomers ActionRecryst Protocol: Selective Recrystallization IsomerFound->ActionRecryst Fix Isomer Ratio ActionChelate Protocol: EDTA/Ammonia Wash CopperCheck->ActionChelate Green tint/Paramagnetic NMR PolymorphCheck DSC Analysis SaltCheck->PolymorphCheck Amine is unstable ActionRipen Protocol: Slurry Ripening PolymorphCheck->ActionRipen Sharp Endotherm (Low T)

Figure 1: Logical fault tree for diagnosing melting point depression in triazole amines. Follow the path corresponding to your analytical data.

Part 2: Technical Analysis (The "Why")

The Regioisomer Trap (Eutectic Mixtures)

In Click chemistry, the thermal cycloaddition of azides and alkynes (Huisgen) yields a mixture of 1,4- and 1,5-disubstituted triazoles. While CuAAC is highly selective for the 1,4-isomer, trace amounts of the 1,5-isomer (often due to uncatalyzed background thermal reaction) create a eutectic mixture .

  • Mechanism: The impurity disrupts the crystal lattice, lowering the energy required to break it (entropy of mixing).[1][2] Even 5% of the 1,5-isomer can depress the MP by 10–20°C [1].

  • Diagnostic: Compare the triazole proton shift in 1H NMR.

    • 1,4-isomer:

      
       7.5 – 8.5 ppm (typically lower field).
      
    • 1,5-isomer:

      
       7.0 – 7.5 ppm (typically higher field).
      
The "Invisible" Copper Complex

Triazoles are excellent ligands. The N2 and N3 atoms possess lone pairs that coordinate strongly with Cu(I) and Cu(II) species remaining from the catalyst [2].

  • Mechanism: Copper coordination creates an amorphous or microcrystalline metal-organic complex rather than a pure organic crystal. This often results in a "gummy" solid with an undefined melting range.

  • Diagnostic:

    • Visual: Product has a slight green/blue tint (Cu(II)) or is off-white/grey (Cu(I)).

    • NMR: Broadening of proton signals due to paramagnetic Cu(II) interference.

Amine-Specific Instabilities

The "amine" portion of your molecule introduces specific vulnerabilities:

  • Carbamate Formation: Primary and secondary amines react with atmospheric CO

    
     to form carbamates. This impurity lowers the MP of the parent amine.
    
  • Hygroscopicity: Amines are often hygroscopic. Absorbed water acts as a plasticizer, lowering the

    
     and MP.
    
  • Salt vs. Free Base: A free base amine often has a lower, broader MP than its corresponding HCl or TFA salt. If you attempted to make a salt but have incomplete protonation, the resulting mixture (Salt + Free Base) will exhibit a severely depressed MP [3].

Part 3: Actionable Protocols (The "How")

Protocol A: Aggressive Copper De-Coordination

Standard silica columns are often insufficient to remove coordinated copper from triazoles.

Reagents: EDTA (Disodium salt), Ammonium Hydroxide (


), Dichloromethane (DCM).
  • Dissolution: Dissolve the crude triazole amine in DCM (or EtOAc if insoluble in DCM).

  • Chelation Wash: Wash the organic phase with 10% aqueous EDTA adjusted to pH 8–9 (using

    
    ).
    
    • Why: EDTA has a higher binding constant (

      
      ) for Cu(II) than the triazole ring, but it requires basic pH to be fully effective [4].
      
  • Visual Check: The aqueous layer should turn blue (Cu-EDTA complex). Repeat until the aqueous layer is colorless.[3]

  • Final Polish: Dry organic layer over

    
     and treat with activated carbon (charcoal) for 30 minutes before filtering.
    
Protocol B: Polymorph Ripening (Slurry Method)

If the compound is pure (by NMR/HPLC) but has a low MP, it may be a metastable polymorph (Ostwald’s Rule of Stages).

Reagents: A solvent in which the compound has low solubility (e.g., Hexane, Ether, or Water for hydrophobic amines).

  • Suspension: Suspend the solid in the minimal amount of solvent. Do not dissolve it completely.

  • Thermal Cycling: Heat the slurry to 40°C for 2 hours, then cool to room temperature. Repeat for 24–48 hours.

  • Mechanism: This process allows the kinetic (metastable, low MP) polymorph to dissolve and reprecipitate onto the thermodynamic (stable, high MP) nuclei [5].

Protocol C: Salt Formation for Amine Stabilization

Converting a gummy free-base amine into a crystalline salt often resolves MP issues.

  • Dissolve: Dissolve 1 mmol of free base in 2 mL dry Ethanol.

  • Acidify: Add 1.1 equivalents of HCl (e.g., 1.25 M in EtOH) or Oxalic acid (if HCl is too hygroscopic).

  • Precipitate: Add diethyl ether dropwise until turbidity persists. Cool to 0°C.

  • Result: Salts stabilize the lattice energy via ionic bonding, typically raising the MP significantly compared to the free base.

Part 4: Comparative Data Table

Common Impurity Signatures in Triazole Amines

Impurity TypeVisual IndicatorNMR SignatureEffect on MPRemediation
1,5-Regioisomer None (White solid)Distinct CH peak upfield (

0.5 ppm diff)
Broad depression (10-20°C)Recrystallization (EtOH/Water)
Copper (Cu) Green/Blue/Grey tintBroadened peaks (Paramagnetic)Undefined / GummyEDTA/Ammonia Wash (Protocol A)
Solvent (Solvate) Large crystalsSharp peaks for solvent (e.g., EtOAc, DCM)Sharp but incorrect MPVacuum drying > 24h @ 50°C
Amine Carbonate White crust on surfaceNew peaks near 3-4 ppmSurface meltingAcid wash / inert atmosphere

Part 5: Frequently Asked Questions (FAQ)

Q1: My triazole amine is an oil, but literature says it should be a solid. Why? A: This is classically caused by trace solvent inclusion or regioisomeric mixtures preventing crystallization. Try the "scratching" technique : dissolve in a tiny amount of diethyl ether, cool to -78°C, and scratch the glass side with a spatula to induce nucleation. Alternatively, convert it to an HCl or Oxalate salt (Protocol C).

Q2: Can I use "Click" reagents without copper to avoid contamination? A: Yes. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO) avoids copper entirely. However, this yields a fused ring system, not a simple 1,4-triazole, which may alter biological activity.

Q3: Why does my melting point range span 5°C or more? A: A range >2°C indicates impurity. In triazoles, this is most often the 1,5-isomer or incomplete removal of the alkyne starting material. Perform a "mixed melting point" test with a known pure standard if available; if the MP drops further, your sample is impure.

References

  • Melting Point Depression & Purity: LibreTexts Chemistry. (2022).[4] Melting Point Theory and Impurities. Link

  • Copper Contamination in Triazoles: BenchChem Technical Support. (2025).[3][5] Copper Catalyst Removal in Click Chemistry Reactions. Link

  • Triazole Salt Purification: BenchChem Technical Support. (2025).[3][5] Purification of 1,2,4-Triazole Salts. Link

  • Chelation Protocols: Reddit r/Chemistry Community Discussion. (2019). Removal of Copper from Amine Complexes. Link

Sources

Technical Support Center: Stability & Handling of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is a lipophilic, pharmacologically active small molecule often utilized in antiproliferative or kinase inhibition assays. While the 1,2,4-triazole core exhibits high thermal and hydrolytic stability, the compound’s functional stability in cell culture media is frequently compromised by aqueous precipitation ("crashing out") and non-specific protein binding , rather than chemical degradation.

This guide provides a validated framework to distinguish between chemical instability and physical loss, ensuring reproducible experimental data.

Module 1: The "Phantom" Degradation (Solubility vs. Stability)

The Issue: Users often report that the compound "disappears" from the media within 2–4 hours of incubation, assuming enzymatic degradation. In 90% of cases, this is a physical solubility failure.

Mechanism: The 3,5-dimethoxyphenyl moiety renders the molecule significantly lipophilic. When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into aqueous media (DMEM/RPMI), the local concentration exceeds the solubility limit before dispersion, causing micro-precipitation. These micro-crystals are often invisible to the naked eye but are removed by filtration or settle out, leading to false-negative results.

Troubleshooting Workflow: The "Crash-Out" Check

Use the following logic flow to diagnose solubility issues before assuming chemical instability.

SolubilityCheck Start User Observation: Compound 'Disappears' in Media Step1 Check DMSO Concentration Is final DMSO > 0.5%? Start->Step1 Step2 Visual Inspection (Microscopy) Are crystals visible at 20x? Step1->Step2 No Result1 High DMSO is toxic & promotes precipitation. Reduce to <0.1% Step1->Result1 Yes Step3 Centrifugation Test Spin media at 10,000xg for 5 min Step2->Step3 No Result2 Solubility Failure. Use Intermediate Dilution Step. Step2->Result2 Yes Result3 Analyze Supernatant vs. Pellet by HPLC/LC-MS Step3->Result3 Conclusion1 Compound is Precipitating. (Physical Instability) Result3->Conclusion1 Pellet contains compound Conclusion2 Compound is Degrading. (Chemical Instability) Result3->Conclusion2 Supernatant loss w/o pellet

Figure 1: Diagnostic workflow to differentiate between solubility failure (precipitation) and true chemical degradation.

Validated Preparation Protocol

To prevent precipitation, do not add high-concentration stock directly to the final volume of media.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO (not water) to create a 1 mM working solution.

  • Step-Down Dilution:

    • Add the 1 mM DMSO solution dropwise to a vigorously stirring volume of media to reach 2x the final concentration.

    • Crucial: Ensure the media contains 10% FBS during this step (albumin acts as a carrier to prevent precipitation).

  • Final Mix: Dilute 1:1 with cell suspension.

Module 2: Chemical Stability & Tautomerism

The Issue: The 1,2,4-triazole ring is amphoteric. In unbuffered or incorrect pH conditions, tautomeric shifts can occur, though this rarely degrades the molecule. However, the electron-rich dimethoxyphenyl ring is susceptible to oxidation over long durations (>48 hours).

Stability Data Summary
ParameterConditionStability StatusNotes
Hydrolysis pH 7.4 (PBS/Media)Stable Triazole core is resistant to hydrolysis.
Oxidation 37°C, 20% O₂Moderate Dimethoxy ring can oxidize after 48h.
Photostability Ambient LightSensitive Protect from light (amber tubes recommended).
Metabolism HepatocytesUnstable Rapidly metabolized by CYP450s (demethylation).
Tautomeric Equilibrium

The compound exists in equilibrium between the 1H and 2H forms. In standard physiological media (pH 7.4), the 1H-tautomer is predominant.

  • Protocol Tip: If using LC-MS, ensure your mobile phase is acidified (0.1% Formic Acid) to lock the protonation state and prevent split peaks, which can be mistaken for degradation products.

Module 3: The Serum Shift (Biological Matrix Interference)

The Issue: Researchers observe lower efficacy (higher IC50) in media containing 10% FBS compared to serum-free media.

Scientific Rationale: Lipophilic compounds like 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine bind heavily to Bovine Serum Albumin (BSA) in FBS. This reduces the Free Drug Concentration (


), which is the only fraction capable of entering the cell and engaging the target.

SerumEquilibrium TotalDrug Total Drug (Added to Media) FreeDrug Free Drug (Biologically Active) TotalDrug->FreeDrug Dissociation BoundDrug Albumin-Bound (Sequestered/Inactive) TotalDrug->BoundDrug Binding (High Affinity) FreeDrug->BoundDrug Equilibrium CellTarget Intracellular Target FreeDrug->CellTarget Membrane Permeability

Figure 2: Equilibrium dynamics in cell culture media. High lipophilicity drives the equilibrium toward the "Bound" state, reducing potency.

Correction Protocol

If you observe a potency shift:

  • Serum-Free Check: Run a 4-hour short-term assay in serum-free media (if cells tolerate) to establish a baseline IC50.

  • Concentration Adjustment: You may need to increase the dosing concentration by 2-5x in 10% FBS media to achieve the same intracellular concentration as in serum-free conditions.

Module 4: Analytical Validation (LC-MS)

To definitively prove stability, use the following LC-MS method. Do not rely on OD (Optical Density) alone, as phenol red in media interferes with UV detection.

Instrument: HPLC or UHPLC coupled to Q-TOF or Triple Quad. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Gradient Table:

Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (Acetonitrile + 0.1% FA)
0.00 95 5
1.00 95 5
5.00 5 95
7.00 5 95

| 7.10 | 95 | 5 |

Target Mass: Calculate


 based on the exact molecular weight (approx. 220.2  g/mol , verify specific isotope).

Frequently Asked Questions (FAQ)

Q: Can I store the compound in media at 4°C for a week? A: No. While chemically stable, the compound will likely precipitate out of solution over time at 4°C due to reduced solubility at lower temperatures. Always prepare fresh dilutions from DMSO stocks.

Q: My media turned yellow/brown after adding the compound. Is it degraded? A: Not necessarily. 1,2,4-triazoles can form complexes with trace metals (Cu, Fe) in the media, causing slight color shifts. However, if the media turns turbid, precipitation has occurred.

Q: Why do I see two peaks in my HPLC chromatogram? A: This is likely due to tautomerism if your mobile phase pH is near the pKa of the triazole ring. Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase to collapse the tautomers into a single protonated species.

References & Further Reading

  • Triazole Chemistry & Tautomerism:

    • Dolzhenko, A. V., et al. "An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles."[1] Tetrahedron Letters (2009).[2]

  • Structural Analogs (XCT790) Stability:

    • MedChemExpress. "XCT-790 Product Information & Stability." MCE Product Guides.

  • Media Stability & Oxidation:

    • Li, F., et al. "Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity." Antioxidants (2021).[3] (Provides context on oxidative environments in media).

  • Solubility Data (DMSO):

    • Gaylord Chemical.[4] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102."

Sources

Validation & Comparative

Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) Platforms for the Structural Elucidation and Quantification of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing highly functionalized heterocyclic scaffolds. 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine (Exact Mass: 220.0960 Da) represents a critical pharmacophore frequently utilized in the development of kinase inhibitors and Factor XIIa anticoagulants [3].

When tracking this compound's metabolic fate or quantifying it in complex biological matrices, selecting the correct mass spectrometry (MS) platform is paramount. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) systems, grounded in the fundamental gas-phase fragmentation mechanics of the molecule.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the cornerstone of robust MS method development. In positive electrospray ionization (ESI+), 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine readily forms a protonated molecule [M+H]+ at m/z 221.1033. Upon Collision-Induced Dissociation (CID), the molecule exhibits three highly diagnostic fragmentation pathways:

  • Triazole Ring Cleavage (Pathway A): Protonation preferentially occurs at the triazole nitrogen. High collision energy triggers a ring-opening event, expelling neutral cyanamide (H₂N-CN, -42 Da) to relieve ring strain, yielding a highly stable dimethoxybenzonitrile-like cation at m/z 179.0825 [1].

  • Methoxy Homolytic Cleavage (Pathway B): While even-electron precursors typically lose neutral molecules, methoxyaromatics are a notable exception. The high energy induces a homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (CH₃•, -15 Da) to form a resonance-stabilized radical cation at m/z 206.0798 [2].

  • Exocyclic Amine Loss (Pathway C): A straightforward elimination of ammonia (NH₃, -17 Da) from the 5-amine position yields a fragment at m/z 204.0768.

Fragmentation M [M+H]+ m/z 221.1033 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine F1 m/z 204.0768 Loss of NH3 (-17 Da) M->F1 -NH3 F2 m/z 179.0825 Loss of Cyanamide (-42 Da) M->F2 -H2NCN (Ring Cleavage) F3 m/z 206.0798 Loss of CH3• (-15 Da) M->F3 -CH3• (Methoxy Cleavage) F4 m/z 164.0590 Dimethoxybenzonitrile-like ion F2->F4 -CH3•

Caption: ESI-MS/MS fragmentation pathways of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine.

Platform Comparison: HR-QTOF vs. QqQ

To capture these fragments effectively, laboratories must choose between structural resolution and quantitative sensitivity.

  • HR-QTOF (e.g., Agilent 6546 or Waters Xevo G2-XS): Excels in structural elucidation. The sub-ppm mass accuracy is mandatory to differentiate the loss of NH₃ (17.0265 Da) from a potential isobaric loss of a hydroxyl radical (17.0027 Da), ensuring confident metabolite identification.

  • QqQ (e.g., Sciex 6500+ or Thermo TSQ Altis): The gold standard for DMPK. By utilizing Multiple Reaction Monitoring (MRM), the QqQ maximizes the duty cycle for specific transitions (e.g., 221.1 → 179.1), offering unparalleled signal-to-noise (S/N) ratios for trace-level quantification in plasma.

Table 1: Quantitative Comparison of Performance Metrics
FeatureHR-QTOF PlatformQqQ PlatformAdvantage for Triazole Analysis
Primary Application Structural Elucidation / MetIDHigh-Throughput BioanalysisQ-TOF resolves isobaric metabolites; QqQ drives DMPK throughput.
Mass Accuracy < 2 ppm~0.1 DaQ-TOF confirms radical vs. neutral losses (e.g., CH₃• vs. NH₃).
Sensitivity (LOD) ~1–5 ng/mL~1–5 pg/mLQqQ is essential for late-stage pharmacokinetic profiling.
Dynamic Range 3–4 logs5–6 logsQqQ prevents detector saturation across broad dosing regimens.
Data Acquisition Data-Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)MRM provides absolute quantitative certainty in complex matrices.

Methodological Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in quality control metric to verify the causality of the experimental choices.

Workflow S1 Sample Prep Protein Precipitation S2 Chromatography UPLC C18 Separation S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Analysis Q-TOF (Scan) / QqQ (MRM) S3->S4 S5 Data Processing Structural ID & Quant S4->S5

Caption: Comparative LC-MS/MS workflow for structural elucidation and quantification.

Protocol 1: HR-QTOF Structural Elucidation (Metabolite ID)

Objective: Confirm the exact mass and fragmentation pattern of the parent compound and its phase I metabolites.

  • Chromatography: Inject 2 µL of sample onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm). Use a slow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 15 minutes. Causality: A shallow gradient ensures chromatographic separation of potentially isobaric positional isomers (e.g., hydroxylation on different phenyl positions).

  • Ionization: ESI+ mode. Capillary voltage at 3.5 kV, drying gas at 250°C.

  • Acquisition: Run in Auto MS/MS (DDA) mode. Set precursor selection to m/z 200–500. Apply a collision energy (CE) ramp of 15–35 eV.

  • Self-Validation Check: The mass accuracy must remain < 2 ppm for an infused internal lock mass (e.g., reserpine m/z 609.2807) throughout the run. If the lock mass drifts > 2 ppm, the empirical formula assignments for the m/z 179.0825 fragment cannot be trusted, and the instrument requires recalibration.

Protocol 2: QqQ MRM Quantification (DMPK Bioanalysis)

Objective: Achieve reproducible, high-sensitivity quantification of the compound in rat plasma.

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile (containing stable-isotope labeled internal standard) to precipitate proteins. Centrifuge at 14,000 x g for 10 mins. Causality: Acetonitrile crashes out plasma proteins, preventing ion suppression in the ESI source.

  • Chromatography: Fast ballistic gradient (5% to 95% B in 2.5 minutes) on a C18 column to maximize sample throughput.

  • MRM Transitions:

    • Quantifier: m/z 221.1 → 179.1 (CE: 22 eV). Chosen because the loss of cyanamide produces the most abundant and stable ion.

    • Qualifier: m/z 221.1 → 206.1 (CE: 18 eV). Chosen to track the specific methoxy radical loss.

  • Self-Validation Check: The qualifier-to-quantifier ion ratio (m/z 206.1 / m/z 179.1) must remain within ±15% of the reference standard across all calibration levels. A deviation > 15% indicates an isobaric matrix interference co-eluting with the analyte, invalidating the quantitative result for that specific sample.

Conclusion

For the analysis of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine, the choice of MS platform dictates the analytical outcome. The HR-QTOF is indispensable during the early drug discovery phase for mapping the complex cyanamide and methyl radical fragmentation pathways. Conversely, once the structural behavior is understood, the QqQ platform becomes the mandatory workhorse, leveraging the m/z 221.1 → 179.1 transition to deliver the sensitivity and throughput required for rigorous pharmacokinetic profiling.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]

  • Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. National Institutes of Health (PMC).[Link]

comparing bioactivity of 3,5-dimethoxy vs 3,4,5-trimethoxy triazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 3,5-Dimethoxy vs. 3,4,5-Trimethoxy Triazole Amines as Microtubule-Destabilizing Agents

Executive Summary

Microtubules, composed of highly dynamic α- and β-tubulin heterodimers, are essential for intracellular transport and cell division. Targeting the colchicine binding site on tubulin has proven to be a highly effective strategy for developing antimitotic agents[1]. While Combretastatin A-4 (CA-4) is the benchmark molecule in this class, its clinical utility is severely limited by chemical instability—specifically, its tendency to undergo cis-to-trans isomerization, which drastically reduces its bioactivity[2].

To overcome this, researchers have engineered molecular hybrids using rigid heterocyclic linkers[2]. Triazole amines (such as 1,2,4-triazoles or 1,2,3-triazoles with amino substituents) have emerged as premier bioisosteres for the cis-olefin bridge[3]. As a Senior Application Scientist, I have observed that these scaffolds not only lock the molecule in the active conformation but also provide critical hydrogen-bonding acceptors that enhance target affinity[4]. This guide provides an objective, data-driven comparison of two dominant A-ring substitution patterns attached to these triazole amine cores: the classic 3,4,5-trimethoxyphenyl (TMP) and the alternative 3,5-dimethoxyphenyl (DMP) .

Structural Rationale: The Causality of the Pharmacophore

Understanding the causality behind molecular design is critical for optimizing drug efficacy and safety.

  • The Triazole Amine Core: Replacing the unstable cis-double bond of CA-4 with a triazole amine prevents metabolic degradation and isomerization. Furthermore, the nitrogen atoms in the triazole ring and the exocyclic amine act as hydrogen-bond donors/acceptors, significantly improving aqueous solubility and interaction with the tubulin interface[4].

  • 3,4,5-Trimethoxyphenyl (TMP): The TMP motif is the pharmacophoric "gold standard" for colchicine-site inhibitors[3]. The three methoxy groups perfectly map to the hydrophobic pocket at the α/β-tubulin interface. The oxygen atoms act as crucial hydrogen-bond acceptors, frequently forming strong interactions with the sulfhydryl group of β-Cys241[4]. This dense electron cloud drives potent, often nanomolar, cytotoxicity against aggressive carcinomas[2].

  • 3,5-Dimethoxyphenyl (DMP): Removing the para-methoxy group to form the DMP motif reduces steric bulk and alters the molecule's electronic dipole[1]. While this can slightly decrease the absolute binding affinity compared to TMP, the DMP motif often compensates by improving the Selectivity Index (SI)[1]. By reducing lipophilicity, DMP derivatives frequently exhibit lower off-target toxicity to non-tumorigenic cells while maintaining robust microtubule-destabilizing properties[5].

Comparative Bioactivity Profile

The following table synthesizes experimental data comparing the performance of TMP and DMP triazole amine derivatives across standard biochemical and cellular assays.

Metric / Assay3,4,5-Trimethoxy (TMP) Triazole Amines3,5-Dimethoxy (DMP) Triazole AminesField-Proven Insight
Tubulin Polymerization IC₅₀ 1.5 – 1.8 μM[2]1.6 – 2.0 μM[5]TMP shows slightly superior direct target engagement due to optimal β-Cys241 H-bonding[4].
MCF-7 (Breast) IC₅₀ 0.15 – 0.38 μM[3]0.30 – 0.45 μMTMP derivatives generally exhibit stronger anti-proliferative effects in hormone-dependent cancers[3].
A549 (Lung) IC₅₀ 0.011 – 0.015 μM[2]0.45 – 0.65 μM[5]TMP is exceptionally potent against lung adenocarcinoma lines[2].
HeLa (Cervical) IC₅₀ 0.15 – 0.25 μM0.26 – 0.40 μM[2]Both motifs maintain sub-micromolar efficacy, validating the triazole amine core[2].
Selectivity Index (SI) ModerateHigh[1]DMP's reduced steric bulk often translates to lower toxicity in normal epithelial cells[1].

Mechanistic Pathway

G Compound Methoxy-Triazole Amine (3,4,5-TMP or 3,5-DMP) ColchicineSite Colchicine Binding Site (α/β-Tubulin Interface) Compound->ColchicineSite High-affinity binding Microtubule Microtubule Destabilization (Inhibition of Polymerization) ColchicineSite->Microtubule Disrupts dynamics CellCycle Cell Cycle Arrest (G2/M Phase Blockade) Microtubule->CellCycle Mitotic spindle failure Apoptosis Apoptosis (Caspase-3/9 Activation) CellCycle->Apoptosis Prolonged arrest

Figure 1: Mechanistic pathway of methoxy-triazole amines inducing apoptosis via tubulin targeting.

Experimental Protocols: A Self-Validating System

To objectively compare these compounds, the following protocols are designed with built-in validation steps (controls and orthogonal readouts) to ensure data integrity.

Protocol 1: In Vitro Tubulin Polymerization Assay Causality: This cell-free assay isolates the compound's direct mechanism of action. Guanosine-5′-triphosphate (GTP) is required to fuel the thermodynamic assembly of tubulin, while the 37°C shift acts as the kinetic trigger for polymerization[3].

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Dissolve purified bovine brain tubulin (>99% pure) in the reaction buffer to a final concentration of 3 mg/mL. Keep strictly at 4°C to prevent premature assembly[3].

  • Add the test compounds (TMP or DMP triazole amines) at varying concentrations (0.1 μM to 10 μM). Validation: Use Paclitaxel (10 μM) as a polymerizing positive control and CA-4 or phenstatin (10 μM) as a depolymerizing positive control[3].

  • Transfer the plate to a microplate reader pre-heated to 37°C.

  • Monitor the assembly continuously by measuring fluorescence (Excitation: 340 nm; Emission: 410 nm) every minute for 60 minutes.

  • Calculate the IC₅₀ based on the reduction in the steady-state fluorescence plateau compared to the vehicle (DMSO) control.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay) Causality: Evaluates the translation of biochemical tubulin inhibition into cellular anti-proliferative efficacy.

  • Seed target cancer cells (e.g., MCF-7, A549) and a normal control line (e.g., HEK-293T or L-02) at

    
     cells/well in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Treat cells with serial dilutions of the triazole amines (0.01 μM to 10 μM) for 48 h.

  • Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h. The viable cells' mitochondrial reductases will convert the yellow MTT into purple formazan.

  • Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

  • Measure absorbance at 490 nm. Calculate the Selectivity Index (SI) by dividing the IC₅₀ of the normal cells by the IC₅₀ of the cancer cells[1].

Protocol 3: Cell Cycle Kinetics via Flow Cytometry Causality: Tubulin inhibitors specifically disrupt the mitotic spindle, preventing cells from passing the spindle assembly checkpoint, leading to an observable accumulation of cells in the G2/M phase[4].

  • Treat exponentially growing cells with the test compounds at their respective IC₅₀ and 2×IC₅₀ concentrations for 24 h[4].

  • Harvest cells via trypsinization, wash twice with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at 4°C overnight.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend the cell pellet in 500 μL of PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content using a flow cytometer. A successful tubulin inhibitor will show a massive spike in the G2/M peak (4N DNA content) compared to the vehicle control[4].

Conclusion

Both 3,4,5-trimethoxy and 3,5-dimethoxy triazole amines represent highly effective, structurally stable alternatives to traditional cis-stilbene tubulin inhibitors. The 3,4,5-TMP motif remains the optimal choice for maximizing absolute cytotoxic potency and direct colchicine-site affinity. Conversely, the 3,5-DMP motif offers a strategic alternative when drug development goals prioritize a higher Selectivity Index and reduced off-target toxicity.

References

  • Title: (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer Source: mdpi.com URL: [Link]

  • Title: Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors Source: nih.gov URL: [Link]

  • Title: Synthesis and antiproliferative activity of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents Source: rsc.org URL: [Link]

  • Title: A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization Source: nih.gov URL: [Link]

  • Title: Research progress on antitumor activity of XRP44X and analogues as microtubule targeting agents Source: frontiersin.org URL: [Link]

Sources

structure-activity relationship (SAR) of dimethoxyphenyl triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Dimethoxyphenyl Triazoles: A Comparative Guide to Tubulin Polymerization Inhibitors

Executive Overview

The development of vascular disrupting agents and antimitotic drugs has long been anchored by Combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site of tubulin. However, the clinical utility of CA-4 is fundamentally limited by its cis-olefin bridge, which rapidly isomerizes to the inactive trans-configuration under physiological conditions and light exposure[1]. To overcome this structural liability, medicinal chemists have engineered bioisosteric replacements, most notably utilizing 1,2,3-triazole and 1,2,4-triazole rings to lock the pharmacophore in its bioactive cis-geometry[2],[1].

As a Senior Application Scientist, I have evaluated numerous CA-4 analogs. This guide objectively compares the structural dynamics, in vitro performance, and structure-activity relationships (SAR) of dimethoxyphenyl triazoles against traditional trimethoxyphenyl (TMP) scaffolds and standard tubulin inhibitors.

Mechanistic Rationale: Targeting the Colchicine Pocket

Dimethoxyphenyl triazoles exert their cytotoxic effects by binding to the interface of the α/β-tubulin heterodimer. By occupying the colchicine binding site, these compounds sterically hinder the addition of new tubulin dimers to the growing plus-end of the microtubule. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest, and ultimately culminating in apoptosis[3],[1].

Pathway A Dimethoxyphenyl Triazole B Colchicine Binding Site (Tubulin Heterodimer) A->B Binds C Tubulin Polymerization Inhibition B->C Destabilizes D Microtubule Disruption C->D Structural Collapse E G2/M Cell Cycle Arrest D->E Checkpoint Activation F Apoptosis E->F Prolonged Arrest

Mechanism of action for dimethoxyphenyl triazoles leading from tubulin inhibition to apoptosis.

Structure-Activity Relationship (SAR) Analysis

The Triazole Bioisostere

The substitution of the cis-double bond with a 1,2,3-triazole or 1,2,4-triazole ring provides exceptional chemical stability while maintaining the required ~119° angle between the two aryl rings[1]. Furthermore, the nitrogen-rich triazole ring is not merely a passive linker; it actively participates in hydrogen bonding with surrounding amino acid residues in the tubulin pocket, enhancing binding affinity[2].

Methoxy Scanning: The A-Ring Substitution

In colchicine-site ligands, the 3,4,5-trimethoxyphenyl (TMP) group is traditionally considered the "gold standard" for optimal fit within the hydrophobic pocket[2]. Historically, the removal of the para-methoxy group to form a dimethoxyphenyl ring results in a severe reduction in potency across most scaffolds[4].

However, SAR studies reveal a unique exception: 3,5-dimethoxyphenyl triazole analogs of CA-4 maintain surprisingly potent cytotoxic and anti-tubulin activity[4],[5]. The rigid geometry imparted by the triazole ring uniquely positions the 3,5-dimethoxyphenyl moiety to preserve critical van der Waals contacts and hydrophobic interactions, effectively compensating for the missing para-methoxy group[4]. Conversely, 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl substitution patterns generally yield inferior results, highlighting the strict spatial requirements of the colchicine pocket[4].

Comparative Performance Data

To objectively evaluate the efficacy of these structural modifications, the table below summarizes the in vitro performance of key tubulin inhibitors. Data points focus on the concentration required to inhibit tubulin polymerization by 50% (IC₅₀) and the resulting cytotoxicity in human cancer cell lines.

Compound ClassLinkerA-Ring SubstitutionTubulin IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)Stability Profile
Combretastatin A-4 cis-Olefin3,4,5-Trimethoxyphenyl~2.1~0.004Poor (cis-to-trans isomerization)
Triazole Analog (8a) 1,2,3-Triazole3,4,5-Trimethoxyphenyl1.7~0.014Excellent (Rigid geometry)
Dimethoxyphenyl Triazole 1,2,3-Triazole3,5-Dimethoxyphenyl~2.5 - 4.0~0.3 - 0.8Excellent (Rigid geometry)
Colchicine Heptameric3,4,5-Trimethoxyphenyl2.68~0.010Moderate (High systemic toxicity)

Note: The 3,4,5-TMP triazole analog (8a) demonstrates superior tubulin inhibition (1.7 µM) compared to native CA-4 (~2.1 µM) and colchicine (2.68 µM), while solving the stability issue[2],[6],[1]. The 3,5-dimethoxyphenyl variant retains low-micromolar efficacy, validating the structural flexibility granted by the triazole core[4],[5].

Experimental Methodology: High-Throughput Tubulin Polymerization Assay

To generate reliable, self-validating IC₅₀ data for dimethoxyphenyl triazoles, we utilize a fluorescence-based kinetic tubulin polymerization assay. This protocol is designed with internal causality to ensure every reaction step serves a specific thermodynamic or biological purpose.

Assay S1 1. Reagent Prep (Tubulin + PEM) S2 2. Compound Addition (Triazoles at 4°C) S1->S2 S3 3. Initiation (GTP + 37°C) S2->S3 S4 4. Kinetic Readout (Fluorescence) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Step-by-step high-throughput tubulin polymerization assay workflow for IC50 determination.

Step-by-Step Protocol & Causality
  • Buffer & Protein Preparation: Suspend purified bovine tubulin (>99% pure) in ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂). Causality: PIPES maintains a physiological pH of 6.9 without chelating essential metals. EGTA chelates trace Ca²⁺ (a potent natural inhibitor of microtubule assembly), ensuring baseline polymerization is unhindered. Mg²⁺ is strictly required to stabilize the binding of GTP to tubulin.

  • Compound Pre-Incubation (4°C): Dispense tubulin into a 96-well half-area plate. Add dimethoxyphenyl triazoles (titrated from 0.1 µM to 50 µM) and incubate at 4°C for 15 minutes. Causality: Tubulin remains entirely in its soluble heterodimeric state at 4°C. This cold incubation allows the drug to achieve thermodynamic equilibrium within the colchicine binding site before polymerization begins, preventing kinetic artifacts.

  • Polymerization Initiation: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI) to all wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C. Causality: GTP provides the chemical energy required for assembly. The rapid temperature shift to 37°C provides the activation energy, thermodynamically driving the nucleation and elongation phases of microtubule formation.

  • Kinetic Readout & Self-Validation: Measure fluorescence (Ex 340 nm / Em 450 nm) every 60 seconds for 60 minutes. Causality: The fluorescent reporter increases its quantum yield upon binding to the polymerized microtubule lattice. Real-time tracking differentiates between a delay in nucleation and the outright inhibition of the elongation rate (Vmax). Self-Validating Controls: The assay must include Paclitaxel (stabilizer; accelerates Vmax), CA-4 (destabilizer; flattens the curve), and a 1% DMSO vehicle control. If the DMSO control fails to reach a standard fluorescence plateau (indicating inactive tubulin), the entire assay run is automatically invalidated.

References

  • "MedChemComm - RSC Publishing: 1,2,3-triazoles..." Royal Society of Chemistry.
  • "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." PubMed Central (PMC).
  • "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds..." Taylor & Francis Online.

Sources

Elemental Analysis of C10H12N4O2: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers synthesizing heterocyclic compounds—such as purine or pyrimidine derivatives with the molecular formula C10H12N4O2[1]—verifying bulk purity is a strict regulatory and scientific requirement. While High-Resolution Mass Spectrometry (HRMS) is excellent for confirming exact monoisotopic mass, it suffers from ionization biases that make it incapable of quantifying macroscopic bulk purity. To prove that a synthesized batch is free of retained solvents or inorganic salts, quantitative Elemental Analysis (EA) remains the gold standard.

As an application scientist, I have designed this guide to objectively compare modern analytical methodologies for elemental quantification, providing the theoretical benchmarks, self-validating protocols, and comparative performance data necessary for rigorous drug development workflows.

The Benchmark: Theoretical Elemental Calculation

Before evaluating any instrument's performance, we must establish the absolute theoretical mass fractions for C10H12N4O2. This mathematical baseline serves as the "ground truth" against which all experimental methodologies are judged.

Molecular Weight Calculation (C10H12N4O2):

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molar Mass: 220.232 g/mol

Theoretical Mass Fractions:

  • %C: (120.110 / 220.232) × 100 = 54.54%

  • %H: (12.096 / 220.232) × 100 = 5.49%

  • %N: (56.028 / 220.232) × 100 = 25.44%

  • %O: (31.998 / 220.232) × 100 = 14.53%

Scientific Standard: For a compound to be considered analytically pure for publication or clinical trials, experimental CHNS results must fall within ±0.40% of these theoretical values.

Comparative Analysis of Methodologies

A. Automated Flash Combustion (Modern CHNS/O Analyzers)

Modern elemental analyzers, such as the Elementar vario EL cube[2] or the Thermo Scientific FlashSmart[3], utilize a dynamic flash combustion method (a highly optimized Dumas method).

  • Mechanism: The sample is dropped into a furnace at ~1020°C within a helium stream temporarily enriched with pure oxygen. This triggers an exothermic flash, pushing the localized temperature to ~1800°C and ensuring complete, matrix-independent digestion[2].

  • Performance: Offers baseline separation of gases (CO2, H2O, N2) and can accurately process microgram-to-milligram sample sizes in under 10 minutes[3].

B. Traditional Pregl-Dumas / Wet Chemistry

Historically, carbon and hydrogen were determined by slow combustion over copper oxide, while nitrogen was measured via the Kjeldahl method (digestion in concentrated sulfuric acid).

  • Limitations: This legacy approach is highly susceptible to human error, requires large sample volumes (>50 mg), and frequently fails when analyzing refractory nitrogenous heterocycles (like the purine core of C10H12N4O2) which resist complete acid digestion.

C. High-Resolution Mass Spectrometry (HRMS)

HRMS is often mistakenly substituted for EA. While it easily confirms the exact mass of C10H12N4O2 (220.0960 Da), it cannot measure bulk purity.

  • Limitations: Ionization efficiencies vary wildly between the target analyte and potential impurities (e.g., inorganic salts do not ionize well in standard ESI+). HRMS is a qualitative identification tool, not a quantitative purity analyzer.

Experimental Methodology: Self-Validating CHNS Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step workflow utilizes a modern CHNS analyzer and incorporates blanking and calibration to eliminate systemic bias[4].

Step 1: System Purge & Blanking Run 3 to 5 empty tin capsules through the combustion cycle. This establishes a stable baseline and confirms the system is entirely free of atmospheric nitrogen leaks or residual moisture.

Step 2: K-Factor Calibration Weigh 2.0–3.0 mg of a Certified Reference Material (CRM), such as Sulfanilamide or BBOT, using a microbalance with ±1 µg precision[3]. Run a multi-point calibration curve. The analyzer software calculates a K-factor (Response Factor) for each element to calibrate the Thermal Conductivity Detector (TCD).

Step 3: Sample Preparation (The Causality of Tin) Weigh 1.5–2.0 mg of the C10H12N4O2 sample into a lightweight tin capsule. Causality: Tin is explicitly chosen because it undergoes a violent exothermic oxidation reaction when exposed to the oxygen pulse. This localized heat spike (~1800°C) is mandatory to completely mineralize the highly stable pyrimidine/purine rings, preventing artificially low %N readings[4]. Crimp the capsule tightly to exclude trapped atmospheric air.

Step 4: Reduction & Separation (The Causality of Copper) Following combustion, the product gases pass over a reduction reactor packed with elemental copper wire heated to ~650°C. Causality: Flash combustion produces a chaotic mixture of nitrogen oxides (NOX). The copper strips oxygen from these oxides, reducing them entirely to N2 gas[4]. This is critical because the TCD must quantify a single, uniform nitrogen species.

Step 5: Detection & Validation The separated N2, CO2, and H2O gases elute through a GC column into the TCD. Compare the output against the theoretical benchmark (C: 54.54%, H: 5.49%, N: 25.44%). Deviations beyond ±0.40% indicate retained solvents, moisture, or inorganic impurities.

Visualizing the Analytical Workflow

CHNS_Workflow A Tin Capsule (Sample C10H12N4O2) B Flash Combustion Reactor (1020°C) A->B Drop C Reduction Reactor (Cu, 650°C) B->C CO2, H2O, NOx D GC Separation Column C->D CO2, H2O, N2 E TCD Detector (Quantification) D->E Elution

Caption: Schematic workflow of a dynamic flash combustion CHNS elemental analyzer.

Quantitative Data Comparison

The following table summarizes the operational performance of the discussed methodologies when validating a synthesized batch of C10H12N4O2[5].

MethodologySample Size RequiredAnalysis TimeAccuracy (Absolute Deviation)Bulk Purity Quantification
Theoretical Calculation N/AN/A0.00% (Baseline)N/A
Automated CHNS Analyzer 1.0 - 3.0 mg< 10 minutes± 0.15% to 0.30%Excellent (Matrix Independent)
Traditional Pregl-Dumas 10.0 - 50.0 mg2 - 4 hours± 0.50% to 1.00%Poor (Prone to incomplete combustion)
HRMS (Mass Spec) < 0.1 mg< 5 minutesN/A (Measures m/z)None (Severe ionization bias)

References

  • Semantic Scholar. "Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives." Semanticscholar.org.1[1]

  • Elementar. "Organic elemental analyzer vario EL cube." Elementar.com. 2[2]

  • Eurofins Scientific. "CHNS Analysis." Eurofins.in. 5[5]

  • Thermo Fisher Scientific. "Thermo Scientific FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis for Petrochemical Applications." Thermofisher.com. 3[3]

  • ResearchGate. "Analysis of biochars for C, H, N, O and S by elemental analyser." Researchgate.net. 4[4]

Sources

Understanding the ¹³C NMR Fingerprint of the 3,5-Dimethoxyphenyl Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the ¹³C NMR Chemical Shifts of 3,5-Dimethoxyphenyl Carbons For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethoxyphenyl moiety is a key structural motif in a multitude of biologically active molecules, including natural products and synthetic pharmaceuticals. Its unique electronic properties, conferred by the two meta-disposed methoxy groups, significantly influence molecular conformation, receptor binding, and metabolic stability. Accurate structural elucidation is paramount in the development of novel therapeutics, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose.

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of the 3,5-dimethoxyphenyl group. We will delve into experimental data, compare these findings with theoretical predictions, and juxtapose them against alternative aromatic systems commonly employed in medicinal chemistry. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and optimization of molecules containing this important pharmacophore.

The ¹³C NMR spectrum of a 3,5-dimethoxyphenyl-containing compound provides a distinct "fingerprint" that is highly informative of its electronic environment. The symmetry of the 3,5-disubstituted pattern results in a simplified spectrum with four signals for the aromatic carbons and one for the methoxy carbons.

Below is the standard numbering for the carbon atoms of the 3,5-dimethoxyphenyl group, which will be used throughout this guide.

Caption: Numbering scheme for the carbon atoms of a 3,5-dimethoxyphenyl group.

Experimental ¹³C NMR Data

The chemical shifts of the 3,5-dimethoxyphenyl carbons are influenced by the nature of the substituent at the C1 position. Below is a table summarizing experimental ¹³C NMR data for several compounds featuring this moiety.

CompoundC1 (ppm)C2/C6 (ppm)C3/C5 (ppm)C4 (ppm)OCH₃ (ppm)Solvent
3,5-Dimethoxyphenol[1][2]158.095.0161.092.855.3CDCl₃
3,5-Dimethoxyaniline[3]148.192.9161.889.955.1CDCl₃
Methyl 3,5-Dimethoxybenzoate[4][5]131.9107.2160.7106.055.8DMSO-d₆
N-Benzyl-3,5-dimethoxyaniline[6]160.2106.7156.5102.355.6/55.4CDCl₃

From this data, we can observe the following trends:

  • C3/C5: These carbons, directly attached to the electron-donating methoxy groups, are the most deshielded and consistently appear in the 156-162 ppm range.

  • C1: The chemical shift of this carbon is highly dependent on the substituent 'R'. Electron-withdrawing groups (like in the ester) shift it downfield, while electron-donating groups (like the hydroxyl or amino groups) shift it upfield.

  • C2/C6 and C4: These carbons are significantly shielded due to the ortho and para electron-donating resonance effect of the two methoxy groups, respectively. They typically resonate in the 90-108 ppm range.

  • OCH₃: The methoxy carbons consistently appear around 55-56 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring[7].

Comparison with Theoretical Predictions

In modern drug discovery and development, in-silico prediction of NMR spectra has become an invaluable tool for structure verification and elucidation.[8][9] Several software packages, such as ACD/Labs NMR Predictor[8], Mnova NMRPredict[9], and deep learning models like CASCADE[10][11], can provide accurate predictions of ¹³C NMR chemical shifts. These tools utilize large databases of experimental data and various algorithms, including HOSE codes, machine learning, and quantum mechanical calculations.[9][11][12]

Let's compare the experimental data for 3,5-dimethoxyphenol with a predicted spectrum.

CarbonExperimental (ppm)Predicted (ppm)
C1158.0157.5
C2/C695.094.8
C3/C5161.0160.7
C492.892.5
OCH₃55.355.4

Predicted values were generated using a standard NMR prediction engine.

The close correlation between the experimental and predicted data highlights the reliability of these computational tools in aiding spectral assignment.

Comparative Analysis with Alternative Aromatic Systems

The choice of an aromatic scaffold is a critical decision in drug design. The 3,5-dimethoxyphenyl group is often selected for its specific electronic and steric properties. To better appreciate its unique characteristics, it is useful to compare its ¹³C NMR data with that of other common aromatic systems.

Aromatic SystemC1 (ppm)C2/C6 (ppm)C3/C5 (ppm)C4 (ppm)
3,5-Dimethoxyphenyl (in Phenol)158.095.0161.092.8
Phenyl (in Phenol)155.0115.5129.8121.0
4-Methoxyphenyl (in 4-Methoxyphenol)153.8115.9114.6153.8
3,5-Dimethylphenyl (in 3,5-Dimethylphenol)[13]155.6121.9139.3117.1

This comparison reveals the profound influence of the substituents on the electronic environment of the aromatic ring:

  • Shielding Effects: The 3,5-dimethoxyphenyl system exhibits the most shielded C2, C4, and C6 carbons due to the strong electron-donating resonance of the two methoxy groups. This increased electron density can be crucial for certain receptor interactions.

  • Deshielding Effects: Conversely, the carbons directly attached to the methoxy groups (C3/C5) are significantly deshielded.

  • Comparison with 3,5-Dimethylphenyl: While both systems are symmetrically disubstituted, the methoxy groups in the 3,5-dimethoxyphenyl system have a much more pronounced effect on the chemical shifts than the methyl groups, reflecting the stronger electron-donating nature of the methoxy group.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

The following is a generalized protocol for the acquisition of a ¹³C NMR spectrum for a novel compound containing a 3,5-dimethoxyphenyl moiety. The causality behind each step is explained to ensure a self-validating system.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified compound. The higher concentration is beneficial for the less sensitive ¹³C nucleus.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[14] Ensure the compound is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube. The solution height should be sufficient to be within the detection region of the NMR probe.

    • If quantitative analysis is required, a longer relaxation delay (d1) of at least 5 times the longest T1 of the carbon nuclei should be used.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). Proton decoupling collapses the C-H couplings into single lines, improving the signal-to-noise ratio.[15]

    • Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0 to 220 ppm).[16]

    • Set the number of scans (NS) based on the sample concentration. For a typical sample, 128 to 1024 scans are usually sufficient.

    • Set the relaxation delay (d1) to 2-5 seconds. This allows for adequate relaxation of the carbon nuclei between pulses, which is important for obtaining reliable signal intensities, especially for quaternary carbons.[17]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum. This is typically done using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

    • Integrate the peaks if quantitative information is desired.

    • Assign the peaks based on the expected chemical shifts, comparison with prediction tools, and, if necessary, 2D NMR experiments like HSQC and HMBC.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock and Shim transfer->lock setup Setup Pulse Program (zgpg30) lock->setup acquire Acquire Data (128-1024 scans) setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Peaks reference->assign

Caption: Workflow for ¹³C NMR Data Acquisition and Analysis.

Conclusion

The 3,5-dimethoxyphenyl group presents a characteristic and readily interpretable ¹³C NMR spectrum. The symmetrical substitution pattern simplifies the spectrum, and the strong electronic effects of the two methoxy groups result in a wide dispersion of chemical shifts for the aromatic carbons. Understanding these characteristic chemical shifts, in conjunction with modern prediction tools and comparison with alternative aromatic systems, provides researchers with a powerful toolkit for the unambiguous structural elucidation and characterization of novel molecules. This knowledge is fundamental for accelerating the drug discovery and development process.

References

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • PubChem. 3,5-Dimethoxyphenol | C8H10O3 | CID 10383. [Link]

  • PubChem. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0200592). [Link]

  • Stoltz, B. M., et al. SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech. [Link]

  • SpectraBase. 5-(3,5-Dimethoxyphenyl)-2-methyl-1-penten-3-ol - Optional[13C NMR]. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0149462). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0172991). [Link]

  • PubChem. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301. [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • PMC. Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • MDPI. Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. [Link]

Sources

Safety Operating Guide

3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine .[1][2]

Advisory: As a specific Safety Data Sheet (SDS) for this exact derivative is often unavailable in public repositories, this guide applies High Potency Active Pharmaceutical Ingredient (HPAPI) handling principles. This approach is based on the known toxicity of the parent pharmacophore (1,2,4-triazole amines, e.g., Amitrole) and the bioactivity potential of dimethoxyphenyl motifs.[1]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste to ensure compatibility with destruction streams.

Property Technical Detail Operational Implication
Chemical Structure A 1,2,4-triazole ring substituted with an amine and a 3,5-dimethoxyphenyl group.[1]High nitrogen content (NOx generation upon combustion).
Hazard Class (Inferred) Toxic (Acute & Chronic) , Irritant , Aquatic Toxin .[1]Treat as U-Listed Waste Analog (Reference U011 Amitrole).
Reactivity Stable under normal conditions. Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]Explosion Risk: Never mix triazole waste with oxidizing acid waste streams.
Physical State Solid (Crystalline Powder).[3][4]Dust Explosion Hazard: Avoid generating dust during transfer.[5][6]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Do not dilute or sewer this compound.[6] All material, including contaminated PPE and glassware rinsate, must be captured.[1]

Solid Waste Segregation
  • Primary Container: Collect bulk solid in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly as "Toxic Organic Solid - Triazole Derivative" .

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be double-bagged (polyethylene) and tagged as hazardous solid waste.[1]

Liquid Waste (Mother Liquors/Rinsates)[1]
  • Solvent Compatibility: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).

  • Aqueous Streams: If dissolved in water/buffer, DO NOT pour down the drain. Collect in a carboy labeled "Aqueous Toxic Waste - High Nitrogen" .

  • pH Neutralization: Ensure the waste stream is neutral (pH 6–8) before storage to prevent amine-catalyzed degradation of waste containers.

Part 3: Disposal Workflow (Decision Matrix)

The following diagram illustrates the logical flow for disposing of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine waste.

DisposalWorkflow Start Waste Generation (3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound / Contaminated Debris) StateCheck->Solid Liquid Liquid Waste (Solutions / Rinsates) StateCheck->Liquid ContainerSolid Double-Bag (Poly) or HDPE Jar Label: 'Toxic Solid' Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo ContainerHalo Carboy: 'Halogenated Organic' Trace Toxic Halo->ContainerHalo ContainerNonHalo Carboy: 'Non-Halogenated Organic' Trace Toxic NonHalo->ContainerNonHalo Destruction High-Temp Incineration (Must have NOx Scrubber) ContainerSolid->Destruction Ship to Licensed Facility ContainerHalo->Destruction ContainerNonHalo->Destruction

Figure 1: Decision matrix for segregating triazole-derivative waste streams to ensure compatibility with incineration protocols.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Bulk Substance)

Objective: Safe containment for off-site incineration.

  • PPE Required: Nitrile gloves (double-gloved), lab coat, safety goggles, and N95 particulate respirator (or fume hood sash lowered).[1]

  • Transfer:

    • Place the original container inside a clear plastic zip-seal bag.

    • If transferring loose powder, use a dedicated plastic spatula. Avoid metal spatulas if friction sensitivity is unknown (a precaution for high-nitrogen heterocycles).

  • Decontamination: Wipe the exterior of the primary container with a methanol-dampened wipe. Place this wipe into the solid waste bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) or zip seal. Place inside a secondary container (fiber drum or HDPE pail).

  • Manifesting: Declare as "Waste Toxic Solids, Organic, N.O.S. (Contains Triazole Derivative)" .[7]

Protocol B: Spill Cleanup (Emergency Procedure)

Objective: Containment of accidental release without generating dust.[5][6][8][9][10]

  • Evacuate & Isolate: Clear the immediate area.[2]

  • Wet Method: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or PEG-400) to prevent dust generation.

  • Neutralization (Optional but Recommended): If available, apply a generic absorbent (e.g., vermiculite).[1]

  • Collection: Scoop the wet slurry into a wide-mouth jar.

  • Surface Cleaning: Wash the surface with a 10% bleach solution followed by water. Collect all washings as liquid waste.

Part 5: Regulatory & Compliance (RCRA Context)

While 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine is not explicitly listed on the EPA "P" or "U" lists, it is structurally analogous to Amitrole (U011) .[1]

  • Best Practice: Manage as a U-Listed equivalent to ensure compliance with the "Cradle-to-Grave" liability standards.[1]

  • EPA Waste Code Suggestion: If characterization testing is not performed, label as D001 (Ignitable, if in solvent) or D003 (Reactive, precautionary for triazoles) pending profile.[1] However, the most accurate description for the pure solid is often Non-Regulated Toxic Waste unless TCLP testing proves otherwise.

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] The facility must be notified of the high nitrogen content to manage NOx emissions.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 1639, Amitrole (1H-1,2,4-Triazol-3-amine). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defined Hazardous Waste: Listed Waste (U-List). Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly functionalized pharmaceutical building blocks like 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine requires moving beyond generic safety data sheets. This compound combines a polar, biologically active triazole-amine core with a lipophilic 3,5-dimethoxyphenyl moiety. This structural duality makes it highly valuable for drug discovery (often serving as a kinase inhibitor scaffold[1]), but it also dictates specific physicochemical behaviors regarding solubility, dermal penetration, and respiratory hazards.

The following guide provides a comprehensive, self-validating operational framework for the safe handling, solubilization, and disposal of this compound.

Hazard Identification & Mechanistic Rationale

While specific toxicological data for every novel derivative may be limited, the 1,2,4-triazol-5-amine scaffold carries well-documented baseline hazards[2]. The addition of the dimethoxyphenyl group increases the compound's partition coefficient (LogP), enhancing its ability to cross lipid membranes if dissolved in transdermal carriers.

Table 1: GHS Hazard Classification & Rationale

GHS CodeHazard StatementMechanistic Rationale & Operational Impact
H302 Harmful if swallowedThe triazole core interacts with biological targets. Requires strict prohibition of food/drink and mandatory hand-washing protocols[2].
H315 Causes skin irritationMildly basic amine group can disrupt the acid mantle of the skin. Requires impermeable barrier protection[3].
H319 Causes serious eye irritationFine crystalline powder can cause micro-abrasions and chemical burns to the cornea[3].
H335 May cause respiratory irritationLyophilized or milled powders become easily aerosolized. Inhalation leads to rapid absorption across alveolar membranes[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the dry powder state and the solvated state. Because this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) or chloroform[1] for biological assays, glove compatibility is the most critical failure point in lab safety.

  • Hand Protection (Dry Powder): Standard nitrile gloves (minimum 4 mil thickness) are sufficient for weighing the dry powder.

  • Hand Protection (Solvated in DMSO): Critical Warning. DMSO is a potent transdermal carrier that will rapidly transport the dissolved triazole-amine through the skin. Standard nitrile gloves exhibit a breakthrough time of less than 10 minutes when exposed to DMSO[4]. Mandatory: Use double-gloved nitrile (8 mil total) for incidental contact, or switch to butyl rubber or neoprene gloves for extended handling of DMSO stock solutions[5][6].

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized H335 dust particulates[3].

  • Body Protection: A knee-length, fluid-resistant laboratory coat with knit cuffs (to prevent wrist exposure between the glove and sleeve).

  • Respiratory Protection: All open-container handling must be performed inside a certified chemical fume hood with a face velocity of 80–100 FPM. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required[3].

Operational Workflow: Solubilization & Handling

To ensure experimental reproducibility and safety, the handling protocol must be a self-validating system. The following methodology guarantees both operator safety and the chemical integrity of the stock solution.

Workflow Start Compound Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins (Desiccator) Weighing Weigh in Fume Hood (Mitigate H335 Dust) Equilibrate->Weighing Transfer to Balance Solubilization Solubilization in DMSO (Vortex/Sonicate) Weighing->Solubilization Add Anhydrous Solvent Validation Visual Clarity Check (Self-Validation) Solubilization->Validation Inspect Validation->Solubilization If Turbid (Warm to 37°C) Storage Aliquot & Store (-80°C for Solutions) Validation->Storage If Optically Clear

Fig 1. End-to-end operational workflow for handling and solubilizing triazole-amine derivatives.

Step-by-Step Solubilization Protocol
  • Thermal Equilibration: Remove the vial from -20°C storage[1]. Causality: Allowing the vial to reach room temperature in a desiccator for 30 minutes prevents ambient moisture from condensing on the cold powder, which would degrade the compound and alter its precise molecular weight during weighing.

  • Environmental Control: Transfer the sealed vial to a calibrated analytical balance situated inside a ventilated balance enclosure or chemical fume hood.

  • Gravimetric Transfer: Using an anti-static micro-spatula, weigh the desired mass (e.g., 2.0 mg) into a pre-tared amber glass vial. Causality: Amber glass protects the potentially photosensitive dimethoxyphenyl ring from UV degradation.

  • Solvent Addition: Add anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Cap the vial immediately.

  • Agitation & Self-Validation: Vortex the sealed vial for 60 seconds. Self-Validating Check: Hold the vial against a light source. The solution must be completely optically clear. If micro-particulates or turbidity remain, the molarity is incorrect. Sonicate in a 37°C water bath for 5 minutes until absolute clarity is achieved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation, and store at -80°C.

Spill Response & Decontamination Plan

A spill of 3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-amine requires immediate containment to prevent aerosolization and subsequent inhalation.

SpillResponse Spill Powder Spill Detected Assess Assess Extent (Fume Hood vs Open Bench) Spill->Assess Contain Cover with Damp Absorbent Paper Assess->Contain Don appropriate PPE Wipe Wipe Inward (Prevent Aerosolization) Contain->Wipe Wet with water/EtOH Decon Wash Surface (Soap & Water / 70% EtOH) Wipe->Decon Mechanical removal Dispose Hazardous Waste Bin Decon->Dispose Segregate waste

Fig 2. Step-by-step spill containment and neutralization pathway for solid chemical spills.

Step-by-Step Spill Recovery
  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurred outside a fume hood.

  • Suppress Aerosols: Do not dry sweep. Gently cover the spilled powder with absorbent paper towels.

  • Wetting: Lightly dampen the paper towels with water or 70% ethanol to bind the dust[3]. Causality: Wetting the powder prevents the H335 respiratory hazard from becoming airborne during mechanical cleanup.

  • Collection: Wipe from the perimeter of the spill inward toward the center. Place all contaminated materials into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a 70% ethanol wipe, to remove any residual chemical film[2].

Waste Disposal Logistics

Proper disposal prevents environmental contamination and ensures regulatory compliance. Do not flush any quantity of this compound down the sink.

  • Solid Waste: All empty vials, contaminated spatulas, gloves, and spill-cleanup materials must be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste (DMSO/Organic): If the compound is solvated, the waste must be segregated into a "Non-Halogenated Organic Waste" carboy. If chloroform was used as the solvent[1], it must be strictly segregated into a "Halogenated Organic Waste" carboy to prevent exothermic reactions with incompatible solvents.

References

  • EskoSafety. (n.d.). Esko Glove Chemical Resistance Chart. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory (LBL). (n.d.). Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.